DL-4-Hydroxy-2-ketoglutarate lithium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H6LiO6 |
|---|---|
Molecular Weight |
169.1 g/mol |
InChI |
InChI=1S/C5H6O6.Li/c6-2(4(8)9)1-3(7)5(10)11;/h2,6H,1H2,(H,8,9)(H,10,11); |
InChI Key |
XGAXBLGVIFVQSA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DL-4-Hydroxy-2-ketoglutarate Lithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Hydroxy-2-ketoglutarate (DL-4-HKG), provided as a lithium salt for stability and solubility, is a key intermediate in amino acid metabolism. Its primary mechanism of action is centered on its role as a substrate for the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA). This enzyme catalyzes the reversible cleavage of 4-HKG into pyruvate (B1213749) and glyoxylate (B1226380), a critical step in the hydroxyproline (B1673980) degradation pathway. Dysregulation of this pathway is implicated in primary hyperoxaluria type 3 (PH3). Additionally, DL-4-HKG serves as a substrate for aspartate aminotransferase (AST), also known as glutamic oxalacetic transaminase (GOT), and has been investigated as a potential inhibitor of glutamate (B1630785) dehydrogenase (GDH). This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and workflows.
Primary Mechanism of Action: Substrate for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)
The principal biological role of DL-4-Hydroxy-2-ketoglutarate is as a substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA), a key enzyme in the catabolism of hydroxyproline.[1] HOGA catalyzes the final step in this pathway, cleaving 4-HKG into pyruvate and glyoxylate.[1][2] This reaction is vital for the proper metabolic processing of hydroxyproline, an abundant component of collagen.
Signaling Pathway
The enzymatic reaction catalyzed by HOGA is a retro-aldol cleavage. The pathway can be visualized as follows:
Quantitative Data: Enzyme Kinetics
Kinetic studies of human HOGA (hHOGA1) have determined the following parameters for its substrates and inhibitors.
| Compound | Role | Parameter | Value |
| 4-Hydroxy-2-oxoglutarate | Substrate | KM | µM range[3] |
| Oxaloacetate | Substrate | KM | µM range[3] |
| Pyruvate | Competitive Inhibitor | Ki | µM range[3] |
| α-ketoglutarate | Weak Inhibitor | Ki | mM range[3] |
Experimental Protocol: HOGA Activity Assay (LDH-Coupled)
The activity of HOGA can be determined by measuring the production of pyruvate, one of its cleavage products. A common method is a coupled-enzyme assay using lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[3]
Materials:
-
DL-4-Hydroxy-2-ketoglutarate lithium salt
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Purified HOGA enzyme or cell lysate containing HOGA
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADH, and LDH.
-
Add the HOGA-containing sample to the reaction mixture.
-
Initiate the reaction by adding DL-4-Hydroxy-2-ketoglutarate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of pyruvate production, and thus to HOGA activity.
Secondary Mechanism of Action: Substrate for Aspartate Aminotransferase (AST/GOT)
DL-4-Hydroxy-2-ketoglutarate also serves as a substrate for aspartate aminotransferase (AST), also known as glutamic oxalacetic transaminase (GOT).[4] AST is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between an amino acid and an α-keto acid.
Signaling Pathway
In this reaction, the amino group from an amino donor (e.g., glutamate) is transferred to 4-HKG, or the hydroxyl group of 4-HKG is replaced by an amino group from an amino donor. The precise products of this transamination with 4-HKG are not as well-characterized as the canonical AST reactions.
Experimental Protocol: General AST Activity Assay
Several commercial kits are available for measuring AST activity.[4][5] These assays typically involve a coupled enzyme reaction where the product of the AST reaction is used in a subsequent reaction that produces a colorimetric or fluorometric output.
General Principle:
-
AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing glutamate and oxaloacetate.
-
In a coupled reaction, glutamate dehydrogenase can use the generated glutamate to reduce a probe, resulting in a colorimetric or fluorescent signal.
-
Alternatively, the oxaloacetate produced can be used in a reaction catalyzed by malate (B86768) dehydrogenase, which involves the oxidation of NADH, similar to the HOGA assay.
Potential Role as an Inhibitor of Glutamate Dehydrogenase (GDH)
The Role of the Lithium Salt
DL-4-Hydroxy-2-ketoglutarate is supplied as a lithium salt to enhance its stability and solubility in aqueous solutions for experimental use. There is no evidence to suggest that the lithium ion directly participates in the enzymatic reactions involving the 4-hydroxy-2-ketoglutarate anion. The use of lithium salts in biochemical assays with other substrates is a common practice.[7][8]
Conclusion
The primary and most well-defined mechanism of action for this compound is its role as a substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase, leading to the production of pyruvate and glyoxylate. This function is a critical component of the hydroxyproline catabolic pathway. Additionally, its ability to act as a substrate for aspartate aminotransferase and its potential to inhibit glutamate dehydrogenase represent secondary or putative mechanisms that warrant further investigation. The lithium counter-ion serves to provide a stable and soluble form of the compound for research applications. This guide provides a foundational understanding of the biochemical roles of DL-4-Hydroxy-2-ketoglutarate for professionals in research and drug development.
References
- 1. content.abcam.com [content.abcam.com]
- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Organic Lithium Salts on Plasma 8-Hydroxy-2'-Deoxyguanosine in Bipolar Patients In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads: A Technical Guide to DL-4-Hydroxy-2-ketoglutarate Lithium's Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Hydroxy-2-ketoglutarate (DL-4-HKG), supplied as a lithium salt for stability and research purposes, is a key intermediate in the catabolism of hydroxyproline (B1673980). Its metabolism is primarily orchestrated by the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA). Dysregulation of this metabolic pathway is directly implicated in the pathophysiology of Primary Hyperoxaluria Type 3 (PH3), a rare genetic disorder characterized by excessive oxalate (B1200264) production. Furthermore, its structural similarity to the oncometabolite 2-hydroxyglutarate (2-HG) has spurred investigations into its potential role in cancer metabolism and cellular signaling. This technical guide provides a comprehensive overview of the core aspects of DL-4-HKG's role in cellular metabolism, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Core Metabolic Pathway of DL-4-Hydroxy-2-ketoglutarate
DL-4-Hydroxy-2-ketoglutarate is positioned at a critical juncture in cellular metabolism, linking amino acid catabolism with central carbon metabolism. The primary enzyme responsible for its processing is 4-hydroxy-2-oxoglutarate aldolase (HOGA), which catalyzes the reversible cleavage of 4-hydroxy-2-oxoglutarate into pyruvate (B1213749) and glyoxylate[1][2]. This reaction is a key step in the degradation of hydroxyproline, an abundant amino acid in collagen[3][4].
The products of the HOGA-catalyzed reaction, pyruvate and glyoxylate (B1226380), can enter various metabolic fates:
-
Pyruvate can be converted to acetyl-CoA and enter the Krebs cycle, be used for gluconeogenesis, or be converted to lactate (B86563).
-
Glyoxylate can be further metabolized to oxalate, glycine, or glycolate. In the context of PH3, the overproduction of glyoxylate due to HOGA deficiency leads to its conversion to oxalate, resulting in the formation of calcium oxalate kidney stones[5][6][7].
The metabolic pathway of hydroxyproline catabolism leading to the formation and cleavage of 4-hydroxy-2-ketoglutarate is depicted below.
Quantitative Data
A summary of the key quantitative data related to the metabolism of DL-4-Hydroxy-2-ketoglutarate is presented in the tables below.
Table 1: Enzyme Kinetic Parameters for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)
| Substrate | Enzyme Source | Km | Vmax / Specific Activity | kcat | Reference |
| 4-Hydroxy-2-oxoglutarate | Human (recombinant) | ~10 µM (putative) | 15.8 ± 2.1 µmol min-1 mg-1 | 72.7 ± 0.01 s-1 | [8] |
| 4-Hydroxy-4-methyl-2-oxoglutarate | Pseudomonas putida | 0.17 mM (for MgCl2 cofactor) | - | - | [9] |
Table 2: Inhibition of Enzymes by 4-Hydroxy-2-ketoglutarate and Related Metabolites
| Inhibitor | Target Enzyme | Inhibition Type | Ki / IC50 | Concentration for effect | Reference |
| 4-Hydroxy-2-oxoglutarate | Glyoxylate Reductase (GR) | Mixed partial | 1.75 ± 0.85 mM | 10 mM for 89-91% reduction | [1] |
| Pyruvate | 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) | Competitive | micromolar range | - | [10] |
| α-Ketoglutarate | 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) | Weak inhibitor | millimolar range | - | [10] |
| Fumarate (B1241708) | HIF Prolyl 4-Hydroxylases (HIF-P4Hs) | Competitive | 50-80 µM | - | [11] |
| Succinate (B1194679) | HIF Prolyl 4-Hydroxylases (HIF-P4Hs) | Competitive | 350-460 µM | - | [11] |
| DL-4-Hydroxy-2-ketoglutarate dilithium (B8592608) salt | Glutamate Dehydrogenase (bacterial) | - | - | 2-10 mM | [12] |
Table 3: Cellular Concentrations of 4-Hydroxy-2-ketoglutarate (HOG) in Primary Hyperoxaluria Type 3 (PH3)
| Sample Type | Condition | Concentration | Reference |
| Urine | PH3 Patients | Significantly elevated vs. normal | [1] |
| Sera | PH3 Patients | Significantly elevated vs. normal | [1] |
| Liver | PH3 Patients | Significantly elevated vs. normal | [1] |
Potential Role in Cellular Signaling: The HIF-1α Connection
The structural similarity of 4-hydroxy-2-ketoglutarate to α-ketoglutarate (α-KG), a crucial cofactor for a large family of dioxygenases, suggests a potential role for 4-HKG in regulating cellular signaling pathways. One of the most important families of α-KG-dependent dioxygenases is the prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α).
Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation. During hypoxia, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses.
Krebs cycle intermediates such as succinate and fumarate have been shown to inhibit PHDs, leading to the stabilization of HIF-1α even under normoxic conditions (a state known as "pseudo-hypoxia")[13][14]. Given that 4-HKG is structurally related to these Krebs cycle intermediates, it is plausible that an accumulation of 4-HKG, as seen in PH3, could similarly inhibit PHDs and lead to HIF-1α stabilization. However, direct experimental evidence for this is currently lacking.
The hypothetical signaling pathway linking 4-hydroxy-2-ketoglutarate to HIF-1α activation is illustrated below.
Experimental Protocols
4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Activity Assay (Coupled Enzyme Assay)
This protocol measures the activity of HOGA by monitoring the consumption of NADH, which is coupled to the conversion of the product, pyruvate, to lactate by lactate dehydrogenase (LDH).
Materials:
-
Tris buffer (e.g., 100 mM, pH 7.5)
-
NADH (e.g., 200 µM)
-
Lactate dehydrogenase (LDH) (e.g., 10 units/mL)
-
DL-4-Hydroxy-2-ketoglutarate lithium salt (substrate, e.g., 400 µM)
-
Purified HOGA enzyme or cell/tissue lysate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris buffer, NADH, and LDH in a cuvette.
-
Add the purified HOGA enzyme or cell/tissue lysate to the reaction mixture and incubate for a few minutes to establish a baseline reading.
-
Initiate the reaction by adding the DL-4-Hydroxy-2-ketoglutarate substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by HOGA.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
A workflow for this experimental protocol is depicted below.
Analysis of 4-Hydroxy-2-ketoglutarate by LC-MS/MS
This method allows for the sensitive and specific quantification of 4-hydroxy-2-ketoglutarate in biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma, urine)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Protein precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard.
-
Precipitate proteins by adding a sufficient volume of ice-cold methanol or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable gradient of the mobile phases.
-
Detect and quantify the analyte using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-product ion transitions for 4-hydroxy-2-ketoglutarate should be used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analyte.
-
Calculate the concentration of 4-hydroxy-2-ketoglutarate in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Implications for Drug Development
The central role of the HOGA pathway in the pathophysiology of Primary Hyperoxaluria Type 3 makes it an attractive target for therapeutic intervention. Strategies for drug development in this area include:
-
Enzyme Replacement Therapy: Developing a recombinant, functional HOGA enzyme to replace the deficient protein in PH3 patients.
-
Small Molecule Activators: Screening for small molecules that can enhance the activity of residual or mutated HOGA enzyme.
-
Substrate Reduction Therapy: Targeting upstream enzymes in the hydroxyproline catabolic pathway to reduce the production of 4-hydroxy-2-ketoglutarate[3].
-
Inhibition of Oxalate Synthesis: Targeting enzymes downstream of glyoxylate, such as lactate dehydrogenase (LDH), to prevent the conversion of excess glyoxylate to oxalate. RNA interference (RNAi) therapies targeting LDH are currently in clinical development for all types of primary hyperoxaluria[5][6][7][12][15].
Furthermore, the potential link between 4-hydroxy-2-ketoglutarate and HIF-1α signaling opens up avenues for research in oncology. If the inhibitory effect on PHDs is confirmed, targeting the HOGA pathway could be explored as a novel anti-cancer strategy, particularly in tumors that are dependent on HIF-1α-driven metabolic reprogramming.
Conclusion
This compound is a critical metabolite that sits (B43327) at the intersection of amino acid catabolism and central energy metabolism. Its role is most clearly defined in the context of Primary Hyperoxaluria Type 3, where a deficiency in its metabolizing enzyme, HOGA, leads to pathological oxalate overproduction. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricacies of this metabolic pathway. The potential for 4-hydroxy-2-ketoglutarate to act as a signaling molecule, possibly through the regulation of HIF-1α, presents an exciting frontier for future research with significant implications for both rare metabolic disorders and cancer biology. A deeper understanding of the multifaceted roles of this metabolite will be instrumental in the development of novel therapeutic strategies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 3. Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How do different drug classes work in treating Primary hyperoxaluria? [synapse.patsnap.com]
- 8. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of hypoxia-inducible factor (HIF) hydroxylases by citric acid cycle intermediates: possible links between cell metabolism and stabilization of HIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accumulation of Krebs cycle intermediates and over-expression of HIF1alpha in tumours which result from germline FH and SDH mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Progress on primary hyperoxaluria | Drug Discovery News [drugdiscoverynews.com]
An In-depth Technical Guide to the Biochemical Properties of 4-Hydroxy-2-oxoglutaric Acid Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2-oxoglutaric acid (HOGA), a key intermediate in the metabolic pathway of hydroxyproline (B1673980), has garnered significant scientific interest due to its central role in the pathophysiology of Primary Hyperoxaluria Type 3 (PH3). This technical guide provides a comprehensive overview of the biochemical properties of 4-hydroxy-2-oxoglutaric acid, with a specific focus on its commercially available lithium salt form. This document details its metabolic fate, enzymatic interactions, and the analytical methods used for its study. The information presented herein is intended to serve as a valuable resource for researchers in metabolic diseases, enzymology, and drug development.
Introduction
4-Hydroxy-2-oxoglutaric acid, also known as 2-keto-4-hydroxyglutarate, is a dicarboxylic acid that plays a crucial role in amino acid metabolism.[1] It is the substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA), which catalyzes its cleavage into pyruvate (B1213749) and glyoxylate (B1226380).[2] A deficiency in HOGA activity leads to the accumulation of 4-hydroxy-2-oxoglutaric acid and is the genetic basis for Primary Hyperoxaluria Type 3, a rare autosomal recessive disorder characterized by recurrent kidney stones. The lithium salt of 4-hydroxy-2-oxoglutaric acid is a stable form of the compound, widely used in research to investigate the kinetics of HOGA and to study the pathological mechanisms of PH3.[3]
Physicochemical Properties of 4-Hydroxy-2-oxoglutaric Acid Lithium Salt
The lithium salt of 4-hydroxy-2-oxoglutaric acid is the most common form used for in vitro studies. Its known physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 4-Hydroxy-2-oxoglutaric acid lithium salt, DL-KHG Li, 2-Hydroxy-4-oxopentanedioic Acid, 4-Hydroxy-2-ketoglutaric Acid Dilithium (B8592608) Salt | [1][4] |
| Molecular Formula | C₅H₄O₆Li₂ | [2] |
| Molecular Weight | 173.96 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1][2] |
| Purity | ≥90% (TLC) | [1] |
| Storage Conditions | Long-term storage is recommended at -20°C. May be stored at room temperature for short periods. | [1] |
Biochemical Role and Metabolic Pathway
4-Hydroxy-2-oxoglutaric acid is a key intermediate in the mitochondrial degradation pathway of 4-hydroxyproline (B1632879), an amino acid abundant in collagen.[5] This pathway is crucial for the breakdown of endogenous and dietary hydroxyproline.
The metabolic sequence is as follows:
-
Hydroxyproline Oxidase (HPOX) converts 4-hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate.
-
Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) then oxidizes this intermediate to 4-hydroxy-glutamate.
-
Aspartate aminotransferase (AspAT) catalyzes the transamination of 4-hydroxy-glutamate to produce 4-hydroxy-2-oxoglutarate.[5]
-
4-hydroxy-2-oxoglutarate aldolase (HOGA) cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[5]
In healthy individuals, the products pyruvate and glyoxylate enter central metabolism. Pyruvate can be used in the citric acid cycle for energy production, while glyoxylate is further metabolized. However, in Primary Hyperoxaluria Type 3, a deficiency in HOGA leads to the accumulation of 4-hydroxy-2-oxoglutarate. This accumulation is believed to be a key factor in the overproduction of oxalate, a primary component of kidney stones.
Enzyme Kinetics
The primary enzyme that metabolizes 4-hydroxy-2-oxoglutaric acid is 4-hydroxy-2-oxoglutarate aldolase (HOGA). The kinetic parameters of human HOGA (hHOGA) have been determined, providing insight into its catalytic efficiency.
| Kinetic Parameter | Value | Enzyme | Reference |
| KM for HOG | 33 ± 6 µM | Wild-Type hHOGA | |
| kcat | 1.8 ± 0.1 s⁻¹ | Wild-Type hHOGA | |
| kcat/KM | 5.5 x 10⁴ M⁻¹s⁻¹ | Wild-Type hHOGA | |
| Specific Activity | 15.8 ± 2.1 µmol min⁻¹ mg⁻¹ | Wild-Type hHOGA |
Experimental Protocols
Synthesis of 4-Hydroxy-2-oxoglutarate
4-Hydroxy-2-oxoglutarate for experimental use can be synthesized via a base-catalyzed aldol (B89426) condensation of oxaloacetate and glyoxylate.
Materials:
-
Glyoxylate
-
Oxaloacetate
-
Potassium Hydroxide (KOH), 0.1 M and 10 M solutions
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Prepare a 25 mL solution of 0.1 M KOH containing a 1:1 molar ratio of glyoxylate (0.92 g) and oxaloacetate (1.32 g).
-
Adjust the pH of the solution to 12 using 10 M KOH.
-
Allow the solution to sit overnight. The solution will turn light yellow.
-
Confirm the consumption of glyoxylate using a phenylhydrazine assay.
-
Gradually decrease the pH to approximately 5.5 with concentrated HCl to facilitate decarboxylation.
Coupled Enzyme Assay for HOGA Activity
The activity of HOGA is typically measured using a coupled-enzyme assay that monitors the production of pyruvate. The pyruvate formed is used by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is proportional to the HOGA activity.
Materials:
-
Tris buffer (100 mM, pH 8.5)
-
NADH (200 µM)
-
Lactate Dehydrogenase (LDH) (200 mU)
-
4-Hydroxy-2-oxoglutarate (HOG) (400 µM)
-
Human HOGA (hHOGA) enzyme (75 nM)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a 200 µL reaction mixture containing 100 mM Tris pH 8.5, 200 µM NADH, and 200 mU of LDH.
-
Add 75 nM of hHOGA to the reaction mixture.
-
Initiate the reaction by adding 400 µM HOG.
-
Continuously monitor the decrease in absorbance at 340 nm.
-
The reaction rate is calculated using the extinction coefficient for NADH (ε = 6220 M⁻¹ cm⁻¹).
Conclusion
4-Hydroxy-2-oxoglutaric acid lithium salt is an indispensable tool for research into hydroxyproline metabolism and the pathogenesis of Primary Hyperoxaluria Type 3. Understanding its biochemical properties, its interaction with HOGA, and the methods for its study are crucial for developing therapeutic strategies for this debilitating genetic disorder. This guide provides a foundational repository of technical information to aid researchers in their scientific endeavors.
References
- 1. usbio.net [usbio.net]
- 2. DL-4-Hydroxy-2-ketoglutarate dilithium salt | CymitQuimica [cymitquimica.com]
- 3. 4-Hydroxy-2-oxoglutaric acid | C5H6O6 | CID 599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Interaction of DL-2-Hydroxyglutarate Lithium Salt with Mitochondrial Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-2-hydroxyglutarate (DL-2-HG), a racemic mixture of D- and L-2-hydroxyglutarate, has emerged as a critical oncometabolite, influencing a spectrum of cellular processes primarily through its interaction with mitochondrial enzymes. This technical guide provides a comprehensive overview of the current understanding of how the lithium salt of DL-2-hydroxyglutarate (DL-KHG Li) impacts mitochondrial function. It delves into the specific interactions with key enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, presenting quantitative data on enzyme inhibition, detailed experimental protocols for assessing these interactions, and visual representations of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential and toxicological profile of targeting 2-HG metabolism.
Introduction
2-Hydroxyglutarate (2-HG) exists as two stereoisomers, D-2-HG and L-2-HG. In healthy cells, both are present at low levels. However, mutations in isocitrate dehydrogenase (IDH) 1 and 2, as well as succinate (B1194679) dehydrogenase (SDH) and fumarate (B1241708) hydratase (FH), can lead to the accumulation of D-2-HG, which has been implicated in the pathogenesis of various cancers. L-2-HG can also accumulate under certain conditions, such as hypoxia. The lithium salt of DL-2-hydroxyglutarate provides a stable, cell-permeable form of this metabolite for in vitro and in vivo studies. Understanding its precise interactions with mitochondrial enzymes is paramount for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Interaction with Tricarboxylic Acid (TCA) Cycle Enzymes
The TCA cycle is a central hub of cellular metabolism, and its dysregulation is a hallmark of many diseases. Both D- and L-2-HG have been shown to interact with and modulate the activity of key TCA cycle enzymes.
Succinate Dehydrogenase (SDH)
D-2-hydroxyglutarate is a structural analog of succinate and acts as a competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1] This inhibition leads to the accumulation of succinate, which can have profound effects on cellular signaling, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).
Quantitative Data: Inhibition of Succinate Dehydrogenase (SDH) by D-2-Hydroxyglutarate
| Parameter | Value | Enzyme Source | Notes |
| Inhibition Type | Competitive | Not Specified | D-2-HG competes with the natural substrate, succinate. |
| Ki | Not explicitly found in searches | Not Specified | Further research is needed to determine the precise inhibition constant. |
Promiscuous Production of 2-Hydroxyglutarate
Several mitochondrial enzymes have been shown to promiscuously produce 2-HG from α-ketoglutarate, particularly under conditions of metabolic stress like hypoxia.
-
Malate (B86768) Dehydrogenase 2 (MDH2): The mitochondrial malate dehydrogenase can reduce α-ketoglutarate to L-2-hydroxyglutarate.[2]
-
Wild-type Isocitrate Dehydrogenase 2 (IDH2): Under certain conditions, wild-type IDH2 can also contribute to the production of 2-HG.
Interaction with Electron Transport Chain Enzymes
The electron transport chain (ETC) is critical for ATP production through oxidative phosphorylation. Both enantiomers of 2-HG can interfere with the function of ETC complexes.
Cytochrome c Oxidase (Complex IV)
D-2-hydroxyglutarate has been shown to inhibit the activity of cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain. This inhibition is dose-dependent and can significantly impair mitochondrial respiration.
Quantitative Data: Inhibition of Cytochrome c Oxidase (COX) by D-2-Hydroxyglutarate
| D-2-HG Concentration | % Inhibition | Tissue Source |
| 0.5 mM | Significant inhibition observed | Rat cerebral cortex |
| Not specified | 35-95% | Rat cerebral cortex |
ATP Synthase (Complex V)
Both D- and L-2-hydroxyglutarate have been found to inhibit ATP synthase, the enzyme responsible for the synthesis of ATP.[3] This inhibition directly impacts the cell's energy production capacity.
Quantitative Data: Inhibition of ATP Synthase by D- and L-2-Hydroxyglutarate
| Enantiomer | Inhibition Type | Ki or IC50 | Notes |
| D-2-Hydroxyglutarate | Not specified | Not explicitly found in searches | Binds to and inhibits ATP synthase. |
| L-2-Hydroxyglutarate | Not specified | Not explicitly found in searches | Binds to and inhibits ATP synthase. |
Mitochondrial Uncoupling
Mitochondrial uncoupling is a process where the proton gradient across the inner mitochondrial membrane is dissipated without the production of ATP, leading to increased oxygen consumption and heat production. L-2-hydroxyglutarate has been suggested to act as a mitochondrial uncoupler. The precise molecular mechanism is still under investigation but may involve direct interaction with the inner mitochondrial membrane or with uncoupling proteins (UCPs).
Signaling Pathways and Logical Relationships
The interaction of DL-KHG Li with mitochondrial enzymes initiates a cascade of downstream signaling events. The following diagram illustrates the key relationships.
Caption: Interaction of DL-KHG Li with mitochondrial enzymes.
Experimental Protocols
Synthesis of DL-2-Hydroxyglutarate Lithium Salt
A general and reproducible method for the synthesis of lithium salts of organic acids involves the following steps:
-
Dissolution: Dissolve a calculated amount of DL-2-hydroxyglutaric acid in deionized water with moderate heating (around 40°C) and stirring.
-
Neutralization: Add a stoichiometric amount of lithium carbonate to the solution while continuing to stir. The reaction progress can be monitored by the change in pH until it reaches neutrality.
-
Crystallization: Cool the resulting solution. The lithium salt product can be precipitated and isolated in crystalline form by the addition of a suitable organic solvent, such as ethanol.
-
Purification and Characterization: Filter the crystalline product, wash with the organic solvent, and dry under vacuum. The purity and identity of the synthesized DL-2-hydroxyglutarate lithium salt should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and determination of lithium content.[4]
Measurement of Mitochondrial Enzyme Activity
The following protocols provide a general framework for assessing the impact of DL-KHG Li on mitochondrial enzyme activities. Specific conditions may need to be optimized for different cell types and experimental setups.
-
Homogenize fresh tissue or cultured cells in an ice-cold mitochondrial isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer.
-
Prepare a reaction mixture containing isolated mitochondria, a suitable buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Add varying concentrations of DL-KHG Li to the reaction mixtures.
-
Initiate the reaction by adding the substrate, succinate.
-
Monitor the reduction of DCPIP spectrophotometrically by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the enzyme activity and determine the inhibitory effect of DL-KHG Li. The inhibition constant (Ki) for competitive inhibition can be determined by performing the assay at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
-
Prepare a reaction mixture containing isolated mitochondria, a suitable buffer, and reduced cytochrome c.
-
Add varying concentrations of DL-KHG Li to the reaction mixtures.
-
Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.
-
Calculate the enzyme activity and determine the half-maximal inhibitory concentration (IC50) of D-2-HG.
-
ATP synthesis can be measured by monitoring the production of ATP using a luciferase-based assay.
-
Prepare a reaction mixture containing isolated mitochondria, ADP, inorganic phosphate (B84403) (Pi), and a respiratory substrate (e.g., succinate).
-
Add varying concentrations of DL-KHG Li.
-
Measure the luminescence generated by the luciferase-catalyzed reaction of ATP with luciferin.
-
ATP hydrolysis activity can be measured by monitoring the decrease in ATP concentration.
Measurement of Mitochondrial Uncoupling using Seahorse XF Analyzer
The Seahorse XF Analyzer allows for real-time measurement of mitochondrial respiration and can be used to assess uncoupling.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: Hydrate the sensor cartridge and prepare assay medium containing the desired substrates and DL-KHG Li concentrations.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a potent uncoupler), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).
-
Data Analysis: The oxygen consumption rate (OCR) is measured at each stage. An increase in the proton leak (the OCR after oligomycin injection) in the presence of L-2-HG would indicate an uncoupling effect.
Caption: Experimental workflow for a Seahorse Mito Stress Test.
Conclusion
DL-2-hydroxyglutarate lithium salt exerts a multifaceted influence on mitochondrial function through direct interactions with key enzymes of the TCA cycle and the electron transport chain. The competitive inhibition of succinate dehydrogenase and the inhibition of cytochrome c oxidase and ATP synthase by the D-enantiomer, coupled with the potential uncoupling effect of the L-enantiomer, highlight the complex and significant impact of this oncometabolite on cellular energy metabolism. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the intricate roles of DL-2-HG in health and disease, and to explore its potential as a therapeutic target. Further research is warranted to determine the precise kinetic parameters of these interactions and to fully elucidate the molecular mechanisms underlying L-2-HG-induced mitochondrial uncoupling.
References
- 1. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Organic Lithium Salts on Plasma 8-Hydroxy-2’-Deoxyguanosine in Bipolar Patients In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DL-4-Hydroxy-2-ketoglutarate Lithium: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Hydroxy-2-ketoglutarate (DL-HKG) is a crucial intermediate in amino acid metabolism and has garnered significant interest in biomedical research. This technical guide provides a comprehensive overview of the discovery, a detailed plausible chemical synthesis pathway, and the biological role of its lithium salt derivative. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, structured data, and visual representations of key pathways and workflows.
Introduction
DL-4-Hydroxy-2-ketoglutarate is a five-carbon dicarboxylic acid and a keto-hydroxy derivative of glutaric acid. Its biological significance stems from its role as a key metabolite in the degradation pathway of hydroxyproline, an essential component of collagen. The lithium salt of DL-4-Hydroxy-2-ketoglutarate is often utilized in research settings for its improved stability and handling properties. This document will delve into the scientific understanding of this compound, from its initial discovery to its synthesis and its interaction with key biological pathways.
Discovery and Biological Role
4-Hydroxy-2-ketoglutarate was first identified as a metabolic intermediate in biological systems. It is a key substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA), which catalyzes its reversible cleavage into pyruvate (B1213749) and glyoxylate.[1] This enzymatic reaction is a critical step in the catabolism of hydroxyproline. Deficiencies in HOGA can lead to the accumulation of 4-hydroxy-2-oxoglutarate and subsequently to primary hyperoxaluria type III, a rare genetic disorder characterized by the overproduction of oxalate (B1200264), leading to kidney stones.
The biological pathway involving DL-4-Hydroxy-2-ketoglutarate is central to amino acid metabolism. A simplified representation of this pathway is illustrated below.
Caption: Metabolic pathway of DL-4-Hydroxy-2-ketoglutarate.
Physicochemical Properties
The lithium salt of DL-4-Hydroxy-2-ketoglutarate is typically a white to off-white solid.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄Li₂O₆ | [2] |
| Molecular Weight | 173.95 g/mol | [2] |
| Appearance | White to off-white solid | [2][3] |
| Purity | ≥90% (TLC) | [3] |
| Storage Temperature | -20°C | [3][4] |
| CAS Number | 1187-99-1 (free acid) | [1][3] |
Plausible Chemical Synthesis of DL-4-Hydroxy-2-ketoglutarate Lithium
While enzymatic synthesis routes are documented, a detailed, multi-step chemical synthesis is crucial for large-scale production and research applications. Below is a plausible and detailed synthetic pathway for DL-4-Hydroxy-2-ketoglutarate, followed by the formation of its lithium salt. This proposed synthesis is based on established organic chemistry principles, including the Claisen condensation and the Reformatsky reaction.
A visual representation of the proposed synthesis workflow is provided below.
Caption: Proposed chemical synthesis workflow.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-oxosuccinate (Claisen Condensation)
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with sodium ethoxide (NaOEt) in absolute ethanol.
-
Reagent Addition: A mixture of diethyl oxalate and ethyl acetate is added dropwise to the stirred solution at room temperature.[5][6]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours and then gently refluxed to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched with dilute acid, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Step 2: Synthesis of Diethyl 3-bromo-2-oxosuccinate
-
Reaction Setup: A round-bottom flask is charged with diethyl 2-oxosuccinate and a suitable solvent (e.g., carbon tetrachloride).
-
Reagent Addition: N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux under inert atmosphere and irradiated with a UV lamp to facilitate radical bromination at the alpha-carbon.
-
Work-up and Purification: After cooling, the succinimide (B58015) byproduct is filtered off. The filtrate is washed, dried, and the solvent is evaporated. The product is purified by column chromatography.
Step 3: Synthesis of Diethyl 4-hydroxy-2-ketoglutarate (Reformatsky-type Reaction)
-
Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere is charged with activated zinc dust and a dry solvent like tetrahydrofuran (B95107) (THF).
-
Reagent Addition: A solution of diethyl 3-bromo-2-oxosuccinate in THF is added dropwise to initiate the formation of the organozinc reagent.[7][8] Subsequently, paraformaldehyde is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
Step 4: Hydrolysis to DL-4-Hydroxy-2-ketoglutaric Acid
-
Reaction Setup: Diethyl 4-hydroxy-2-ketoglutarate is dissolved in an aqueous solution of sodium hydroxide (B78521).
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester groups.[9]
-
Work-up: The reaction mixture is cooled in an ice bath and acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Purification: The precipitated acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 5: Formation of this compound Salt
-
Reaction Setup: The purified DL-4-Hydroxy-2-ketoglutaric acid is suspended in water.
-
Reagent Addition: A stoichiometric amount of lithium hydroxide (LiOH) solution is added dropwise with stirring.
-
Isolation: The resulting solution is filtered, and the water is removed under reduced pressure (lyophilization) to yield the solid lithium salt.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
Caption: Analytical workflow for product characterization.
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the carbon skeleton and protons of the molecule. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the free acid or its fragments. |
| FT-IR Spectroscopy | Identification of functional groups. | Absorption bands for O-H (hydroxyl and carboxylic acid), C=O (keto and carboxylic acid), and C-O bonds. |
| Thin-Layer Chromatography | Monitoring reaction progress and assessing purity. | A single spot indicating a pure compound.[3] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A major peak corresponding to the product, allowing for quantification of purity. |
Conclusion
This technical guide has provided a comprehensive overview of this compound, covering its discovery, biological importance, and a detailed plausible pathway for its chemical synthesis. The provided experimental protocols and analytical methods offer a solid foundation for researchers and drug development professionals working with this important metabolic intermediate. The structured data and visual diagrams are intended to facilitate a clear and thorough understanding of the core aspects of this compound. Further research into optimizing the proposed synthesis and exploring the therapeutic potential of modulating its metabolic pathway is warranted.
References
- 1. scbt.com [scbt.com]
- 2. DL-4-Hydroxy-2-ketoglutarate dilithium salt | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. DL-4-ヒドロキシ-2-ケトグルタル酸 リチウム塩 ≥90.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of DL-4-Hydroxy-2-ketoglutarate as a Substrate for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA) in Metabolism and Disease
For Immediate Release
A Comprehensive Technical Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical function of DL-4-Hydroxy-2-ketoglutarate (HOG) as the primary substrate for the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA). A key player in the hydroxyproline (B1673980) catabolic pathway, the interaction between HOG and HOGA is fundamental to normal amino acid metabolism. Dysregulation of this enzymatic step, due to mutations in the HOGA1 gene, is the direct cause of Primary Hyperoxaluria Type III (PH3), a rare genetic disorder characterized by the overproduction of oxalate (B1200264), leading to recurrent kidney stones. This document provides an in-depth analysis of the biochemical function of HOGA, its kinetic properties with HOG, detailed experimental protocols for its study, and its implication in disease and therapeutic development.
Core Function and Metabolic Significance
DL-4-Hydroxy-2-ketoglutarate is an intermediate metabolite in the degradation pathway of hydroxyproline, an amino acid abundant in collagen. The enzyme HOGA, encoded by the HOGA1 gene and located in the mitochondria of liver and kidney cells, catalyzes the cleavage of HOG into two smaller molecules: pyruvate (B1213749) and glyoxylate (B1226380).[1][2] This reaction is a crucial step in the overall catabolism of hydroxyproline.[2] Pyruvate can enter central energy metabolism, while glyoxylate is further metabolized.[2]
The significance of this pathway is underscored by the pathology of Primary Hyperoxaluria Type III. In individuals with PH3, mutations in the HOGA1 gene lead to a deficiency or complete loss of HOGA activity.[3][4] This enzymatic block results in the accumulation of HOG in the mitochondria.[5] The excess HOG is then thought to be converted to glyoxylate by alternative, less efficient enzymes, leading to an overproduction of oxalate and subsequent formation of calcium oxalate kidney stones.[4][5]
Quantitative Analysis of HOGA Activity
The enzymatic efficiency of human HOGA1 (hHOGA1) in cleaving its substrate, 4-hydroxy-2-oxoglutarate, has been quantitatively determined. The following table summarizes the key kinetic parameters.
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (mM-1s-1) |
| 4-hydroxy-2-oxoglutarate | 54 ± 5 | 1.01 | 18.7 |
| Oxaloacetate | 130 ± 8 | 0.52 | 4.0 |
Table 1: Comparative kinetic parameters for hHOGA1 aldolase and oxaloacetate decarboxylase activities. Data extracted from a study on recombinant human HOGA1.[6]
These data demonstrate the high affinity and catalytic efficiency of HOGA1 for its primary substrate, 4-hydroxy-2-oxoglutarate. The enzyme also exhibits a secondary activity of decarboxylating oxaloacetate, though with a lower efficiency.[6]
Experimental Protocols
The activity of HOGA is typically measured using a continuous coupled-enzyme assay with lactate (B86563) dehydrogenase (LDH). This method monitors the production of pyruvate from the HOGA-catalyzed cleavage of HOG. The pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH. The rate of HOGA activity is therefore determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[5]
Detailed Protocol for HOGA Enzymatic Assay:
Materials:
-
Recombinant human HOGA1 (hHOGA1) enzyme
-
DL-4-Hydroxy-2-ketoglutarate (HOG) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
L-Lactate Dehydrogenase (LDH) from rabbit muscle
-
TRIS buffer (100 mM, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a final volume of 200 µL containing:
-
100 mM TRIS buffer, pH 8.5
-
200 µM NADH
-
200 mU LDH
-
75 nM hHOGA1 enzyme
-
-
Initiate the reaction by adding 400 µM HOG.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for 5 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
This protocol is adapted from a published study on HOGA inactivity in Primary Hyperoxaluria Type 3.[5]
Visualizing the Metabolic and Experimental Landscape
To further elucidate the role of HOG as a HOGA substrate, the following diagrams visualize the key pathways and workflows.
Implications for Drug Development
The central role of the HOGA-HOG interaction in the pathophysiology of Primary Hyperoxaluria Type III makes it a compelling target for therapeutic intervention. Strategies for drug development could focus on several key areas:
-
Enzyme Replacement Therapy: Developing a stable, deliverable form of recombinant HOGA could directly address the enzyme deficiency in PH3 patients.
-
Small Molecule Chaperones: For PH3 patients with missense mutations that lead to misfolded, but potentially active, HOGA protein, small molecules could be designed to stabilize the enzyme and restore its function.
-
Substrate Reduction Therapy: Inhibiting enzymes upstream of HOGA in the hydroxyproline catabolic pathway could reduce the production of HOG, thereby alleviating the metabolic burden.
-
Inhibition of Alternative Glyoxylate Production: Identifying and targeting the enzymes responsible for converting the accumulated HOG to glyoxylate in the absence of functional HOGA could prevent the overproduction of oxalate.
Understanding the precise function and kinetics of HOGA with its substrate DL-4-Hydroxy-2-ketoglutarate is paramount for the rational design of such therapeutic strategies. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to address the unmet medical need in Primary Hyperoxaluria Type III and other disorders of amino acid metabolism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Primary hyperoxaluria: MedlinePlus Genetics [medlineplus.gov]
- 5. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
An In-Depth Technical Guide to the Stereochemistry of DL-4-Hydroxy-2-ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of DL-4-Hydroxy-2-ketoglutarate (DL-HKG), a crucial intermediate in various metabolic pathways. This document delves into the absolute configuration of its enantiomers, methods for their synthesis and separation, and their interactions with key enzymes.
Introduction to DL-4-Hydroxy-2-ketoglutarate
DL-4-Hydroxy-2-ketoglutarate is a racemic mixture of two enantiomers, D-4-Hydroxy-2-ketoglutarate and L-4-Hydroxy-2-ketoglutarate. This five-carbon dicarboxylic acid possesses a ketone group at the C2 position and a hydroxyl group at the C4 position, which is a chiral center. As such, the stereochemistry of this molecule plays a pivotal role in its biological activity and metabolic fate. In humans, 4-hydroxy-2-oxoglutaric acid is implicated in the metabolic disorder hyperornithinemia with gyrate atrophy (HOGA)[1].
Stereochemistry and Absolute Configuration
The chiral center at the C4 position gives rise to two enantiomers. Based on the Cahn-Ingold-Prelog priority rules, the absolute configurations of the enantiomers have been determined:
-
D-4-Hydroxy-2-ketoglutarate: This enantiomer corresponds to the (2R) configuration [2].
-
L-4-Hydroxy-2-ketoglutarate: Consequently, the L-enantiomer is assigned the (2S) configuration .
The relationship between these stereoisomers can be visualized as non-superimposable mirror images.
Synthesis and Resolution of Enantiomers
Chemical Synthesis of Racemic DL-4-Hydroxy-2-ketoglutarate
Enzymatic Synthesis and Resolution
Enzymatic methods offer a highly stereoselective route to obtaining the individual enantiomers of 4-hydroxy-2-ketoglutarate. The key enzyme in this process is 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) , which catalyzes the reversible cleavage of 4-hydroxy-2-ketoglutarate to pyruvate (B1213749) and glyoxylate[3][4].
A published strategy allows for the preparation of both L- (>95% enantiomeric excess) and D- (60% enantiomeric excess) 4-hydroxy-2-ketoglutarate on a millimolar scale using HOGA[5]. The substrate specificity of HOGA from different sources is a critical factor:
-
Escherichia coli HOGA: This enzyme is highly specific for the (4S)-enantiomer (L-4-hydroxy-2-ketoglutarate) .
-
Bovine and Rat Liver HOGA: These enzymes can act on both enantiomers [6].
Principle of Resolution: The differential activity of HOGA from various sources can be exploited for the kinetic resolution of the racemic mixture. For instance, using E. coli HOGA will selectively convert the L-enantiomer, allowing for the separation of the unreacted D-enantiomer.
Illustrative Workflow:
Chromatographic Separation
Quantitative Data
Currently, there is a lack of publicly available quantitative data for the specific optical rotation and enzyme kinetics of the individual enantiomers of 4-hydroxy-2-ketoglutarate.
Table 1: Physicochemical and Stereochemical Properties of 4-Hydroxy-2-ketoglutarate Enantiomers
| Property | (2R)-4-Hydroxy-2-ketoglutarate (D-enantiomer) | (2S)-4-Hydroxy-2-ketoglutarate (L-enantiomer) |
| Absolute Configuration | R | S |
| Specific Optical Rotation | Data not available | Data not available |
Table 2: Enzyme Kinetic Parameters for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)
| Substrate | Enzyme Source | Km | Vmax |
| (2R)-4-Hydroxy-2-ketoglutarate | Data not available | Data not available | Data not available |
| (2S)-4-Hydroxy-2-ketoglutarate | Data not available | Data not available | Data not available |
Biological Significance and Signaling Pathways
DL-4-Hydroxy-2-ketoglutarate is a key metabolite in the degradation pathway of hydroxyproline. The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) catalyzes the final step in this pathway, cleaving 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate. A deficiency in HOGA leads to the accumulation of 4-hydroxy-2-oxoglutarate and is the underlying cause of Primary Hyperoxaluria Type 3, a genetic disorder characterized by the overproduction of oxalate.
Conclusion
The stereochemistry of DL-4-Hydroxy-2-ketoglutarate is of significant interest to researchers in metabolism, enzymology, and drug development. Understanding the distinct properties and biological activities of the (2R) and (2S) enantiomers is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies. While methods for the enzymatic synthesis and resolution of these enantiomers exist, further research is needed to fully characterize their physicochemical properties, such as specific optical rotation, and to determine the precise kinetic parameters of the enzymes that metabolize them. This knowledge will be invaluable for advancing our understanding of metabolic disorders like Primary Hyperoxaluria Type 3 and for the rational design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Rat liver 4-hydroxy-2-ketoglutarate aldolase: purification and kinetic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 5. A simple strategy for obtaining both enantiomers from an aldolase reaction: preparation of L- and D-4-hydroxy-2-ketoglutarate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. creative-enzymes.com [creative-enzymes.com]
In Vivo Stability and Metabolism of DL-4-Hydroxy-2-ketoglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Hydroxy-2-ketoglutarate (HKG) is a key intermediate in the metabolic pathway of hydroxyproline, an amino acid abundant in collagen. The in vivo stability and metabolism of exogenously administered DL-4-Hydroxy-2-ketoglutarate are of significant interest for researchers studying metabolic disorders, particularly primary hyperoxaluria, and for professionals in drug development exploring the therapeutic potential of alpha-keto acids. This technical guide provides a comprehensive overview of the known metabolic fate of HKG, detailed experimental protocols for its in vivo evaluation, and visual representations of its metabolic pathway and proposed experimental workflows. While direct pharmacokinetic data for DL-4-Hydroxy-2-ketoglutarate is not currently available in the public domain, this guide offers a robust framework for undertaking such investigations.
Introduction
4-Hydroxy-2-ketoglutarate is an endogenous metabolite formed during the breakdown of 4-hydroxyproline.[1] Its metabolism is primarily localized in the mitochondria of the liver and kidneys.[2] The central enzyme in this pathway is 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA), which cleaves 4-hydroxy-2-ketoglutarate into pyruvate (B1213749) and glyoxylate (B1226380).[1][3] Dysregulation of this pathway, particularly deficiencies in HOGA, is associated with primary hyperoxaluria type 3 (PH3), a rare genetic disorder characterized by the overproduction of oxalate.[1]
Understanding the in vivo stability, absorption, distribution, metabolism, and excretion (ADME) of exogenously supplied DL-4-Hydroxy-2-ketoglutarate is crucial for several reasons. It can provide insights into the pathophysiology of metabolic diseases, inform the development of potential therapeutic interventions, and serve as a model for studying the pharmacokinetics of other small, hydrophilic organic acids.
In Vivo Metabolism of 4-Hydroxy-2-ketoglutarate
The primary metabolic pathway for endogenous 4-hydroxy-2-ketoglutarate involves its enzymatic cleavage by 4-hydroxy-2-oxoglutarate aldolase (HOGA). This reaction yields two key metabolites: pyruvate and glyoxylate.[1][3]
-
Pyruvate can enter central carbon metabolism through several routes, including conversion to acetyl-CoA to fuel the citric acid cycle, or serving as a substrate for gluconeogenesis.[4][5]
-
Glyoxylate metabolism is critical for preventing the formation of oxalate. It can be converted to glycine (B1666218) by alanine-glyoxylate aminotransferase (AGT) or to glycolate (B3277807) by glyoxylate reductase (GR).[2][6]
The metabolic fate of exogenously administered DL-4-Hydroxy-2-ketoglutarate is presumed to follow this same pathway. However, its absorption from the gastrointestinal tract, distribution to tissues, and rate of renal excretion have not been quantitatively determined. As a small, hydrophilic dicarboxylic acid, it is likely to be absorbed from the small intestine and readily distributed in the bloodstream.[7][8] Its clearance is expected to be primarily through renal excretion, though this has not been experimentally verified.
Signaling and Metabolic Pathway
The metabolic pathway of 4-hydroxy-2-ketoglutarate is a critical juncture in amino acid catabolism. The diagram below illustrates the key steps and enzymes involved in its breakdown and the subsequent fate of its products.
Quantitative Data
As of the date of this publication, there is a lack of publicly available in vivo pharmacokinetic data for DL-4-Hydroxy-2-ketoglutarate. Studies on structurally similar compounds, such as other alpha-keto acids and dicarboxylic acids, suggest that these molecules can be absorbed orally and are metabolized in both mitochondria and peroxisomes.[9][10][11] The table below is provided as a template for organizing data that would be generated from the experimental protocols outlined in the following section.
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (%) | Data not available | |||
| Peak Plasma Conc. (Cmax) | Data not available | |||
| Time to Cmax (Tmax) | Data not available | |||
| Half-life (t½) | Data not available | |||
| Volume of Distribution (Vd) | Data not available | |||
| Clearance (CL) | Data not available | |||
| Urinary Excretion (% of dose) | Data not available |
Experimental Protocols
The following protocols are proposed for the comprehensive in vivo evaluation of DL-4-Hydroxy-2-ketoglutarate stability and metabolism. These are based on established methodologies for studying the pharmacokinetics of small molecules in rodent models.[12][13][14]
Animal Model
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.[13]
-
Acclimation: A minimum of one week of acclimation to the housing conditions is required before the start of the study.
Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of DL-4-Hydroxy-2-ketoglutarate following intravenous and oral administration.
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Divide animals into two groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, administer a single bolus dose (e.g., 10 mg/kg) of DL-4-Hydroxy-2-ketoglutarate dissolved in sterile saline via the tail vein.
-
For the PO group, administer a single dose (e.g., 50 mg/kg) of DL-4-Hydroxy-2-ketoglutarate dissolved in water by oral gavage.
-
Collect blood samples (approx. 200 µL) from the saphenous vein into EDTA-coated tubes at predefined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
-
Data Analysis: Plasma concentrations of DL-4-Hydroxy-2-ketoglutarate will be determined using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, CL) will be calculated using non-compartmental analysis. Bioavailability will be calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Excretion Study
-
Objective: To determine the major route of excretion of DL-4-Hydroxy-2-ketoglutarate.
-
Procedure:
-
House animals in metabolic cages that allow for the separate collection of urine and feces.
-
Administer a single oral dose of DL-4-Hydroxy-2-ketoglutarate (e.g., 50 mg/kg).
-
Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Measure the volume of urine and the weight of the feces.
-
Homogenize fecal samples in water.
-
Store all samples at -80°C until analysis.
-
-
Data Analysis: The concentration of DL-4-Hydroxy-2-ketoglutarate in urine and fecal homogenates will be quantified by LC-MS/MS. The percentage of the administered dose excreted in urine and feces will be calculated.
Analytical Method: LC-MS/MS Quantification
-
Objective: To develop and validate a sensitive and specific method for the quantification of 4-hydroxy-2-ketoglutarate in plasma and urine.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography:
-
Column: A suitable column for polar organic acids, such as a HILIC or a C18 column with an appropriate ion-pairing agent.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 4-hydroxy-2-ketoglutarate and an internal standard (e.g., a stable isotope-labeled version).
-
-
Sample Preparation:
-
Plasma: Protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol), followed by centrifugation and analysis of the supernatant.
-
Urine: Dilution with water, followed by centrifugation and analysis of the supernatant.
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Experimental and Logical Workflows
The following diagrams illustrate the proposed experimental workflow for an in vivo study and the logical decision-making process for analyzing the metabolic fate of DL-4-Hydroxy-2-ketoglutarate.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyproline metabolism in mouse models of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 8. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of branched chain alpha-ketoacids on the metabolism of isolated rat liver cells. I. Regulation of branched chain alpha-ketoacid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Interplay of Metabolism and Neuromodulation: A Technical Guide to DL-4-Hydroxy-2-ketoglutarate Lithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-4-Hydroxy-2-ketoglutarate lithium is a compound of interest at the crossroads of cellular metabolism and neuroscience. While often referred to as a glutamate (B1630785) analog due to its structural similarity to the key metabolic intermediate α-ketoglutarate, its direct activity on glutamate receptors and transporters remains largely uncharacterized. This technical guide provides an in-depth analysis of the current scientific understanding of DL-4-Hydroxy-2-ketoglutarate, focusing on its established roles as an enzyme substrate and inhibitor. Furthermore, this guide will separately address the well-documented effects of the lithium cation on the glutamate system, providing a comprehensive view for researchers investigating the potential applications of this compound.
Introduction: A Molecule with Dual Identity
DL-4-Hydroxy-2-ketoglutarate (4-HKG) is a dicarboxylic acid that plays a role in amino acid metabolism. Its lithium salt form is commercially available and has been utilized in various biochemical studies. The designation of 4-HKG as a "glutamate analog" stems from its structural resemblance to α-ketoglutarate, a critical component of the citric acid cycle and a precursor for the neurotransmitter glutamate. However, it is crucial to distinguish this metabolic relationship from a direct pharmacological interaction with glutamate signaling pathways. This guide will delineate these distinctions, presenting the available evidence for its biochemical functions.
The Role of 4-Hydroxy-2-ketoglutarate in Enzyme Kinetics
The primary characterized role of 4-HKG is as a substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1). Additionally, it has been reported to inhibit glutamate dehydrogenase.
Substrate for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1)
HOGA1 is a mitochondrial enzyme that catalyzes the reversible cleavage of 4-hydroxy-2-oxoglutarate into pyruvate (B1213749) and glyoxylate. This reaction is a key step in the catabolism of hydroxyproline (B1673980).[1] Deficiencies in HOGA1 activity are associated with primary hyperoxaluria type 3, a rare genetic disorder.[2][3]
Table 1: Kinetic Parameters of Human HOGA1 with 4-Hydroxy-2-oxoglutarate [4][5]
| Parameter | Value |
| KM | 54 ± 5 µM |
| kcat | 1.01 s-1 |
| kcat/KM | 1.87 x 104 M-1s-1 |
Note: Data are for the recombinant human enzyme (hHOGA1).
Inhibition of Glutamate Dehydrogenase (GDH)
Glutamate dehydrogenase is a mitochondrial enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate. Some commercial suppliers note that DL-4-Hydroxy-2-ketoglutarate has been shown to inhibit bacterial glutamate dehydrogenase.[6][7]
Table 2: Inhibition of Bacterial Glutamate Dehydrogenase by DL-4-Hydroxy-2-ketoglutarate [6][7]
| Parameter | Value |
| Inhibitory Concentration | 2 - 10 mM (in vitro) |
Studies on related dicarboxylic acids have shown that they can act as inhibitors of GDH, often by competing with the substrate α-ketoglutarate at the active site.[8][9][10] The inhibitory potency is influenced by the length of the carbon chain and the positioning of the carboxylate groups.[8]
The Glutamatergic Effects of the Lithium Cation
While there is a lack of evidence for the direct action of 4-HKG on glutamate receptors and transporters, the lithium cation itself has well-established and complex effects on the glutamate system. These effects are relevant for any in vivo or in vitro studies using this compound.
Modulation of Glutamate Release and Uptake
Lithium has been shown to both stimulate glutamate release and inhibit its reuptake by presynaptic terminals. This can lead to an increase in extracellular glutamate concentrations.
Effects on Glutamate Receptors
The effects of lithium on glutamate receptors are subtype-specific. It has been reported to potentiate AMPA receptor currents while decreasing the currents of kainate and NMDA receptors.
Experimental Protocols: Methodological Considerations
Given the lack of specific protocols for testing DL-4-Hydroxy-2-ketoglutarate as a direct glutamate analog, researchers should adapt established methods for characterizing compounds that interact with the glutamate system.
Enzyme Kinetic Assays
-
HOGA1 Activity Assay: The activity of HOGA1 can be measured using a lactate (B86563) dehydrogenase (LDH)-coupled spectrophotometric assay. The production of pyruvate from 4-HKG is coupled to the oxidation of NADH by LDH, which can be monitored by the decrease in absorbance at 340 nm.[4]
-
GDH Inhibition Assay: The inhibition of GDH can be assessed by monitoring the oxidation of NADH or NADPH at 340 nm in the presence of glutamate and varying concentrations of the inhibitor.
Glutamate Receptor and Transporter Assays
Should evidence emerge for the direct interaction of 4-HKG with glutamate receptors or transporters, the following established protocols could be adapted.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of 4-HKG for different glutamate receptor subtypes or transporters, competition binding assays using known radiolabeled ligands can be employed.[11][12]
-
Glutamate Uptake Assays: The effect of 4-HKG on glutamate transporter activity can be measured by monitoring the uptake of radiolabeled glutamate (e.g., [3H]-glutamate) into cells or synaptosomes expressing specific transporters.[13][14][15]
-
Electrophysiology: Patch-clamp electrophysiology on cultured neurons or in brain slices can be used to determine if 4-HKG elicits or modulates ion currents through glutamate receptors.[16][17][18]
Synthesis
A detailed, publicly available protocol for the chemical synthesis of this compound is not readily found in the scientific literature. It is typically available from commercial chemical suppliers.
Conclusion and Future Directions
This compound is a molecule with a defined role in cellular metabolism, particularly as a substrate for HOGA1. Its designation as a "glutamate analog" appears to be based on its structural relationship to α-ketoglutarate rather than on demonstrated direct pharmacological activity at glutamate receptors or transporters. The inhibitory effect on glutamate dehydrogenase warrants further investigation to determine its specificity and potential physiological relevance.
For researchers in drug development, the primary utility of this compound currently lies in the study of enzymes involved in hydroxyproline and glutamate metabolism, and as a tool for investigating primary hyperoxaluria type 3. Any investigation into its potential neuromodulatory effects must carefully consider and control for the independent and significant effects of the lithium cation on the glutamate system.
Future research should focus on systematically screening DL-4-Hydroxy-2-ketoglutarate against a panel of glutamate receptors and transporters to definitively characterize its direct glutamatergic activity, if any. The absence of such data represents a significant knowledge gap that, if filled, could open new avenues for its application in neuroscience research.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. DL-4-Hydroxy-2-ketoglutarate dilithium salt | CymitQuimica [cymitquimica.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [(3)H](2S,4R)-4-Methylglutamate: a novel ligand for the characterization of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding and transport of [3H](2S,4R)- 4-methylglutamate, a new ligand for glutamate transporters, demonstrate labeling of EAAT1 in cultured murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Electrophysiological Recordings [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for DL-4-Hydroxy-2-ketoglutarate lithium in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Hydroxy-2-ketoglutarate (DL-HOKG), available as a lithium salt, is a key metabolite in the hydroxyproline (B1673980) degradation pathway. Its analysis is particularly relevant in the study of Primary Hyperoxaluria Type 3 (PH3), an inborn error of metabolism caused by mutations in the gene encoding 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1). Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific quantification of HOKG and related metabolites in biological matrices. These application notes provide an overview and detailed protocols for the analysis of DL-HOKG using mass spectrometry.
Application: Targeted Metabolomics and Clinical Research in Primary Hyperoxaluria Type 3
The primary application of DL-4-Hydroxy-2-ketoglutarate lithium in mass spectrometry is as an analytical standard for the quantitative analysis of HOKG in biological samples, such as urine and plasma. This is crucial for the diagnosis and monitoring of PH3. The analytical methods are designed to be robust, high-throughput, and suitable for a clinical research setting.
A typical workflow for the analysis of HOKG involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry. Due to the chiral nature of HOKG (D- and L-enantiomers), a derivatization step is often employed to enable chromatographic separation of the enantiomers and to enhance ionization efficiency and sensitivity.
Experimental Protocols
Protocol 1: Quantitative Analysis of 4-Hydroxy-2-ketoglutarate in Human Urine by LC-MS/MS
This protocol is adapted from established methods for similar acidic metabolites and oncometabolites.
1. Sample Preparation (Urine)
-
Collection: Collect first-morning mid-stream urine samples.
-
Pre-treatment: Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove cellular debris.
-
Storage: Store the supernatant at -80°C until analysis.
-
Extraction and Derivatization:
-
Thaw urine samples on ice.
-
To 50 µL of urine, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled 4-HOKG, if available, or a structurally similar labeled compound).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Derivatization (for chiral separation): Reconstitute the dried extract in 50 µL of a solution containing a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (B1165640) (DATAN) in a suitable solvent (e.g., dichloromethane/acetic anhydride). Incubate at a specified temperature and time to allow for the reaction to complete. This step creates diastereomers that can be separated on a standard C18 column.
-
Evaporate the derivatization reagent and reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure separation from other metabolites. A starting point could be:
-
0-1 min: 5% B
-
1-8 min: Gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Key Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
Multiple Reaction Monitoring (MRM): The precursor ion for HOKG is [M-H]⁻ with an m/z of 161.0. Product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Potential fragments could arise from the loss of CO₂ (m/z 117.0) or other neutral losses.
-
3. Data Presentation
Quantitative data should be presented in a clear, tabular format.
| Sample ID | Analyte | Retention Time (min) | Peak Area | Concentration (µmol/L) |
| Control 1 | 4-HOKG | tbd | value | value |
| Patient 1 | 4-HOKG | tbd | value | value |
| ... | ... | ... | ... | ... |
tbd: to be determined experimentally.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of DL-4-Hydroxy-2-ketoglutarate from a biological sample.
Signaling Pathway Context
DL-4-Hydroxy-2-ketoglutarate is an intermediate in the metabolic pathway of hydroxyproline. A defect in the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) leads to the accumulation of upstream metabolites and is associated with Primary Hyperoxaluria Type 3.
Summary of Quantitative Parameters (Hypothetical)
The following table summarizes hypothetical quantitative parameters for an LC-MS/MS method for 4-HOKG. These values would need to be determined experimentally during method development and validation.
| Parameter | Value |
| Linear Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Conclusion
The use of this compound as a standard in mass spectrometry is essential for the development of robust and reliable methods for its quantification in biological matrices. The protocols and information provided herein offer a solid foundation for researchers and clinicians working on metabolic disorders such as Primary Hyperoxaluria Type 3, enabling accurate diagnosis, monitoring, and further investigation into the pathophysiology of the disease. The adaptability of the described LC-MS/MS methodology allows for its implementation in various research and clinical laboratory settings.
Quantifying DL-4-Hydroxy-2-ketoglutarate in Cellular Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of DL-4-Hydroxy-2-ketoglutarate (4-HKG) in cell lysates. Given the limited literature on direct quantification of this specific analyte, this guide presents two robust methods adapted from established techniques for similar keto acids: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a targeted Enzymatic Assay.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the detection and quantification of 4-HKG in complex biological matrices like cell lysates. The protocol involves derivatization to enhance chromatographic separation and detection.
Experimental Protocol
1. Sample Preparation (Cell Lysate)
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency (typically 1-10 million cells are required).
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to the culture dish. For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), remove the supernatant, and resuspend in 1 mL of ice-cold 80% methanol.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the adherent cells or vortex the cell suspension and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, containing the metabolites, to a new tube.
-
-
Internal Standard Spiking:
-
It is recommended to use a stable isotope-labeled internal standard (e.g., ¹³C₅-DL-4-Hydroxy-2-ketoglutarate) to account for matrix effects and variations in sample processing.
-
Spike the internal standard into the cell lysate at a known concentration.
-
2. Derivatization
-
Rationale: Derivatization is employed to improve the chromatographic properties and ionization efficiency of 4-HKG. O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatization is a common method for keto acids.[1][2]
-
Evaporate the methanol from the cell extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a solution containing 20 mg/mL PFBO hydrochloride in a pyridine/ethanol (1:1, v/v) mixture.
-
Incubate at 60°C for 60 minutes.
-
After incubation, cool the samples to room temperature.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the derivatized 4-HKG.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for keto acids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for derivatized 4-HKG and the internal standard. The exact mass of 4-hydroxy-2-oxoglutaric acid is 162.10 g/mol .[3][4] The derivatized mass and fragmentation pattern will need to be determined empirically, but plausible transitions can be predicted.
-
Proposed MRM Transitions for PFBO-derivatized 4-HKG (predicted): These would need to be optimized experimentally. The precursor ion will be the molecular ion of the derivatized 4-HKG. Product ions would result from characteristic losses (e.g., loss of CO₂, H₂O, or fragments of the derivatization agent).
-
-
4. Data Analysis
-
Integrate the peak areas for the 4-HKG and internal standard MRM transitions.
-
Calculate the ratio of the 4-HKG peak area to the internal standard peak area.
-
Generate a standard curve by analyzing known concentrations of 4-HKG standards prepared in a similar matrix.
-
Determine the concentration of 4-HKG in the samples by interpolating from the standard curve.
-
Normalize the final concentration to cell number or total protein content of the lysate.
Data Presentation
Table 1: Representative LC-MS/MS Calibration Curve Data for 4-HKG
| Standard Concentration (µM) | Peak Area Ratio (4-HKG/IS) |
|---|---|
| 0.1 | User Data |
| 0.5 | User Data |
| 1.0 | User Data |
| 5.0 | User Data |
| 10.0 | User Data |
| 25.0 | User Data |
| 50.0 | User Data |
| R² | User Data |
Table 2: Quantification of 4-HKG in Cell Lysates by LC-MS/MS
| Sample ID | 4-HKG Concentration (µM) | Normalized Concentration (nmol/10⁶ cells) |
|---|---|---|
| Control 1 | User Data | User Data |
| Control 2 | User Data | User Data |
| Treatment 1 | User Data | User Data |
| Treatment 2 | User Data | User Data |
Workflow Diagram
Caption: LC-MS/MS workflow for 4-HKG quantification.
Method 2: Quantification by Coupled Enzymatic Assay
This method relies on the specific enzymatic conversion of 4-HKG and the subsequent measurement of a product in a coupled reaction. The enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) catalyzes the cleavage of 4-HKG to pyruvate (B1213749) and glyoxylate.[5][6] The production of pyruvate can be coupled to the lactate (B86563) dehydrogenase (LDH) reaction, where the consumption of NADH is monitored spectrophotometrically at 340 nm.[7]
Experimental Protocol
1. Reagents and Buffers
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
NADH Solution: 10 mM NADH in assay buffer.
-
Lactate Dehydrogenase (LDH): A commercially available preparation of rabbit muscle LDH (e.g., 1000 units/mL).
-
4-Hydroxy-2-oxoglutarate Aldolase (HOGA1): Recombinant human HOGA1 is required. A protocol for its expression and purification has been described.[7][8]
-
4-HKG Standard: A stock solution of known concentration in assay buffer.
2. Sample Preparation (Cell Lysate)
-
Harvest and wash cells as described in the LC-MS/MS protocol.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without strong detergents, or through sonication in assay buffer).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the assay.
-
Determine the total protein concentration of the lysate for normalization (e.g., using a BCA assay).
3. Assay Procedure (96-well plate format)
-
Prepare a standard curve: Create a series of dilutions of the 4-HKG standard in the assay buffer.
-
Set up the reaction mixture: In each well of a UV-transparent 96-well plate, add:
-
150 µL of Assay Buffer
-
20 µL of cell lysate or 4-HKG standard
-
10 µL of 10 mM NADH solution
-
10 µL of LDH solution (e.g., diluted to 100 units/mL)
-
-
Initiate the reaction: Add 10 µL of the HOGA1 enzyme solution to each well.
-
Kinetic measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Data collection: Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH consumption is proportional to the concentration of 4-HKG in the sample.
4. Data Analysis
-
Calculate the rate of change in absorbance (ΔA340/min) for each well from the linear portion of the kinetic curve.
-
Generate a standard curve by plotting the ΔA340/min against the known concentrations of the 4-HKG standards.
-
Determine the concentration of 4-HKG in the samples by interpolating from the standard curve.
-
Normalize the final concentration to the total protein content of the lysate.
Data Presentation
Table 3: Representative Enzymatic Assay Standard Curve Data for 4-HKG
| 4-HKG Concentration (µM) | Rate (ΔA340/min) |
|---|---|
| 0 | User Data |
| 10 | User Data |
| 25 | User Data |
| 50 | User Data |
| 100 | User Data |
| 200 | User Data |
| R² | User Data |
Table 4: Quantification of 4-HKG in Cell Lysates by Enzymatic Assay
| Sample ID | 4-HKG Concentration (µM) | Normalized Concentration (nmol/mg protein) |
|---|---|---|
| Control 1 | User Data | User Data |
| Control 2 | User Data | User Data |
| Treatment 1 | User Data | User Data |
| Treatment 2 | User Data | User Data |
Signaling Pathway and Workflow Diagram
Caption: Coupled enzymatic assay pathway and workflow.
Summary and Comparison of Methods
Table 5: Comparison of LC-MS/MS and Enzymatic Assay Methods for 4-HKG Quantification
| Feature | LC-MS/MS | Enzymatic Assay |
|---|---|---|
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | High (dependent on enzyme specificity) |
| Sensitivity | Very High (sub-micromolar) | Moderate (micromolar range) |
| Throughput | Moderate (dependent on LC run time) | High (amenable to 96-well format) |
| Instrumentation | LC-MS/MS system required | Spectrophotometer/plate reader required |
| Method Development | More complex (optimization of chromatography and MS parameters) | Simpler, but requires purified enzyme |
| Cost per Sample | Higher | Lower |
| Confirmation | Provides structural confirmation | Indirect measurement |
Disclaimer: The protocols described herein are adapted from methods for similar analytes and should be thoroughly validated in your laboratory for the specific application. This includes, but is not limited to, assessment of linearity, accuracy, precision, and specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying 4-hydroxy-2-oxoglutarate aldolase (HOGA) Activity
Introduction
4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) is a key mitochondrial enzyme in the metabolic pathway of hydroxyproline (B1673980) degradation.[1][2][3] It catalyzes the cleavage of 4-hydroxy-2-oxoglutarate (HOG) into pyruvate (B1213749) and glyoxylate (B1226380).[1][2][3] The loss of HOGA function is associated with primary hyperoxaluria type 3 (PH3), a rare genetic disorder characterized by the overproduction of oxalate, leading to the formation of kidney stones.[1][2] Therefore, the study of HOGA activity is crucial for understanding the pathophysiology of PH3 and for the development of potential therapeutic interventions. While the natural substrate for HOGA is 4-hydroxy-2-oxoglutarate (HOG), synthetic substrates may also be utilized for inhibitor screening and kinetic analysis. This document provides detailed protocols for a continuous spectrophotometric assay to determine HOGA activity.
Principle of the Assay
The activity of HOGA can be determined by measuring the rate of pyruvate formation. A common and convenient method is a coupled-enzyme assay using lactate (B86563) dehydrogenase (LDH). In this system, the pyruvate produced by HOGA is immediately used by LDH to oxidize NADH to NAD+. The rate of HOGA activity is therefore directly proportional to the decrease in absorbance at 340 nm due to the consumption of NADH.[1][2]
Quantitative Data Summary
The following table summarizes the kinetic parameters of human HOGA (hHOGA) for its substrate 4-hydroxy-2-oxoglutarate (HOG).
| Parameter | Value | Conditions | Reference |
| KM for HOG | 267 ± 19 µM | pH 8.5, 37°C | [2] |
| kcat | 72.7 ± 0.01 s-1 | pH 8.5, 37°C | [2] |
| kcat/KM | 2.7 x 105 M-1s-1 | pH 8.5, 37°C | [2] |
Experimental Protocols
Synthesis of 4-hydroxy-2-oxoglutarate (HOG)
The substrate for HOGA, 4-hydroxy-2-oxoglutarate, can be synthesized through a base-catalyzed aldol (B89426) condensation of oxaloacetate and glyoxylate.[3]
Materials:
-
Glyoxylate
-
Oxaloacetate
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
Protocol:
-
Prepare a 0.1 M KOH solution.
-
Dissolve glyoxylate and oxaloacetate in a 1:1 molar ratio in the 0.1 M KOH solution.
-
Adjust the pH of the solution to 12 with 10 M KOH and let it react overnight. The solution will turn light yellow.
-
Confirm the consumption of glyoxylate using a phenylhydrazine (B124118) assay.
-
Gradually lower the pH to approximately 5.5 with concentrated HCl to facilitate decarboxylation.
Continuous Spectrophotometric Assay for HOGA Activity
This protocol describes a lactate dehydrogenase (LDH)-coupled assay to measure HOGA activity.
Materials:
-
Purified human HOGA (hHOGA) enzyme
-
4-hydroxy-2-oxoglutarate (HOG) substrate
-
NADH
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
TRIS buffer
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or cuvettes
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM TRIS, pH 8.5.
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.
-
HOG Stock Solution: Prepare a 10 mM stock solution of HOG in the assay buffer.
-
LDH Stock Solution: Prepare a stock solution of LDH at a concentration of 200 units/mL.
-
-
Assay Procedure:
-
The final reaction volume for this assay is 200 µL.
-
In a microplate well or cuvette, prepare the following reaction mixture:
-
158 µL Assay Buffer (100 mM TRIS, pH 8.5)
-
4 µL of 10 mM NADH (final concentration: 200 µM)
-
2 µL of 200 U/mL LDH (final concentration: 2 units/mL)
-
16 µL of purified hHOGA enzyme (final concentration will vary depending on the purity and activity of the enzyme preparation, typically in the nM range)
-
-
Initiate the reaction by adding 20 µL of 4 mM HOG (final concentration: 400 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for at least 5 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the reaction curve.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADH concentration change. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.
-
The rate of HOGA activity is equal to the rate of NADH consumption.
-
Specific activity can be calculated by dividing the activity by the amount of HOGA enzyme used in the assay (e.g., in µmol/min/mg of enzyme).
-
Visualizations
Hydroxyproline Catabolic Pathway
Caption: The mitochondrial pathway of 4-hydroxyproline degradation.
HOGA Activity Assay Workflow
Caption: Workflow for the continuous spectrophotometric HOGA activity assay.
Logical Relationship of the Coupled Assay
Caption: Principle of the LDH-coupled HOGA activity assay.
References
- 1. portlandpress.com [portlandpress.com]
- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
Application Notes and Protocols: DL-4-Hydroxy-2-ketoglutarate as a Substrate for Glutamic Oxalacetic Aminotransferase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-4-Hydroxy-2-ketoglutarate as a substrate for Glutamic Oxalacetic Aminotransferase (GOT), also known as Aspartate Aminotransferase (AST). This document includes detailed experimental protocols, data presentation tables, and diagrams to facilitate research and development in areas involving amino acid metabolism and enzyme kinetics.
Introduction
Glutamic Oxalacetic Aminotransferase (GOT) is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group between an amino acid and an α-keto acid. While its primary substrates are L-aspartate and α-ketoglutarate, the enzyme exhibits broader substrate specificity. DL-4-Hydroxy-2-ketoglutarate has been identified as a substrate for GOT, and its study can provide insights into metabolic pathways and the development of novel therapeutics. This document outlines the necessary protocols to characterize the enzymatic reaction of GOT with DL-4-Hydroxy-2-ketoglutarate.
Data Presentation
While specific kinetic parameters for the reaction of Glutamic Oxalacetic Aminotransferase with DL-4-Hydroxy-2-ketoglutarate are not extensively documented in publicly available literature, the following tables provide a framework for the presentation of experimentally determined data. Researchers can populate these tables with their own results to facilitate comparison and analysis.
Table 1: Physicochemical Properties of DL-4-Hydroxy-2-ketoglutarate
| Property | Value | Source |
| Molecular Formula | C₅H₆O₆ | - |
| Molecular Weight | 162.1 g/mol | - |
| Appearance | White to off-white powder | - |
| Purity | ≥90% | - |
| Storage Conditions | -20°C for long-term storage | - |
Table 2: Experimentally Determined Kinetic Parameters of Glutamic Oxalacetic Aminotransferase
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DL-4-Hydroxy-2-ketoglutarate | [Enter Experimental Value] | [Enter Experimental Value] | [Enter Experimental Value] | [Enter Experimental Value] |
| L-Aspartate (Reference) | [Enter Experimental or Literature Value] | [Enter Experimental or Literature Value] | [Enter Experimental or Literature Value] | [Enter Experimental or Literature Value] |
| α-Ketoglutarate (Reference) | [Enter Experimental or Literature Value] | [Enter Experimental or Literature Value] | [Enter Experimental or Literature Value] | [Enter Experimental or Literature Value] |
Experimental Protocols
The following protocols are adapted from standard assays for Glutamic Oxalacetic Aminotransferase[1][2]. They are designed to be modified for the use of DL-4-Hydroxy-2-ketoglutarate as a substrate.
Protocol 1: Continuous Spectrophotometric Assay for GOT Activity
This assay measures the rate of NADH oxidation, which is coupled to the transamination reaction. The production of glutamate (B1630785) from DL-4-hydroxy-2-ketoglutarate and an amino donor is coupled to the reduction of oxaloacetate to malate (B86768) by malate dehydrogenase (MDH), which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Glutamic Oxalacetic Transaminase (from porcine heart or recombinant)
-
DL-4-Hydroxy-2-ketoglutarate
-
L-Glutamic acid (as the amino donor)
-
Malate Dehydrogenase (MDH)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Spectrophotometer with temperature control (340 nm)
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Reagent Cocktail: In a suitable container, prepare a reagent cocktail containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
L-Glutamic acid (concentration to be optimized, e.g., 10-100 mM)
-
NADH (0.2 mM)
-
Malate Dehydrogenase (MDH) (~5-10 units/mL)
-
Pyridoxal-5'-phosphate (PLP) (0.1 mM)
-
-
Prepare Substrate Stock Solution: Prepare a stock solution of DL-4-Hydroxy-2-ketoglutarate in potassium phosphate buffer. The concentration should be varied to determine kinetic parameters (e.g., 0.1 mM to 10 mM).
-
Enzyme Preparation: Prepare a solution of Glutamic Oxalacetic Transaminase in cold potassium phosphate buffer. The final concentration in the assay should be in the range of 0.05-0.2 units/mL.
-
Assay Measurement:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
To a cuvette, add 2.7 mL of the Reagent Cocktail.
-
Add 0.1 mL of the DL-4-Hydroxy-2-ketoglutarate solution of varying concentrations.
-
Add 0.1 mL of buffer (for blank measurement) or the GOT enzyme solution to initiate the reaction.
-
Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol of NADH oxidized per minute.
-
Plot the reaction velocity against the substrate concentration and use non-linear regression analysis to determine Km and Vmax.
-
Diagrams
Caption: Workflow for the spectrophotometric assay of GOT.
Caption: Role of GOT in linking amino acid metabolism and the TCA cycle.
Discussion
The provided protocols offer a starting point for the detailed characterization of DL-4-Hydroxy-2-ketoglutarate as a substrate for Glutamic Oxalacetic Aminotransferase. The spectrophotometric assay is a robust and widely used method for measuring aminotransferase activity. By systematically varying the concentration of DL-4-Hydroxy-2-ketoglutarate, researchers can obtain the kinetic parameters necessary to understand its interaction with GOT.
The metabolic pathway diagram illustrates the central role of GOT in cellular metabolism, connecting the catabolism and synthesis of amino acids with the tricarboxylic acid (TCA) cycle. The transamination of DL-4-Hydroxy-2-ketoglutarate by GOT to form 4-hydroxyglutamate represents a potential intersection of these core metabolic pathways. Further investigation into the fate of 4-hydroxyglutamate is warranted to fully elucidate the physiological significance of this reaction.
For drug development professionals, understanding the substrate promiscuity of enzymes like GOT is critical. The ability of GOT to process alternative substrates such as DL-4-Hydroxy-2-ketoglutarate could have implications for off-target effects of drugs designed to modulate amino acid or keto acid metabolism. The protocols described herein can be employed in screening assays to identify compounds that modulate the activity of GOT towards both its native and alternative substrates.
References
Application Notes and Protocols for the Experimental Use of DL-4-Hydroxy-2-ketoglutarate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Hydroxy-2-ketoglutarate (DL-4-HKG) is a key intermediate in the catabolism of hydroxyproline (B1673980), an amino acid abundant in collagen. The mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) catalyzes the cleavage of 4-HKG into pyruvate (B1213749) and glyoxylate (B1226380), providing a direct link between collagen turnover and central carbon metabolism.[1][2] Dysregulation of this pathway is implicated in primary hyperoxaluria type 3, a condition characterized by excessive oxalate (B1200264) production resulting from mutations in the HOGA enzyme.[1][2]
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the rate of metabolic pathways in living cells. By introducing an isotopically labeled substrate, researchers can trace the fate of its atoms through interconnected metabolic networks. This document provides detailed application notes and protocols for the experimental use of isotopically labeled DL-4-Hydroxy-2-ketoglutarate to probe the flux through the hydroxyproline degradation pathway and its contributions to downstream metabolic processes.
Principle of the Method
The core of this application is the use of uniformly labeled ¹³C-DL-4-Hydroxy-2-ketoglutarate (e.g., U-¹³C₅-DL-4-HKG) as a metabolic tracer. When cells are incubated with this labeled substrate, the HOGA enzyme will cleave it into [U-¹³C₃]pyruvate and [U-¹³C₂]glyoxylate. The incorporation of these ¹³C-labeled molecules into downstream metabolites can be quantified using mass spectrometry. By analyzing the mass isotopologue distribution (MID) of key metabolites in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid metabolism, the metabolic flux from hydroxyproline can be determined.
Signaling Pathway Diagram
Caption: Metabolic fate of 4-Hydroxy-2-ketoglutarate.
Experimental Workflow Diagram
Caption: Experimental workflow for 4-HKG metabolic flux analysis.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells, such as hepatic or renal cell lines, which are primary sites of hydroxyproline metabolism.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
U-¹³C₅-DL-4-Hydroxy-2-ketoglutarate (synthesis may be required as it is not commonly available commercially)
-
Labeling medium: Base medium supplemented with dialyzed FBS and the desired concentration of U-¹³C₅-DL-4-HKG.
Protocol:
-
Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency on the day of the experiment.
-
On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed PBS.
-
Aspirate the PBS and add 1 mL of pre-warmed labeling medium containing U-¹³C₅-DL-4-HKG to each well. A typical starting concentration is 100-500 µM, but this should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a defined period. For steady-state analysis, a longer incubation time (e.g., 6-24 hours) is recommended. For kinetic flux analysis, a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) should be performed.
-
Proceed immediately to metabolic quenching and metabolite extraction.
Metabolic Quenching and Metabolite Extraction
Materials:
-
Cold PBS (4°C)
-
Cold (-80°C) 80% methanol (B129727) (v/v) in water
Protocol:
-
At the end of the incubation period, aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of cold PBS to remove any remaining extracellular tracer.
-
Aspirate the PBS and immediately add 1 mL of cold (-80°C) 80% methanol to each well to quench all enzymatic activity.
-
Place the plates on dry ice or at -80°C for 15 minutes to ensure complete cell lysis.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).
LC Conditions (Example for Polar Metabolites):
-
Column: A reversed-phase ion-pairing column or a HILIC column suitable for the separation of polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to resolve key metabolites such as pyruvate, lactate, citrate, malate, glutamate, and glycine.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Full scan mode to detect all isotopologues, with targeted MS/MS for metabolite identification.
Data Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Inject the samples onto the LC-MS/MS system.
-
Identify metabolites based on accurate mass and retention time by comparison to authentic standards.
-
Extract the ion chromatograms for each isotopologue of the target metabolites.
-
Correct the raw isotopologue distribution data for the natural abundance of ¹³C.
Quantitative Data Presentation
The primary data output from this experiment is the mass isotopologue distribution (MID) for key downstream metabolites. This data reveals the extent to which the ¹³C atoms from U-¹³C₅-DL-4-HKG have been incorporated.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Key Metabolites after Labeling with U-¹³C₅-DL-4-HKG
| Metabolite | Isotopologue | Formula | Expected Mass Shift | Fractional Abundance (%) |
| Pyruvate | M+0 | C₃H₄O₃ | 0 | 60 |
| M+1 | ¹³C₁C₂H₄O₃ | +1 | 5 | |
| M+2 | ¹³C₂C₁H₄O₃ | +2 | 5 | |
| M+3 | ¹³C₃H₄O₃ | +3 | 30 | |
| Glycine | M+0 | C₂H₅NO₂ | 0 | 75 |
| M+1 | ¹³C₁C₁H₅NO₂ | +1 | 5 | |
| M+2 | ¹³C₂H₅NO₂ | +2 | 20 | |
| Citrate | M+0 | C₆H₈O₇ | 0 | 80 |
| M+1 | ¹³C₁C₅H₈O₇ | +1 | 5 | |
| M+2 | ¹³C₂C₄H₈O₇ | +2 | 15 | |
| M+3 | ¹³C₃C₃H₈O₇ | +3 | 0 | |
| Malate | M+0 | C₄H₆O₅ | 0 | 82 |
| M+1 | ¹³C₁C₃H₆O₅ | +1 | 4 | |
| M+2 | ¹³C₂C₂H₆O₅ | +2 | 14 |
Note: The bolded rows indicate the expected primary labeled species derived directly from the catabolism of U-¹³C₅-DL-4-HKG.
Logical Relationship Diagram for Data Interpretation
Caption: Logic for interpreting mass isotopologue distribution data.
Applications in Research and Drug Development
-
Quantifying Hydroxyproline Catabolism: This method allows for the direct measurement of the flux through the HOGA-catalyzed reaction, providing insights into collagen turnover and its metabolic consequences in various physiological and pathological states.
-
Studying Primary Hyperoxaluria Type 3 (PH3): By applying this protocol to cellular models of PH3 (e.g., cells with HOGA mutations), researchers can quantify the residual enzyme activity and investigate the metabolic rewiring that leads to increased oxalate production.
-
Evaluating Therapeutic Interventions: The flux of ¹³C from labeled 4-HKG can serve as a direct biomarker for HOGA activity. This enables the screening and validation of small molecule activators or correctors of mutant HOGA enzymes in a cellular context.
-
Investigating the Metabolic Fates of Pyruvate and Glyoxylate: This technique can be used to trace the downstream metabolism of pyruvate and glyoxylate derived specifically from hydroxyproline, distinguishing it from other sources such as glycolysis.
Conclusion
The use of isotopically labeled DL-4-Hydroxy-2-ketoglutarate in metabolic flux analysis represents a novel and powerful approach to quantitatively study the hydroxyproline catabolic pathway. The protocols and conceptual frameworks provided herein offer a foundation for researchers to investigate the intricate connections between collagen metabolism, central carbon metabolism, and related diseases. While the synthesis of the labeled tracer may present a challenge, the insights gained from these experiments have the potential to significantly advance our understanding of metabolic regulation and aid in the development of novel therapeutics.
References
Application Notes and Protocols: DL-4-Hydroxy-2-ketoglutarate Lithium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of DL-4-Hydroxy-2-ketoglutarate lithium salt, a key substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA). Accurate preparation of this solution is critical for reliable experimental outcomes in metabolic studies, enzyme kinetics, and drug development applications.
I. Compound Information
This compound salt is a crucial intermediate in the metabolic pathway of hydroxyproline (B1673980). It serves as a substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA), which catalyzes its cleavage into pyruvate (B1213749) and glyoxylate.[1][2] This compound is a white to off-white powder and should be stored long-term at -20°C.
II. Quantitative Data Summary
For ease of reference, the key quantitative data for this compound salt are summarized in the table below. Note that the molecular weight can be cited as the free acid or the dilithium (B8592608) salt.
| Property | Value | Source(s) |
| Molecular Weight (Free Acid) | 162.10 g/mol | [3] |
| Molecular Weight (Dilithium Salt) | 173.96 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Storage Temperature | -20°C (long-term) | |
| Purity | ≥90.0% (TLC) | [3] |
| Inhibition Concentration (Glutamate Dehydrogenase) | 2-10 mM | [5] |
III. Experimental Protocols
A. Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound salt, which can be further diluted to desired working concentrations.
Materials:
-
This compound salt (using the dilithium salt molecular weight of 173.96 g/mol for calculations)
-
High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., 1 M TRIS buffer, pH 8.5)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter and syringe (optional, for sterilization)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of the compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 173.96 g/mol = 0.0174 g = 17.4 mg
-
-
Weigh the compound: Carefully weigh 17.4 mg of this compound salt using an analytical balance and transfer it to a sterile conical tube.
-
Dissolve the compound: Add a small volume of high-purity water or buffer (e.g., 8 mL of 1 M TRIS buffer, pH 8.5) to the conical tube.
-
Mix thoroughly: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the solution to aid dissolution.
-
Adjust the final volume: Once completely dissolved, add high-purity water or buffer to reach a final volume of 10 mL.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
B. Preparation of a 0.5 mM Working Solution for HOGA Enzyme Assays
This protocol is adapted from methodologies used in 4-hydroxy-2-oxoglutarate aldolase (HOGA) activity assays.
Materials:
-
100 mM this compound salt stock solution (prepared as above)
-
TRIS buffer (e.g., 1 M, pH 8.5)
-
High-purity water
-
Sterile microcentrifuge tubes or other suitable containers
Procedure:
-
Dilution Calculation: To prepare 1 mL of a 0.5 mM working solution from a 100 mM stock solution, use the dilution formula (M1V1 = M2V2):
-
(100 mM) x V1 = (0.5 mM) x (1 mL)
-
V1 = (0.5 mM x 1 mL) / 100 mM = 0.005 mL = 5 µL
-
-
Prepare the working solution: In a sterile tube, add 995 µL of TRIS buffer (pH 8.5).
-
Add the stock solution: Pipette 5 µL of the 100 mM this compound salt stock solution into the tube containing the buffer.
-
Mix: Gently vortex or pipette up and down to ensure the solution is thoroughly mixed.
-
Use immediately: It is recommended to prepare the working solution fresh for each experiment.
IV. Visualizations
A. Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the workflow for preparing a stock solution of this compound salt.
Caption: Workflow for preparing a stock solution.
B. Signaling Pathway: Hydroxyproline Metabolism
DL-4-Hydroxy-2-ketoglutarate is a key intermediate in the catabolism of hydroxyproline. The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) cleaves it into pyruvate and glyoxylate.
Caption: Role in hydroxyproline metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 3. DL-4-Hydroxy-2-ketoglutaric acid lithium salt ≥90.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. DL-4-Hydroxy-2-ketoglutarate dilithium salt | CymitQuimica [cymitquimica.com]
- 5. usbio.net [usbio.net]
Application Notes and Protocols: In Vitro Assays Using DL-4-Hydroxy-2-ketoglutarate dilithium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-4-Hydroxy-2-ketoglutarate (4-HKG) dilithium (B8592608) salt is a dicarboxylic acid and a structural analog of the key metabolic intermediate, α-ketoglutarate (α-KG). While research on 4-HKG is not as extensive as that for the oncometabolite 2-hydroxyglutarate (2-HG), its structural similarity to α-KG suggests potential interactions with a variety of metabolic and epigenetic enzymes. These notes provide detailed protocols for in vitro assays to characterize the enzymatic interactions and cellular effects of DL-4-Hydroxy-2-ketoglutarate dilithium salt.
Compound Profile:
-
Systematic Name: 4-hydroxy-2-oxopentanedioic acid, dilithium salt
-
Common Names: DL-4-Hydroxy-2-ketoglutarate dilithium salt, 4-HKG
-
Known Enzymatic Interactions:
-
Substrate for 2-Keto-4-hydroxyglutarate aldolase (B8822740) (HOGA), which cleaves it into pyruvate (B1213749) and glyoxylate.[1][2]
-
Substrate for Glutamic-oxalacetic transaminase (GOT/AST).[1]
-
Potential inhibitor of Glutamate (B1630785) Dehydrogenase (GDH).[3][4]
-
-
Hypothesized Interactions: Due to its structural similarity to α-KG, 4-HKG is hypothesized to be a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that includes histone demethylases (KDMs) and Ten-Eleven Translocation (TET) enzymes involved in DNA demethylation.[5][6]
Application Note 1: Biochemical Enzyme Assays
This section details protocols for characterizing the direct interaction of 4-HKG with known and putative enzyme targets.
Protocol 1.1: 2-Keto-4-hydroxyglutarate Aldolase (HOGA) Activity Assay
This assay measures the activity of HOGA by quantifying the production of pyruvate from the cleavage of 4-HKG. Pyruvate is detected via a coupled reaction with lactate (B86563) dehydrogenase (LDH), which oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 100 mM DL-4-Hydroxy-2-ketoglutarate dilithium salt in ultrapure water.
-
NADH Solution: 10 mM NADH in Assay Buffer.
-
LDH Solution: 100 units/mL lactate dehydrogenase in Assay Buffer.
-
Enzyme Solution: Purified HOGA enzyme diluted in Assay Buffer to the desired concentration (e.g., 0.1-1 µg/mL).
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
80 µL Assay Buffer
-
10 µL NADH Solution (final concentration: 1 mM)
-
5 µL LDH Solution (final concentration: 5 units/mL)
-
5 µL Enzyme Solution (or buffer for no-enzyme control)
-
-
Incubate at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 10 µL of Substrate Stock Solution (final concentration: 10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min of pyruvate produced.
-
Data Presentation:
| Sample | 4-HKG (mM) | HOGA (µg/mL) | Rate (ΔA340/min) | Specific Activity (µmol/min/mg) |
| Control (No Enzyme) | 10 | 0 | ~0 | N/A |
| HOGA Sample 1 | 10 | 0.5 | Value | Calculated Value |
| HOGA Sample 2 | 10 | 1.0 | Value | Calculated Value |
Protocol 1.2: Glutamate Dehydrogenase (GDH) Inhibition Assay
This colorimetric assay determines the inhibitory potential of 4-HKG on GDH activity. GDH catalyzes the conversion of glutamate to α-KG, producing NADH, which then reduces a probe to generate a colored product.[7][8][9]
Experimental Protocol:
-
Reagent Preparation:
-
GDH Assay Buffer: 100 mM potassium phosphate, pH 7.6.
-
Glutamate Solution: 2 M L-Glutamate in ultrapure water.
-
GDH Developer Mix: Prepare according to manufacturer's instructions (typically contains a tetrazolium salt like WST-8 or MTT and a diaphorase).
-
Inhibitor Stock Solution: 100 mM DL-4-Hydroxy-2-ketoglutarate dilithium salt in GDH Assay Buffer.
-
Enzyme Solution: Purified GDH diluted in Assay Buffer (e.g., 0.1-0.5 U/mL).
-
-
Assay Procedure (96-well clear plate):
-
Add 50 µL of GDH Assay Buffer to each well.
-
Add 2-10 µL of Inhibitor Stock Solution to achieve final concentrations from 0.1 mM to 10 mM. Add buffer for the no-inhibitor control.
-
Add 10 µL of Enzyme Solution to all wells.
-
Prepare a Master Reaction Mix containing:
-
GDH Assay Buffer
-
Glutamate Solution (final concentration ~20 mM)
-
GDH Developer Mix
-
-
Initiate the reaction by adding 40 µL of the Master Reaction Mix to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of 4-HKG relative to the no-inhibitor control.
-
Plot percent inhibition versus log[inhibitor] and determine the IC50 value.
-
Data Presentation:
| 4-HKG (mM) | Absorbance (450 nm) | % Inhibition |
| 0 | Value | 0 |
| 0.1 | Value | Calculated |
| 1 | Value | Calculated |
| 5 | Value | Calculated |
| 10 | Value | Calculated |
| IC50 | N/A | Value |
Application Note 2: Probing Effects on α-KG-Dependent Dioxygenases
The structural similarity of 4-HKG to α-KG suggests it may act as a competitive inhibitor of α-KG-dependent dioxygenases, which play crucial roles in epigenetic regulation.
Protocol 2.1: In Vitro Histone Demethylase (KDM) Inhibition Assay (Fluorometric)
This protocol assesses the ability of 4-HKG to inhibit the activity of a specific histone demethylase (e.g., a member of the KDM4 family). The assay measures the demethylation of a biotinylated histone peptide substrate.
Experimental Protocol:
-
Reagent Preparation:
-
KDM Assay Buffer: 50 mM HEPES, pH 7.5, 50 µM FeSO₄, 1 mM Ascorbic Acid.
-
Substrate: Biotinylated H3K9me3 peptide (1 mg/mL).
-
Primary Antibody: Anti-H3K9me2 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Detection Reagent: A fluorogenic HRP substrate (e.g., ADHP).
-
Co-substrate: 10 mM α-ketoglutarate.
-
Inhibitor: 100 mM DL-4-Hydroxy-2-ketoglutarate dilithium salt.
-
Enzyme: Purified recombinant KDM enzyme.
-
-
Assay Procedure (96-well high-binding plate):
-
Coat plate with biotinylated H3K9me3 peptide and incubate overnight at 4°C. Wash wells with PBS-T.
-
Add various concentrations of 4-HKG to the wells. Include a no-inhibitor control and a known inhibitor control (e.g., 2,4-PDCA).
-
Add KDM enzyme and α-KG to all wells except the no-enzyme control.
-
Incubate at 37°C for 1-2 hours.
-
Wash wells and add primary antibody. Incubate for 1 hour at room temperature.
-
Wash wells and add HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash wells and add fluorogenic detection reagent.
-
Measure fluorescence (Ex/Em = 530/590 nm) with a microplate reader.
-
-
Data Analysis:
-
Calculate percent inhibition and determine the IC50 value as described in Protocol 1.2.
-
Data Presentation:
| 4-HKG (mM) | Fluorescence (RFU) | % Inhibition |
| 0 | Value | 0 |
| 0.1 | Value | Calculated |
| 1 | Value | Calculated |
| 10 | Value | Calculated |
| IC50 | N/A | Value |
Application Note 3: Cellular Assays
These protocols are designed to assess the broader physiological effects of 4-HKG on cultured cells.
Protocol 3.1: Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation after treatment with 4-HKG.[1][2][3][4]
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of DL-4-Hydroxy-2-ketoglutarate dilithium salt in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired concentrations of 4-HKG (e.g., 0.1 mM to 20 mM). Include untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot percent viability versus log[4-HKG] to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| 4-HKG (mM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | Value | 100 |
| 1 | Value | Calculated |
| 5 | Value | Calculated |
| 10 | Value | Calculated |
| 20 | Value | Calculated |
| GI50 | N/A | Value |
Visualizations: Signaling Pathways and Workflows
Enzymatic Metabolism of 4-HKG
Caption: Known enzymatic pathways involving DL-4-Hydroxy-2-ketoglutarate.
Hypothesized Inhibition of Epigenetic Enzymes
Caption: Hypothesized mechanism of 4-HKG as an inhibitor of epigenetic enzymes.
Experimental Workflow for 4-HKG Characterization
Caption: A tiered workflow for the in vitro characterization of 4-HKG.
References
- 1. broadpharm.com [broadpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. An NADH-linked spectrophotometric assay for pyruvate dehydrogenase complex in crude tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved spectrophotometric assay of pyruvate dehydrogenase in lactate dehydrogenase contaminated mitochondrial preparations from human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sciencellonline.com [sciencellonline.com]
Troubleshooting & Optimization
DL-4-Hydroxy-2-ketoglutarate lithium stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of DL-4-Hydroxy-2-ketoglutarate lithium salt, along with troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound salt?
A1: For long-term stability, the solid form of this compound salt should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Short-term storage at room temperature is permissible.[1]
Q2: How should I prepare and store solutions of this compound salt?
A2: It is recommended to prepare stock solutions in a suitable buffer at the desired concentration. For long-term storage of solutions, it is best to aliquot and store them at -80°C, where they can be stable for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the known stability of this compound salt in aqueous solutions?
A3: As an α-keto acid, DL-4-Hydroxy-2-ketoglutarate can be susceptible to degradation in aqueous solutions, particularly through hydrolysis. The stability can be influenced by the pH and temperature of the solution. It is advisable to prepare fresh solutions for critical experiments or use solutions that have been stored appropriately at low temperatures.
Q4: In which enzymatic reactions is this compound salt primarily used?
A4: this compound salt is a key substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA).[2][3] In this reaction, HOGA catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate (B1213749) and glyoxylate.[2][3] It is also a substrate for glutamic-oxalacetic aminotransferase (GOT).[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound salt.
Issue 1: Inconsistent or lower-than-expected enzyme activity.
-
Possible Cause 1: Substrate Degradation.
-
Troubleshooting Step: Prepare fresh solutions of this compound salt before each experiment. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Buffer Conditions.
-
Troubleshooting Step: Verify that the pH and ionic strength of your assay buffer are optimal for the enzyme being used (e.g., 4-hydroxy-2-oxoglutarate aldolase). Enzyme activity can be highly sensitive to pH.
-
-
Possible Cause 3: Presence of Inhibitors.
-
Troubleshooting Step: Ensure that your sample and reagents are free from contaminants that could inhibit enzyme activity. This can include heavy metals or other compounds inadvertently introduced during preparation.
-
Issue 2: Precipitation observed in the stock solution or reaction mixture.
-
Possible Cause 1: Low Solubility at High Concentrations.
-
Troubleshooting Step: Try preparing a more dilute stock solution. Ensure the compound is fully dissolved before storing or using it in an assay. Gentle warming or vortexing may aid dissolution, but be mindful of potential temperature-related degradation.
-
-
Possible Cause 2: Buffer Incompatibility.
-
Troubleshooting Step: The salt form of the compound may have different solubility in various buffer systems. If precipitation occurs, consider preparing the solution in a different buffer or adjusting the pH.
-
Data Presentation
Table 1: Storage and Stability of this compound Salt
| Form | Storage Condition | Duration | Notes |
| Solid | -20°C | Long-term | Keep sealed and protected from moisture. |
| Solid | Room Temperature | Short-term | Permissible for shipping and brief storage. |
| Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Solution | -20°C | Up to 1 month | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound Salt
-
Calculate the required mass: The molecular weight of the free acid is 162.10 g/mol .[1] Adjust the mass based on the lithium salt form provided by the manufacturer.
-
Weigh the compound: Accurately weigh the calculated amount of this compound salt powder in a sterile microcentrifuge tube.
-
Dissolve in buffer: Add a suitable volume of your desired buffer (e.g., Tris-HCl, HEPES) to achieve a final concentration of 100 mM.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots and store at -80°C.
Protocol 2: Enzymatic Assay for 4-hydroxy-2-oxoglutarate aldolase (HOGA) using a Lactate (B86563) Dehydrogenase (LDH) coupled-enzyme assay.
This protocol is based on the principle that the pyruvate produced from the HOGA-catalyzed cleavage of 4-hydroxy-2-oxoglutarate is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored spectrophotometrically.[3]
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound salt solution (e.g., 10 mM in Assay Buffer)
-
NADH solution (e.g., 10 mM in Assay Buffer)
-
Lactate Dehydrogenase (LDH) (e.g., 100 units/mL)
-
Purified 4-hydroxy-2-oxoglutarate aldolase (HOGA) enzyme
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the Assay Buffer, NADH solution, and LDH.
-
Initiate the reaction: Add the HOGA enzyme to the cuvette and mix gently.
-
Establish a baseline: Monitor the absorbance at 340 nm for a few minutes to establish a stable baseline.
-
Start the primary reaction: Add the this compound salt solution to the cuvette to initiate the HOGA reaction.
-
Monitor the reaction: Immediately begin recording the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the HOGA activity.
Mandatory Visualizations
Caption: Factors influencing the stability of this compound salt.
Caption: A logical workflow for troubleshooting inconsistent enzyme activity.
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-4-Hydroxy-2-ketoglutaric acid lithium salt ≥90.0% (TLC) | 1187-99-1 [sigmaaldrich.com]
Troubleshooting low signal in DL-4-Hydroxy-2-ketoglutarate enzymatic assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with DL-4-Hydroxy-2-ketoglutarate enzymatic assays, particularly those utilizing a coupled system with lactate (B86563) dehydrogenase (LDH) to monitor 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) activity.
Troubleshooting Guide: Low Signal or No Activity
Experiencing a low or absent signal in your enzymatic assay can be frustrating. This guide provides a step-by-step approach to identify and resolve the most common issues.
Question: My assay shows very low or no signal. Where should I start troubleshooting?
Answer: Start by systematically checking the most common sources of error. Follow the logical troubleshooting workflow below.
Caption: Troubleshooting workflow for low or no signal in HOGA assays.
Frequently Asked Questions (FAQs)
Reagent and Buffer Issues
Q1: What is the optimal pH for the HOGA enzymatic assay?
A1: The enzyme exhibits maximum activity at a pH of 8.5.[1][2][3] It is critical to ensure your assay buffer (e.g., Tris-HCl) is prepared and validated at this pH.
Q2: My NADH solution is giving me high background absorbance. Why?
A2: NADH can degrade over time, especially if not stored correctly (protected from light and moisture) or if subjected to repeated freeze-thaw cycles. Spontaneous oxidation of NADH can also occur in the presence of certain substances.[4] Always prepare fresh NADH solutions and store them appropriately. Additionally, some components in your sample or buffer, like imidazole, could interfere and cause an increase in absorbance at 340nm.[5]
Q3: Could my DL-4-Hydroxy-2-ketoglutarate substrate be the problem?
A3: Yes. The stability of the substrate is crucial. It should be stored at -20°C for long-term use.[6] For short-term use, it may be stored at room temperature, but long-term storage at room temperature is not recommended.[6] Ensure the substrate has not degraded by using a fresh lot or by verifying the concentration and purity of your current stock.
Enzyme Activity and Inhibition
Q4: How can I be sure my HOGA and LDH enzymes are active?
A4:
-
HOGA Activity: If you suspect your HOGA enzyme is inactive, use a fresh aliquot that has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
LDH Activity (Coupling Enzyme): The activity of the coupling enzyme is critical. You can test your LDH independently by adding pyruvate (B1213749) directly to the assay mixture (containing LDH and NADH) and observing the expected decrease in absorbance at 340 nm. The concentration of the coupling enzyme should be high enough that it is not the rate-limiting step in the reaction.[7]
Q5: Are there any known inhibitors of the HOGA enzyme that could be in my sample?
A5: Yes, pyruvate, one of the products of the HOGA reaction, is a known competitive inhibitor. If the coupling reaction with LDH is not efficient, pyruvate can accumulate and inhibit HOGA activity. Additionally, other substances in your sample preparation, such as EDTA (>0.5 mM), sodium azide (B81097) (>0.2%), and certain detergents like SDS (>0.2%), NP-40, and Tween-20 (>1%), can interfere with enzymatic assays.[8]
Assay Protocol and Setup
Q6: What is a typical protocol for a coupled HOGA-LDH assay?
A6: A standard protocol involves monitoring the decrease in NADH absorbance at 340 nm. The reaction mixture typically contains the HOGA enzyme, DL-4-Hydroxy-2-ketoglutarate, NADH, and an excess of LDH in a buffer at pH 8.5.[2][9]
Experimental Protocol: Coupled HOGA-LDH Enzymatic Assay
| Component | Final Concentration/Amount |
| Buffer | 100 mM TRIS, pH 8.5 |
| HOGA Enzyme | 75 - 1500 nM |
| NADH | 200 µM |
| LDH (Lactate Dehydrogenase) | 200 mU |
| DL-4-Hydroxy-2-ketoglutarate | 400 µM |
| Total Reaction Volume | 200 µL |
| Temperature | 37°C |
| Detection Wavelength | 340 nm |
Methodology:
-
Prepare a master mix containing buffer, NADH, and LDH.
-
Add the master mix to microplate wells.
-
Initiate the reaction by adding the HOGA enzyme or the substrate (DL-4-Hydroxy-2-ketoglutarate).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the HOGA activity.[2]
Q7: The signal from my positive control is also low. What does this indicate?
A7: A low signal in your positive control strongly suggests a problem with one of the core assay components or the assay conditions, rather than an issue with your experimental samples. Revisit the "Reagent and Buffer Issues" and "Enzyme Activity and Inhibition" sections of this guide.
Instrumentation and Data Interpretation
Q8: My plate reader settings seem correct, but the signal is still low. What else could be wrong?
A8: Ensure you are using the correct type of microplate for your assay (e.g., UV-transparent plates for absorbance readings at 340 nm). Also, check for air bubbles in the wells, as these can interfere with the light path and affect readings.[8]
Q9: The reaction starts, but the signal quickly plateaus. What could be the cause?
A9: This could be due to rapid substrate depletion or product inhibition. If the initial rate is high and then quickly flattens, consider if your substrate concentration is too low for the amount of enzyme used. Alternatively, inefficient removal of pyruvate by LDH could lead to product inhibition of HOGA. In this case, you may need to increase the concentration of the coupling enzyme (LDH).[7]
Signaling Pathway and Assay Principle
The enzymatic assay for HOGA activity is a coupled reaction. HOGA catalyzes the cleavage of DL-4-Hydroxy-2-ketoglutarate into pyruvate and glyoxylate. The production of pyruvate is then coupled to the LDH-catalyzed oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
Caption: Coupled enzymatic assay principle for HOGA activity measurement.
References
- 1. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectral studies of the interaction of the substrate 'quinonoid' 6-methyl dihydropterine and the coenzyme NADH used as marker in the dihydropteridine reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
Optimizing buffer conditions for HOGA enzyme assays with DL-KHG Li
This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers optimizing buffer conditions for 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) enzyme assays using the substrate DL-2-keto-4-hydroxyglutarate lithium salt (DL-KHG Li).
Frequently Asked Questions (FAQs)
Q1: What is the HOGA enzyme and its reaction?
The HOGA enzyme (4-hydroxy-2-oxoglutarate aldolase) is a mitochondrial enzyme crucial in the metabolic pathway for breaking down the amino acid hydroxyproline.[1][2] It catalyzes the cleavage of its substrate, 4-hydroxy-2-oxoglutarate (HOG/KHG), into two smaller molecules: pyruvate (B1213749) and glyoxylate.[1][2][3] Mutations in the HOGA1 gene, which provides instructions for making the HOGA enzyme, can lead to primary hyperoxaluria type 3 (PH3), a condition characterized by the overproduction of oxalate.[1][2][3]
Q2: What is the optimal pH for HOGA enzyme activity?
The optimal pH for HOGA enzyme activity is typically around pH 8.0-8.5.[3][4] Assays are often performed in buffers like TRIS at a pH of 8.5 to ensure maximal enzyme performance.[3][4][5] It is crucial to verify the optimal pH for your specific experimental conditions, as slight variations can occur depending on the buffer system and other assay components.
Q3: Which buffer systems are recommended for HOGA assays?
TRIS (tris-hydroxymethyl aminomethane) buffer is commonly used for HOGA assays.[3][4][5] HEPES is another potential buffer, although it is more commonly used at a slightly lower pH range. When selecting a buffer, it is important to consider its pKa value to ensure it can effectively buffer at the desired pH (around 8.5).
Q4: How does the lithium salt of DL-KHG affect the assay?
DL-KHG is often supplied as a lithium salt for stability. At the concentrations typically used in the assay, the lithium ions are generally not expected to significantly interfere with HOGA activity. However, if you suspect ionic interference, it is advisable to run controls with varying concentrations of LiCl in the buffer to assess any potential effects on your specific assay system.
Q5: How can the HOGA reaction be monitored?
The production of pyruvate, one of the reaction products, is commonly monitored to determine HOGA activity. A popular method is a coupled-enzyme assay where lactate (B86563) dehydrogenase (LDH) is used to reduce the pyruvate to lactate.[6] This reaction oxidizes NADH to NAD+, and the corresponding decrease in absorbance at 340 nm can be measured spectrophotometrically.[6]
Troubleshooting Guide
This section addresses common issues encountered during HOGA enzyme assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Incorrect pH: The buffer pH is outside the optimal range (8.0-8.5). | Prepare fresh buffer and carefully adjust the pH to 8.5 at the experimental temperature. |
| Inactive Enzyme: The HOGA enzyme may have degraded due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and minimize freeze-thaw cycles. Test enzyme activity with a positive control if available. | |
| Substrate Degradation: The DL-KHG Li substrate may be unstable in the assay buffer. | Prepare the substrate solution fresh before each experiment. | |
| Inhibitors Present: Components in the sample or buffer (e.g., sodium azide) may be inhibiting the enzyme. | Run controls to identify the source of inhibition. Consider sample purification or dialysis.[7] | |
| High Background Signal | Substrate Impurity: The DL-KHG Li substrate may contain impurities that interfere with the detection method.[8] | Use a high-purity substrate (>95%). Run a "no-enzyme" control to measure the signal from the substrate alone.[8] |
| Contaminated Reagents: Buffers or other reagents may be contaminated.[7][9] | Use fresh, high-quality reagents and sterile techniques.[7] Ensure water used for buffers is of high purity.[9] | |
| Non-specific Binding: If using a plate-based assay, reagents may bind non-specifically to the wells.[8][10] | Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the wash buffers.[8] | |
| Poor Reproducibility | Pipetting Errors: Inconsistent volumes of enzyme, substrate, or other reagents are being added. | Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination.[7] |
| Temperature Fluctuations: Inconsistent incubation temperatures between wells or experiments. | Ensure uniform temperature across the plate or reaction tubes. Pre-warm all reagents to the assay temperature. | |
| Inadequate Mixing: Reagents are not mixed thoroughly upon addition. | Gently mix the contents of each well or tube after adding each reagent. |
Visualizing Workflows and Pathways
Caption: The HOGA enzyme catalyzes the cleavage of DL-KHG into pyruvate and glyoxylate.
Caption: A logical workflow for troubleshooting low or no HOGA enzyme activity.
Experimental Protocols
Protocol 1: Standard HOGA Enzyme Assay (LDH-Coupled)
This protocol measures HOGA activity by monitoring the consumption of NADH at 340 nm.
Materials:
-
HOGA Enzyme preparation
-
DL-KHG Lithium Salt
-
TRIS-HCl buffer (1 M, pH 8.5)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare Assay Buffer: Prepare a 100 mM TRIS buffer at pH 8.5.
-
Prepare Master Mix: For each reaction, prepare a master mix containing:
-
Assay Buffer
-
200 µM NADH
-
~5-10 units/mL Lactate Dehydrogenase (LDH)
-
-
Set up Reactions:
-
Test Wells: Add the master mix and the HOGA enzyme preparation to the wells.
-
No-Enzyme Control: Add the master mix but substitute the enzyme with an equal volume of assay buffer. This control measures any non-enzymatic degradation of the substrate.
-
No-Substrate Control: Add the master mix and enzyme, but substitute the substrate with an equal volume of assay buffer. This measures any intrinsic signal from the enzyme preparation.[8]
-
-
Initiate Reaction: Add DL-KHG Li to all wells to a final concentration of 0.5 mM to start the reaction.[3][4][5]
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
Calculate Activity: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. Subtract the rate of the "no-enzyme" control from the test wells. Convert the rate to µmol/min/mg using the Beer-Lambert law and the extinction coefficient for NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Buffer pH Optimization
This protocol helps determine the optimal pH for HOGA activity.
Materials:
-
Same as Protocol 1
-
TRIS-HCl buffers prepared at various pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0)
Procedure:
-
Prepare Buffers: Prepare a series of 100 mM TRIS buffers, carefully adjusting the pH of each to the desired value at 37°C.
-
Run Parallel Assays: Set up the HOGA assay as described in Protocol 1. Run the complete assay in parallel for each different pH buffer.
-
Incubate and Measure: Incubate all reactions at 37°C and measure the rate of NADH consumption as previously described.
-
Analyze Data: Plot the calculated enzyme activity (µmol/min/mg) against the buffer pH. The pH that yields the highest activity is the optimum for these conditions.
Protocol 3: Buffer Type and Concentration Screening
This protocol is used to evaluate the effect of different buffer systems and concentrations on enzyme activity.
Materials:
-
Same as Protocol 1
-
Alternative buffer systems (e.g., HEPES, Phosphate) at various concentrations (e.g., 25 mM, 50 mM, 100 mM, 200 mM)
Procedure:
-
Prepare Buffers: Prepare each buffer type at several different concentrations, ensuring the pH is adjusted to the previously determined optimum (e.g., pH 8.5) for all.
-
Run Parallel Assays: Set up and run the HOGA assay (Protocol 1) in parallel for each buffer type and concentration.
-
Incubate and Measure: Incubate all reactions at 37°C and measure the rate of NADH consumption.
-
Analyze Data: Compare the enzyme activity across the different buffer types and concentrations to identify the condition that provides the highest and most stable signal.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. benchchem.com [benchchem.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
Purity issues with commercial DL-4-Hydroxy-2-ketoglutarate lithium
Welcome to the technical support center for DL-4-Hydroxy-2-ketoglutarate lithium (also known as DL-KHG Li). This resource is designed for researchers, scientists, and drug development professionals to address common purity issues and provide guidance for troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common purity issues with commercial this compound?
A1: Commercial preparations of this compound can vary in purity. The most common issues are the presence of residual solvents, a higher than specified water content, and contamination with organic impurities. Purity levels can range from ≥90% by TLC to ≥97% by HPLC, with some vendors reporting purities as low as 85.5%.[1][2][3][4][5] It is crucial to consult the Certificate of Analysis (CoA) for the specific lot you are using.
Q2: What are the potential organic impurities in this compound?
A2: Organic impurities can arise from the synthetic process or degradation of the product. Potential impurities include starting materials from synthesis, byproducts of side reactions, and degradation products. Given its structure as an α-hydroxy-α-keto acid, DL-4-Hydroxy-2-ketoglutarate is susceptible to oxidation and decarboxylation, especially under non-ideal storage conditions.
Q3: How should I store this compound to maintain its purity?
A3: To ensure stability and minimize degradation, long-term storage at -20°C is recommended.[1][2][3][4] For short-term use, some suppliers suggest that storage at room temperature is acceptable, but prolonged exposure to ambient conditions should be avoided.[1] The compound is supplied as a powder and should be kept tightly sealed to prevent moisture absorption.
Q4: My experimental results are inconsistent when using different lots of this compound. Why could this be?
A4: Lot-to-lot variability in purity is a significant factor that can lead to inconsistent experimental outcomes. Differences in the percentage of the active compound, as well as the nature and concentration of impurities, can affect enzyme kinetics, cell-based assay results, and analytical measurements. We recommend performing a purity check on new lots before use in critical experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Lower than expected enzyme activity | The actual concentration of this compound is lower than stated due to high water content or organic impurities. | 1. Verify the purity of your lot using the provided analytical protocols. 2. Consider performing a concentration determination of your stock solution using a validated analytical method. 3. If purity is low, consider purifying the compound or purchasing a higher purity grade. |
| Inhibition of enzyme activity | The presence of inhibitory impurities in the commercial preparation. | 1. Analyze the compound for potential impurities using HPLC or NMR. 2. If an unknown impurity is detected, attempt to identify it using mass spectrometry. 3. Test the effect of known potential synthetic precursors or degradation products on your enzyme's activity. |
| Irreproducible results in cell-based assays | Impurities may have off-target biological effects, or the effective concentration of the active compound varies. | 1. Assess the cytotoxicity of the compound at the concentrations used. 2. Use a fresh, high-purity lot of the compound. 3. If possible, confirm key results using a lot from a different supplier with a detailed CoA. |
| Unexpected peaks in analytical chromatography (e.g., LC-MS) | The commercial sample contains impurities or has degraded. | 1. Confirm the identity of your main peak using a reference standard if available. 2. Analyze a freshly prepared sample and compare it to an older sample to check for degradation. 3. Review the potential degradation pathways and look for corresponding masses in your mass spectrometry data. |
Data Presentation
Table 1: Comparison of Purity Specifications from Commercial Suppliers
| Supplier | Purity Specification | Analytical Method | Reported Impurities |
| Supplier A | ≥97.0% | HPLC | Not specified |
| Supplier B | ≥90% | TLC | ≤15% water, 3.9-8.4% lithium (anhydrous basis) |
| Supplier C | 93.2% | Not specified | Not specified |
| Supplier D | 85.5% | Not specified | Not specified |
| Supplier E | ≥90% | Not specified | Not specified |
Note: Data compiled from publicly available information on supplier websites.[1][2][3][5][6][7] This table is for illustrative purposes; always refer to the lot-specific Certificate of Analysis.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for assessing the purity of this compound. Optimization may be required depending on the specific HPLC system and impurities suspected. Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV detection.
1. Derivatization (Pre-column):
-
React this compound with a derivatizing agent that targets α-keto acids, such as o-phenylenediamine (B120857) (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form a fluorescent or UV-active derivative.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the chosen derivative (e.g., ~255 nm for some derivatives), or a fluorescence detector.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).
-
Perform the derivatization reaction according to established procedures for α-keto acids.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Identification by Proton NMR (¹H NMR) Spectroscopy
¹H NMR can confirm the identity of the compound and may reveal the presence of major organic impurities.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
3. Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for DL-4-Hydroxy-2-ketoglutarate.
-
Integrate the peaks to quantify the relative amounts of the main compound and any impurities.
Visualizations
Caption: Workflow for assessing the purity of commercial this compound.
Caption: Logical diagram for troubleshooting experiments involving this compound.
References
- 1. Identification and quantitation of alpha-hydroxy and alpha-keto acids with a ceric ammonium nitrate reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. mdpi.com [mdpi.com]
- 6. usbio.net [usbio.net]
- 7. DL-4-Hydroxy-2-ketoglutarate dilithium salt | CymitQuimica [cymitquimica.com]
Preventing degradation of DL-4-Hydroxy-2-ketoglutarate during experiments
Welcome to the technical support center for DL-4-Hydroxy-2-ketoglutarate (HKG). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of HKG during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid DL-4-Hydroxy-2-ketoglutarate?
A1: To ensure the long-term stability of solid DL-4-Hydroxy-2-ketoglutarate, it is recommended to store it at -20°C.[1][2] Some suppliers even suggest storage at -80°C for extended periods. For short-term use, it may be stored at room temperature, but this is not advised for long-term preservation.[1] The compound is typically a white to off-white powder and should be kept in a tightly sealed container to prevent moisture absorption.
Q2: I need to prepare a stock solution of HKG. What is the best way to do this to ensure its stability?
A2: Preparing a stable stock solution of HKG is critical for reproducible experimental results. It is recommended to prepare fresh solutions for each experiment whenever possible. If a stock solution must be prepared, it should be done in a neutral buffer and stored at low temperatures. One study suggests that storing HKG in a neutral solution at -15°C promotes maximal stability. Aliquoting the stock solution into single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What factors can cause the degradation of DL-4-Hydroxy-2-ketoglutarate during my experiments?
A3: DL-4-Hydroxy-2-ketoglutarate, as an alpha-keto acid, is susceptible to degradation from several factors:
-
Oxidative Decarboxylation: This is a common degradation pathway for alpha-keto acids, leading to the loss of a carboxyl group as CO2. This process can be accelerated by the presence of oxygen and metal ions.
-
pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis and other degradation reactions. Maintaining a neutral pH is generally recommended.
-
Temperature: Elevated temperatures can significantly increase the rate of degradation. Experiments should be conducted at the lowest feasible temperature.
-
Light: While not extensively documented for HKG specifically, many organic compounds are light-sensitive. It is good practice to protect HKG solutions from direct light.
Q4: My experimental results are inconsistent when using HKG. Could this be due to degradation?
A4: Yes, inconsistent results are a common sign of compound degradation. If you are experiencing variability in your assays, it is crucial to assess the stability of your HKG. Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or unpredictable effects. We recommend preparing fresh solutions and comparing their performance to older stock solutions to determine if degradation is the root cause.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of HKG in the assay | Degradation of HKG stock solution. | Prepare a fresh stock solution of HKG from solid material stored at -20°C. Aliquot into single-use vials to minimize freeze-thaw cycles. |
| Inappropriate pH of the experimental buffer. | Ensure the pH of your buffer system is neutral (around 7.0-7.4). Avoid highly acidic or alkaline conditions. | |
| High experimental temperature. | Conduct your experiments on ice or at a controlled low temperature whenever the protocol allows. | |
| High background signal or unexpected side reactions | Presence of degradation products. | Purify the HKG if the purity is uncertain or if it has been stored for an extended period. Consider using HPLC to check for the presence of impurities. |
| Contamination with metal ions. | Use high-purity water and reagents. If possible, use buffers containing a chelating agent like EDTA to sequester catalytic metal ions. | |
| Precipitate formation in the stock solution | Poor solubility or degradation at the storage temperature. | Ensure the HKG is fully dissolved in the buffer. If precipitation occurs upon freezing, try a different buffer system or a lower concentration. |
Experimental Protocols
Protocol for Preparation of a Stable DL-4-Hydroxy-2-ketoglutarate Stock Solution
-
Weighing: Allow the solid DL-4-Hydroxy-2-ketoglutarate container to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of HKG in a fume hood.
-
Dissolution: Dissolve the solid HKG in a pre-chilled, neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration. Gently vortex to ensure complete dissolution. Avoid vigorous shaking which can introduce oxygen.
-
Sterilization (if required): If sterile conditions are necessary, filter the solution through a 0.22 µm syringe filter.
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or, for longer-term storage, at -80°C.
-
Usage: When needed, thaw a single aliquot on ice immediately before use. Do not refreeze any unused portion of the thawed aliquot.
Visualizations
Caption: Recommended workflow for preparing and using DL-4-Hydroxy-2-ketoglutarate solutions.
Caption: Troubleshooting decision tree for experiments involving DL-4-Hydroxy-2-ketoglutarate.
References
Technical Support Center: Interference of Lithium Ions in Downstream Analytical Techniques
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with lithium ion interference in various downstream analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why are lithium ions a concern in my experiments?
Lithium salts, particularly lithium chloride (LiCl), are commonly used in molecular biology for applications like the selective precipitation of RNA. However, residual lithium ions in your sample can interfere with downstream enzymatic reactions, leading to inaccurate results or complete assay failure.
Q2: How do lithium ions interfere with enzymes?
The primary mechanism of lithium ion interference is through competition with magnesium ions (Mg²⁺).[1] Magnesium is an essential cofactor for a wide range of enzymes, including DNA and RNA polymerases, reverse transcriptases, and kinases. Lithium ions (Li⁺), having a similar ionic radius to Mg²⁺, can compete for the magnesium-binding sites on these enzymes, leading to their inhibition.[1]
Q3: Which downstream applications are most sensitive to lithium ion interference?
Several common laboratory techniques are known to be affected by the presence of lithium ions. These include:
-
Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR): Taq DNA polymerase and other polymerases are sensitive to lithium ions, which can lead to reduced amplification efficiency or complete inhibition of the reaction.[2][3]
-
Reverse Transcription (RT-PCR and RT-qPCR): Reverse transcriptases are also inhibited by lithium ions, which can result in lower cDNA yields and inaccurate quantification of RNA.[4][5]
-
DNA Sequencing: The presence of salts, including lithium chloride, can interfere with the electrokinetic injection of DNA into sequencing capillaries, leading to poor quality sequencing data.[6][7]
-
Enzymatic Assays: Any assay that relies on a magnesium-dependent enzyme can be inhibited by lithium ions.
-
Cell-Based Assays: Lithium can have direct effects on cellular processes, potentially confounding the results of cell viability and signaling pathway studies.[8]
Troubleshooting Guides
This section provides specific troubleshooting guidance for common analytical techniques where lithium ion interference is a known problem.
Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)
Problem: Low or no PCR amplification, or altered Cq values in qPCR.
Potential Cause: Inhibition of DNA polymerase by lithium ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PCR/qPCR inhibition.
Recommendations:
-
Assess Lithium Concentration: If you suspect lithium ion contamination, particularly after RNA precipitation with LiCl, it's crucial to remove it. A study has shown that a concentration of 30 mM LiCl can conclusively inhibit PCR amplification in a 20 µL reaction.[2][3][9]
-
Optimize Magnesium Concentration: Since lithium competes with magnesium, increasing the MgCl₂ concentration in your PCR reaction can sometimes overcome the inhibitory effect. Try titrating MgCl₂ in 0.5 mM increments. However, be aware that excessively high MgCl₂ concentrations can also inhibit PCR. One study found that increasing the MgCl₂ concentration up to 2.5 mM in the presence of 30 mM LiCl helped amplification to some extent, but the quality was still poor.[2][3]
-
Purify Your Nucleic Acid Sample: The most effective solution is to remove the lithium ions from your sample. See the "Experimental Protocols" section for detailed methods on ethanol (B145695) precipitation and spin-column purification.
-
Consider a Different Polymerase: Some commercially available DNA polymerases are engineered to be more robust and resistant to inhibitors. Consult the manufacturer's specifications for polymerases with high processivity and tolerance to salts.
Quantitative Data on PCR Inhibition:
| Inhibitor | Technique | Inhibitory Concentration | Notes |
| LiCl | PCR | 30 mM in a 20 µL reaction | Inhibition was found to be more pronounced for longer amplicons. The use of PCR enhancers like BSA, DMSO, and Tween 20 did not reverse the effect.[2][3][9] |
Reverse Transcription (RT-PCR and RT-qPCR)
Problem: Low cDNA yield or inefficient reverse transcription.
Potential Cause: Inhibition of reverse transcriptase by lithium ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for RT-PCR/RT-qPCR inhibition.
Recommendations:
-
Optimize Precipitation Protocol: If you are using LiCl to precipitate RNA, the concentration of isopropanol used in subsequent steps is critical. One study found that an optimal ratio of 2.5 M LiCl and 40% isopropanol significantly reduces the inhibitory effects on reverse transcription.[4]
-
Thoroughly Wash the RNA Pellet: After precipitating RNA with LiCl, ensure you perform at least two washes with 70% ethanol to remove residual salt.
-
Purify RNA Before Reverse Transcription: If you suspect significant lithium contamination, purify your RNA sample using a spin-column-based kit designed for RNA cleanup.
-
Evaluate Your Reverse Transcriptase: Different reverse transcriptases may have varying tolerances to inhibitors. If problems persist, consider trying an enzyme from a different supplier or one specifically marketed for inhibitor resistance.
DNA Sequencing (Sanger)
Problem: Poor sequencing data quality, characterized by low signal intensity, noisy baseline, or short read lengths.
Potential Cause: Interference of salts, including lithium chloride, with the electrokinetic injection process.[6][7]
Troubleshooting Steps:
-
Purify the Sequencing Template: Ensure your PCR product or plasmid DNA is free of contaminants before sending it for sequencing. Use a reliable PCR purification kit or perform ethanol precipitation.
-
Purify the Sequencing Reaction: After the cycle sequencing reaction, it is crucial to remove unincorporated dyes and salts. Use a high-quality sequencing reaction cleanup kit or method.
-
Quantify Your Template Accurately: Too much or too little DNA template can lead to poor sequencing results. Quantify your DNA using a fluorometric method for better accuracy.
Enzymatic Assays
Problem: Lower than expected enzyme activity or complete inhibition of the reaction.
Potential Cause: Lithium ion interference with a magnesium-dependent enzyme.
Mechanism of Interference:
Caption: Competitive inhibition of a Mg2+-dependent enzyme by Li+.
Troubleshooting Steps:
-
Identify Magnesium Dependence: Confirm if the enzyme in your assay requires Mg²⁺ as a cofactor. This information is usually available in the product manual or relevant literature.
-
Sample Desalting: If your sample contains lithium ions, consider desalting it before performing the assay. Dialysis or buffer exchange using size-exclusion chromatography are effective methods.
-
Optimize Cofactor Concentration: In some cases, increasing the concentration of Mg²⁺ in the reaction buffer may help to outcompete the inhibitory effect of lithium. This should be done cautiously, as high concentrations of divalent cations can also be inhibitory.
Quantitative Data on Enzyme Inhibition:
| Enzyme | IC50 of Lithium | Notes |
| Glycogen (B147801) Synthase Kinase-3β (GSK-3β) | ~2 mM (in vitro) | Lithium is a known inhibitor of GSK-3β.[10] |
| Phosphatase (proprietary) | 0.1 mM | This enzyme is used in a commercially available lithium assay, where its inhibition is proportional to the lithium concentration.[11] |
| Luciferase and β-Galactosidase | Data not available | Further research is needed to determine the specific inhibitory concentrations of lithium for these commonly used reporter enzymes. |
Cell-Based Assays
Problem: Unexpected changes in cell viability, proliferation, or signaling pathways.
Potential Cause: Direct biological effects of lithium ions on the cells.
Troubleshooting Steps:
-
Consider the Biological Activity of Lithium: Lithium is a biologically active ion that can modulate various cellular signaling pathways, including the Wnt/β-catenin pathway through its inhibition of GSK-3β.[12][13][14] Be aware of these potential off-target effects when interpreting your data.
-
Include Appropriate Controls: If your experimental samples may contain lithium, it is essential to include a "lithium-only" control group to assess the direct effects of lithium on your cells at the relevant concentration.
-
Wash Cells Thoroughly: If cells are treated with a lithium-containing compound that is subsequently removed, ensure thorough washing of the cell culture to eliminate residual lithium before proceeding with downstream assays.
Impact on Cell Viability Assays:
| Assay | Potential for Interference | Notes |
| MTT/XTT | Yes | The reduction of tetrazolium salts in these assays can be affected by changes in cellular metabolism and superoxide (B77818) production, which could potentially be influenced by lithium.[15] |
| Trypan Blue Exclusion | Less likely | This assay is a direct measure of membrane integrity and is less likely to be directly affected by the metabolic effects of lithium. |
Experimental Protocols
Protocol 1: Ethanol Precipitation of DNA/RNA to Remove Lithium Chloride
This protocol is used to concentrate and desalt nucleic acid samples, effectively removing contaminants like LiCl.[1][10][12][13][14]
Materials:
-
DNA/RNA sample containing LiCl
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Procedure:
-
To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by flicking the tube.
-
Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.
-
Incubate the mixture at -20°C for at least 30 minutes to precipitate the nucleic acids. For low concentrations of nucleic acids, the incubation can be extended to overnight.
-
Centrifuge the sample at maximum speed (>12,000 x g) in a microcentrifuge for 15-30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet. The pellet may be invisible.
-
Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step is crucial for removing residual salts.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step (steps 6-8) for a second time if high salt concentration is suspected.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the nucleic acid pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: Dialysis for Sample Desalting
Dialysis is a gentle method for removing small, unwanted molecules like lithium ions from samples containing macromolecules like proteins or nucleic acids.[5][16]
Materials:
-
Sample containing lithium ions
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (at least 200 times the sample volume)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting or rinsing.
-
Load your sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Place the sealed tubing or cassette into the dialysis buffer.
-
Begin stirring the buffer gently at 4°C or room temperature.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight for complete salt removal.
-
Change the buffer one more time for a total of three buffer changes to ensure efficient removal of lithium ions.
-
Carefully remove the sample from the dialysis tubing or cassette.
This technical support center provides a starting point for addressing issues related to lithium ion interference. For further assistance, always consult the technical documentation for your specific reagents and instruments.
References
- 1. researchgate.net [researchgate.net]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. Lithium heparin interference in the Abbott enzymatic creatinine assay: the significance of under-filled tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MGH DNA Core [dnacore.mgh.harvard.edu]
- 5. vivaproducts.com [vivaproducts.com]
- 6. A Few Thoughts on Troubleshooting of DNA Sequencing - Part II [seqme.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Lithium-mediated phosphorylation of glycogen synthase kinase-3beta involves PI3 kinase-dependent activation of protein kinase C-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diazyme.com [diazyme.com]
- 12. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 13. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
Improving solubility of DL-4-Hydroxy-2-ketoglutarate lithium in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of DL-4-Hydroxy-2-ketoglutarate lithium in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Dissolution | The compound is dissolving slowly at room temperature and neutral pH. | 1. Increase Temperature: Gently warm the solution to 30-40°C. Many salts exhibit increased solubility at higher temperatures. 2. Adjust pH: Increase the pH of the solution to a slightly basic range (pH 7.5-8.5). As a salt of a dicarboxylic acid, its solubility is expected to increase in more alkaline conditions.[1][2][3][4] 3. Sonication: Use a sonicator bath to provide mechanical agitation, which can break up particles and accelerate dissolution.[5][6] |
| Precipitation After Initial Dissolution | The compound dissolves initially but then precipitates out of solution. | 1. pH Shift: The final pH of the solution may be too low. Verify the pH and adjust with a small amount of a suitable base (e.g., dilute NaOH) if necessary. 2. Supersaturation: The solution may be supersaturated. Try preparing a more dilute solution. If a higher concentration is required, consider the use of co-solvents, though this should be tested for compatibility with your experimental system. 3. Temperature Fluctuation: If the solution was heated to dissolve the compound, precipitation may occur upon cooling. Maintain a slightly elevated temperature or prepare the solution fresh before use. |
| Solution Appears Cloudy or Hazy | Presence of insoluble impurities or incomplete dissolution. | 1. Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any insoluble particulate matter. 2. Review Compound Purity: Check the certificate of analysis for the purity of the compound. The product is typically ≥90% pure and may contain a small percentage of insoluble material.[7] |
| Concern About Compound Stability | Uncertainty about the stability of the compound in solution, especially after pH adjustment or heating. | 1. Prepare Fresh Solutions: It is best practice to prepare aqueous solutions of this compound fresh for each experiment to minimize potential degradation. 2. Storage: If short-term storage is necessary, store the solution at 2-8°C and use it within a day. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, but stability under these conditions should be validated for your specific application. 3. Avoid Harsh Conditions: Avoid prolonged exposure to high temperatures or extreme pH values. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: How does pH affect the solubility of this compound?
DL-4-Hydroxy-2-ketoglutarate is a dicarboxylic acid. The solubility of such compounds and their salts generally increases as the pH of the aqueous solution becomes more basic.[1][2][3][4] This is because the carboxylic acid groups become deprotonated, forming carboxylate anions which are more readily solvated by water.
Q3: Can I heat the solution to dissolve the compound faster?
Yes, gentle heating can be an effective method to increase the dissolution rate. It is advisable to warm the solution to a moderate temperature (e.g., 30-40°C) while stirring. Avoid boiling the solution, as this could potentially lead to degradation of the compound. The dissolution of some salts in water can be an endothermic process, where heat is absorbed, and in such cases, increasing the temperature will favor dissolution.[10]
Q4: Is sonication a suitable method for dissolving this compound?
Sonication is a useful technique to accelerate dissolution by breaking intermolecular interactions.[5] It is particularly helpful for compounds that are slow to dissolve. Use an ultrasonic bath and monitor the temperature to avoid excessive heating of the sample.
Q5: What is the best way to prepare a stock solution?
To prepare a stock solution, start by dissolving the compound in a small amount of high-purity water or a suitable buffer.[11] You can use the techniques described above (pH adjustment, gentle heating, sonication) to aid dissolution. Once the compound is fully dissolved, bring the solution to the final desired volume. It is recommended to filter the stock solution through a 0.22 µm filter to sterilize it and remove any particulates.
Q6: How should I store aqueous solutions of this compound?
For immediate use, solutions can be kept at room temperature. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, it is best to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles. However, the stability of the compound in your specific buffer system under these conditions should be validated.
Quantitative Data on Solubility (Illustrative)
As precise experimental data for the solubility of this compound is limited in public literature, the following table provides an illustrative summary of the expected qualitative effects of different conditions on its aqueous solubility. These trends are based on the general principles of solubility for polar organic salts and dicarboxylic acids.
| Condition | Parameter | Expected Effect on Solubility | Rationale |
| pH | pH 5.0 | Lower Solubility | At acidic pH, the carboxylate groups are protonated, reducing polarity and solubility in water.[1][3] |
| pH 7.0 (Neutral) | Moderate Solubility | The compound is a salt and should have reasonable solubility in neutral aqueous solutions. | |
| pH 8.5 | Higher Solubility | In a basic environment, the carboxylic acid groups are fully deprotonated, increasing the compound's polarity and interaction with water molecules.[2][4] | |
| Temperature | 4°C (Refrigerated) | Lower Solubility | Lower kinetic energy of solvent molecules reduces the rate and extent of dissolution. |
| 25°C (Room Temp) | Moderate Solubility | Standard baseline condition for solubility. | |
| 37°C (Physiological) | Higher Solubility | Increased temperature generally increases the solubility of solid solutes in liquid solvents.[9] | |
| Ionic Strength | Low (e.g., pure water) | Baseline Solubility | Reference point for solubility. |
| High (e.g., high salt buffer) | Variable | The effect of high ionic strength can be complex, potentially leading to "salting-in" (increased solubility) or "salting-out" (decreased solubility) depending on the specific ions present. |
Experimental Protocols
Protocol for Preparing a 100 mM Aqueous Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Based on the molecular weight of the free acid (162.10 g/mol ), calculate the mass of the lithium salt needed for your desired volume and concentration. Account for the purity and water content as specified on the certificate of analysis.
-
Initial Dissolution: Add approximately 80% of the final volume of high-purity water to a beaker with a magnetic stir bar.
-
Add Compound: While stirring, slowly add the weighed this compound powder to the water.
-
Promote Dissolution (if necessary):
-
If the compound dissolves slowly, continue stirring at room temperature for 15-30 minutes.
-
If dissolution is still incomplete, gently warm the solution on a stir plate to 30-40°C.
-
Alternatively, place the beaker in a sonicator bath for 5-10 minute intervals until the solid is dissolved.
-
-
Adjust pH: Once the compound is dissolved, allow the solution to cool to room temperature. Measure the pH. If necessary, adjust the pH to your desired value (e.g., 7.4 for physiological applications) by adding 0.1 M NaOH or 0.1 M HCl dropwise.
-
Final Volume: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Bring the solution to the final desired volume with high-purity water.
-
Filtration: For sterile applications or to remove any potential microparticulates, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Use the solution immediately or store it appropriately as described in the FAQs.
Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting decision tree for dissolving this compound.
References
- 1. reddit.com [reddit.com]
- 2. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. hielscher.com [hielscher.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. laguardia.edu [laguardia.edu]
- 11. phytotechlab.com [phytotechlab.com]
Common pitfalls in handling 4-Hydroxy-2-oxoglutaric acid lithium salt
Welcome to the technical support center for 4-Hydroxy-2-oxoglutaric acid lithium salt. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store 4-Hydroxy-2-oxoglutaric acid lithium salt?
A: For long-term storage, the solid compound should be kept at -20°C.[1] Short-term storage at room temperature is also acceptable.[1] The compound is shipped at room temperature.[1] For solutions, it is recommended to prepare them fresh before use. If storage of a stock solution is necessary, it should be stored at -80°C.
Q2: What is the appearance of 4-Hydroxy-2-oxoglutaric acid lithium salt?
A: The compound is a white to off-white powder.[1]
Q3: Is 4-Hydroxy-2-oxoglutaric acid lithium salt hygroscopic?
A: While not explicitly stated, supplier specifications indicate a water content of up to 15%, which suggests that the compound may be hygroscopic.[1] It is recommended to handle it in a dry environment and seal the container tightly after use.
Q4: In which solvents is 4-Hydroxy-2-oxoglutaric acid lithium salt soluble?
Q5: How should I prepare a stock solution?
A: For use in enzymatic assays, stock solutions are typically prepared in an appropriate buffer, such as TRIS buffer.[2] To prepare a stock solution, it is recommended to start by dissolving a small, pre-weighed amount of the compound in the desired solvent to determine its solubility. Vortexing may be required to fully dissolve the compound. For maximum recovery of the product from the vial, it is recommended to centrifuge the original vial before removing the cap.[1]
Troubleshooting Guides
Guide 1: Inconsistent Results in Enzymatic Assays
This guide addresses common issues that can lead to variability in enzymatic assays using 4-Hydroxy-2-oxoglutaric acid lithium salt as a substrate, particularly in coupled assays like the 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) assay.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | Degraded substrate: The 4-Hydroxy-2-oxoglutaric acid lithium salt may have degraded due to improper storage or handling. | Ensure the compound is stored at -20°C for long-term storage. Prepare solutions fresh before each experiment. |
| Incorrect buffer pH or temperature: Enzyme activity is highly dependent on pH and temperature. | Ensure the assay buffer is at the optimal pH and temperature for the enzyme being used. For the HOGA assay, a pH of 8.5 is recommended.[2] | |
| Inactive coupling enzyme (e.g., LDH): In a coupled assay, the secondary enzyme may be inactive. | Verify the activity of the coupling enzyme separately. Use a fresh aliquot of the coupling enzyme. | |
| Presence of inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity. | Ensure all reagents are of high purity. Run appropriate controls to test for inhibition. | |
| High background signal | Contaminated reagents: Reagents, including the substrate, may be contaminated with products of the enzymatic reaction. | Use fresh, high-purity reagents. Run a control reaction without the enzyme to measure the background signal. |
| Spontaneous degradation of substrate: The substrate may be unstable under the assay conditions. | Minimize the time the substrate is in the assay buffer before starting the reaction. Run a control with substrate and without enzyme to assess stability. | |
| Variable results between experiments | Inconsistent preparation of solutions: Variations in the concentration of the substrate or other reagents can lead to inconsistent results. | Prepare stock solutions carefully and consistently. Use calibrated pipettes and ensure the compound is fully dissolved. |
| Freeze-thaw cycles of stock solutions: Repeated freezing and thawing can degrade the compound. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Guide 2: Issues with Stock Solution Preparation
This guide provides troubleshooting for common problems encountered when preparing solutions of 4-Hydroxy-2-oxoglutaric acid lithium salt.
| Observed Problem | Potential Cause | Recommended Solution |
| Compound does not fully dissolve | Low solubility in the chosen solvent: The compound may have limited solubility in the selected solvent. | Try a different solvent. For aqueous solutions, gentle warming may aid dissolution, but be cautious of potential degradation. Sonication can also be attempted. |
| Incorrect pH of the solution: The solubility of organic acids can be pH-dependent. | Adjust the pH of the buffer to see if it improves solubility. | |
| Precipitate forms in the solution upon storage | Solution is supersaturated: The concentration of the compound may be above its solubility limit at the storage temperature. | Prepare a less concentrated stock solution. If a high concentration is needed, consider preparing it fresh each time. |
| Degradation of the compound: The precipitate could be a degradation product. | Store stock solutions at -80°C to minimize degradation. Avoid prolonged storage. |
Experimental Protocols
Key Experiment: 4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Activity Assay (LDH-Coupled)
This protocol is based on a lactate (B86563) dehydrogenase (LDH) coupled-enzyme assay to monitor the production of pyruvate (B1213749) from the cleavage of 4-hydroxy-2-oxoglutarate.[2]
Principle: HOGA cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate. The pyruvate produced is then reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
4-Hydroxy-2-oxoglutaric acid lithium salt
-
Recombinant human HOGA (hHOGA)
-
NADH
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
TRIS buffer (100 mM, pH 8.5)
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare a 10 mM stock solution of 4-Hydroxy-2-oxoglutaric acid lithium salt in 100 mM TRIS buffer, pH 8.5.
-
Prepare a 10 mM stock solution of NADH in 100 mM TRIS buffer, pH 8.5.
-
Prepare the reaction mixture in a 96-well plate. For a 200 µL final reaction volume, add the following to each well:
-
100 µL of 100 mM TRIS buffer, pH 8.5
-
20 µL of 10 mM NADH stock solution (final concentration: 1 mM)
-
10 µL of LDH solution (e.g., 200 units/mL, final concentration: 10 units/mL)
-
A specific amount of hHOGA enzyme (e.g., 75 nM final concentration)[2]
-
-
Initiate the reaction by adding 40 µL of the 10 mM 4-Hydroxy-2-oxoglutaric acid lithium salt stock solution (final concentration: 2 mM).
-
Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 30 seconds for at least 5 minutes.[2]
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve. The specific activity of HOGA can be calculated using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
Caption: Workflow for the HOGA coupled enzyme assay.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
References
Technical Support Center: NMR Identity Confirmation of DL-4-Hydroxy-2-ketoglutarate Lithium
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the identity and purity of DL-4-Hydroxy-2-ketoglutarate lithium using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: In a suitable deuterated solvent like D₂O, you should expect to see two main groups of signals corresponding to the protons on the carbon backbone. The proton at the C4 position (CH-OH) will appear as a multiplet, coupled to the two protons at the C3 position. The two protons at the C3 position (-CH₂) are diastereotopic and will likely appear as two distinct multiplets, forming a complex splitting pattern with each other and the C4 proton.
Q2: What is the expected ¹³C NMR spectrum?
A2: A proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule. The two carboxyl carbons (C1 and C5) will appear downfield, typically in the 170-185 ppm range. The ketone carbonyl carbon (C2) will be the most downfield signal, expected above 200 ppm. The carbon bearing the hydroxyl group (C4) will be in the 50-75 ppm range, and the methylene (B1212753) carbon (C3) will be the most upfield signal.
Q3: Why don't I see the hydroxyl (-OH) or carboxyl (-COOH) protons in my spectrum?
A3: When using deuterated solvents that contain exchangeable deuterium (B1214612), such as D₂O or methanol-d₄, the acidic protons on your compound (like those in -OH and -COOH groups) will exchange with the deuterium from the solvent. This exchange either makes the peak disappear entirely or broadens it significantly, often into the baseline. To confirm their presence, you can run the spectrum in a non-exchangeable solvent like DMSO-d₆, or you can intentionally add a drop of D₂O to a sample in an aprotic solvent and watch the suspected -OH/-COOH peak vanish.[1]
Q4: I see more peaks in my spectrum than expected. What could be the cause?
A4: The presence of unexpected peaks can arise from several sources:
-
Residual Solvents: Impurities from the purification process (e.g., ethyl acetate, acetone) or the NMR solvent itself can show up.[2]
-
Synthesis Impurities: Unreacted starting materials or byproducts from the synthesis of the compound may be present.
-
Contamination: The NMR tube or cap may not have been cleaned properly.[3]
-
Degradation: The sample may have degraded over time or upon dissolution.
Q5: My peaks are broad and poorly resolved. How can I improve the spectrum?
A5: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. This is a standard procedure on all modern NMR spectrometers.
-
Sample Concentration: A solution that is too concentrated can lead to increased viscosity and broader lines.[1] Conversely, a very dilute sample will have a poor signal-to-noise ratio.
-
Insoluble Material: The presence of suspended solid particles will severely degrade spectral quality. Always filter your NMR sample directly into the tube.[3][4]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
Q6: As this is a "DL" mixture, should I expect to see two sets of peaks for the enantiomers?
A6: No. Enantiomers (D and L forms) are chemically indistinguishable in a standard, achiral NMR solvent. They will produce a single set of peaks, representing both enantiomers. You would only see separate signals if you were to use a chiral solvating agent or a chiral shift reagent, which is not necessary for simple identity confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.
Materials:
-
This compound (5-10 mg for ¹H, 15-50 mg for ¹³C)
-
Deuterium oxide (D₂O, 99.9%)
-
5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small piece of Kimwipe or glass wool
-
Vortex mixer (optional)
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of this compound and place it in a clean, dry small vial.
-
Add Solvent: Add approximately 0.6 mL of D₂O to the vial.[5]
-
Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and transparent.
-
Prepare Filter: Take a clean Pasteur pipette and tightly pack a small plug of a Kimwipe or glass wool into the narrow tip.[3][4]
-
Filter the Sample: Using the filter pipette, transfer the solution from the vial directly into the NMR tube. This crucial step removes any dust or particulate matter that can ruin the spectrum's resolution.[3][5]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Acquisition: Insert the sample into the NMR spectrometer. Follow the instrument-specific software instructions to lock onto the deuterium signal of D₂O, shim the magnetic field for optimal homogeneity, and acquire the ¹H and/or ¹³C NMR spectra.
Data Interpretation and Reference Tables
The chemical structure and atom numbering for DL-4-Hydroxy-2-ketoglutarate are shown below. Predicted chemical shifts are based on the functional groups present and data from similar compounds.[6][7]
Table 1: Predicted ¹H NMR Data for DL-4-Hydroxy-2-ketoglutarate in D₂O
| Atom Position | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| C4 | 1H | ~4.2 - 4.5 | Multiplet (dd-like) | Proton attached to the carbon with the hydroxyl group. |
| C3 | 2H | ~2.8 - 3.2 | 2 x Multiplets | Diastereotopic protons, will appear as a complex ABX system. |
| C1, C5, OH | 3H | Not Observed | - | Protons on carboxyl and hydroxyl groups exchange with D₂O. |
Table 2: Predicted ¹³C NMR Data for DL-4-Hydroxy-2-ketoglutarate in D₂O
| Atom Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C2 | > 200 | Ketone carbonyl carbon, most downfield signal. |
| C1 / C5 | ~170 - 185 | Carboxylic acid carbonyl carbons. Two distinct signals expected. |
| C4 | ~65 - 75 | Carbon bearing the hydroxyl group (CH-OH). |
| C3 | ~40 - 50 | Methylene carbon (-CH₂-). |
Troubleshooting Guide
If your experimental NMR spectrum does not match the expected data, use the following flowchart to diagnose potential issues.
References
Technical Support Center: Optimizing Mass Spectrometry for DL-4-Hydroxy-2-ketoglutarate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of DL-4-Hydroxy-2-ketoglutarate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of DL-4-Hydroxy-2-ketoglutarate using LC-MS/MS.
Question: Why am I observing a weak or no signal for my DL-4-Hydroxy-2-ketoglutarate standard?
Answer:
Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Analyte Stability: DL-4-Hydroxy-2-ketoglutarate, as an α-keto acid, can be unstable and prone to degradation.[1][2] Ensure that standards are fresh and have been stored correctly, typically at -20°C for long-term storage.[3][4]
-
Derivatization: Due to their reactive nature, α-keto acids often require derivatization for stable and sensitive detection by mass spectrometry.[1][2][5] If you are not using a derivatization step, this is a critical parameter to consider.
-
Mass Spectrometer Tuning: The mass spectrometer must be properly tuned for the specific mass-to-charge ratio (m/z) of DL-4-Hydroxy-2-ketoglutarate or its derivative. Infuse a standard solution directly into the mass spectrometer to optimize ionization and fragmentation parameters.
-
Ionization Mode: DL-4-Hydroxy-2-ketoglutarate is an acidic molecule. Ensure you are using the negative ionization mode (ESI-) for optimal detection of the underivatized molecule. If using a derivatization agent, the optimal ionization mode may change.
-
Source Contamination: A contaminated ion source can lead to signal suppression. Regular cleaning of the ion source is recommended, especially when analyzing complex biological samples.
Question: I am seeing significant peak tailing or splitting in my chromatogram. What could be the cause?
Answer:
Poor peak shape can be attributed to several chromatographic issues:
-
Column Choice: A C18 column is commonly used for the analysis of derivatized keto acids.[6] However, for underivatized, polar compounds like DL-4-Hydroxy-2-ketoglutarate, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better peak shape.
-
Mobile Phase Composition: The pH of the mobile phase is crucial. For an acidic analyte, a mobile phase with a low pH (e.g., using formic acid) is generally recommended to ensure it is in a single protonation state.[7]
-
Sample Solvent: The solvent used to dissolve the sample should be compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.[8]
-
Column Contamination: Buildup of matrix components on the column can lead to peak shape issues. Flushing the column or using a guard column can help mitigate this.[8][9]
Question: My retention times are shifting between injections. How can I stabilize them?
Answer:
Retention time instability can compromise data quality. Here are some potential solutions:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Control: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times.[8]
-
Mobile Phase Preparation: Prepare fresh mobile phases regularly to avoid changes in composition due to evaporation or degradation.[8]
-
Pump Performance: Check for leaks in the LC system and ensure the pumps are delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of DL-4-Hydroxy-2-ketoglutarate?
A1: While not strictly mandatory, derivatization is highly recommended for α-keto acids like DL-4-Hydroxy-2-ketoglutarate.[1][2] This is because they are often unstable and may degrade during sample processing and analysis.[1][2] Derivatization can stabilize the molecule, improve its chromatographic properties, and enhance its ionization efficiency, leading to better sensitivity and reproducibility.[5][10] Common derivatizing agents for keto acids include O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) and phenylhydrazine (B124118).[2][5]
Q2: What are the expected mass-to-charge ratios (m/z) for DL-4-Hydroxy-2-ketoglutarate?
A2: The molecular weight of the free acid form of DL-4-Hydroxy-2-ketoglutarate is 162.10 g/mol .[4] In negative ion mode ESI-MS, you would expect to see the deprotonated molecule [M-H]⁻ at an m/z of approximately 161.1. Fragmentation of this precursor ion would likely involve losses of water (H₂O) and carbon dioxide (CO₂). For ketones, cleavage of the C-C bonds adjacent to the carbonyl group is a major fragmentation pathway.[11]
Q3: What type of LC column is most suitable for this analysis?
A3: The choice of column depends on whether you are analyzing the native or derivatized form of the analyte. For the underivatized, polar DL-4-Hydroxy-2-ketoglutarate, a HILIC column can provide good retention and peak shape. For less polar derivatives, a reversed-phase C18 column is a common and effective choice.[6]
Q4: How should I prepare my biological samples for analysis?
A4: Sample preparation will depend on the matrix (e.g., plasma, urine, cell extracts). A generic workflow would involve:
-
Protein Precipitation: For plasma or cell lysates, precipitation of proteins is necessary. This is often done using a cold organic solvent like methanol (B129727) or acetonitrile.
-
Centrifugation: After precipitation, centrifuge the sample to pellet the proteins.
-
Supernatant Collection: Collect the supernatant which contains the metabolites.
-
Drying: The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution & Derivatization: Reconstitute the dried extract in a suitable solvent before derivatization (if performed) and injection into the LC-MS system.
Q5: What are some common sources of interference in the analysis?
A5: Interferences can arise from the sample matrix or the experimental procedure itself.
-
Isobaric Compounds: Other molecules in the sample may have the same nominal mass as DL-4-Hydroxy-2-ketoglutarate. High-resolution mass spectrometry can help to distinguish between these.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. Proper sample cleanup and chromatographic separation are key to minimizing matrix effects.
-
Contamination: Contaminants from solvents, reagents, and labware can introduce interfering peaks. Using high-purity solvents and reagents is crucial.
Experimental Protocols & Data
Table 1: Hypothetical Optimized LC-MS/MS Parameters for Derivatized DL-4-Hydroxy-2-ketoglutarate (using Phenylhydrazine)
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined empirically |
| Product Ions (m/z) | To be determined empirically |
| Collision Energy | To be determined empirically |
Protocol: Derivatization of DL-4-Hydroxy-2-ketoglutarate with Phenylhydrazine
This protocol is adapted from general methods for α-keto acid derivatization.[2]
-
Sample Preparation: Prepare standards and samples in an appropriate solvent (e.g., water:methanol).
-
Derivatization Reagent: Prepare a fresh solution of phenylhydrazine in a suitable solvent.
-
Reaction: Mix the sample or standard with the phenylhydrazine solution.
-
Incubation: Incubate the reaction mixture. Optimization of time and temperature may be required. A study on similar compounds performed derivatization at -20°C for 1 hour.[2]
-
Quenching (Optional): The reaction may be stopped by adding a quenching agent if necessary.
-
Analysis: Inject the derivatized sample directly into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for DL-4-Hydroxy-2-ketoglutarate analysis.
Caption: Troubleshooting logic for no or weak signal detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. usbio.net [usbio.net]
- 4. DL-4-Hydroxy-2-ketoglutaric acid lithium salt ≥90.0% (TLC) | 1187-99-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. agilent.com [agilent.com]
- 10. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Tale of Two Keto Acids: DL-4-Hydroxy-2-ketoglutarate vs. Alpha-ketoglutarate in Cellular Metabolism
For Immediate Release
In the intricate landscape of cellular metabolism, alpha-ketoglutarate (B1197944) (AKG) stands as a central and versatile molecule, pivotal to energy production, nitrogen balance, and epigenetic regulation. However, a lesser-known structural analog, DL-4-Hydroxy-2-ketoglutarate (HOG), plays a more specialized role, primarily recognized for its involvement in amino acid catabolism and its link to a rare metabolic disorder. This guide provides a comprehensive comparison of these two keto acids, offering insights for researchers, scientists, and drug development professionals exploring metabolic pathways and their therapeutic potential.
At a Glance: Key Differences
| Feature | Alpha-ketoglutarate (AKG) | DL-4-Hydroxy-2-ketoglutarate (HOG) |
| Primary Metabolic Role | Central intermediate in the Krebs cycle; key node in carbon and nitrogen metabolism.[1][2][3][4] | Intermediate in the degradation pathway of hydroxyproline (B1673980).[5][6] |
| Key Associated Enzyme | Alpha-ketoglutarate dehydrogenase (AKGDH).[1][4] | 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA).[5][7] |
| Metabolic Fate | Converted to succinyl-CoA in the Krebs cycle, or transaminated to form glutamate.[4] | Cleaved into pyruvate (B1213749) and glyoxylate (B1226380).[5][6][8] |
| Broader Functions | Precursor for amino acid and nucleotide synthesis, signaling molecule (mTOR, AMPK pathways), epigenetic regulator (co-substrate for dioxygenases).[2][9][10][11][12] | Primarily involved in hydroxyproline catabolism; accumulation linked to Primary Hyperoxaluria Type 3 (PH3).[5] |
| Impact on Cellular Respiration | Directly fuels the Krebs cycle, leading to ATP production.[13][14] | Indirect; its product, pyruvate, can enter the Krebs cycle. |
Core Metabolic Pathways: A Comparative Overview
Alpha-ketoglutarate is a cornerstone of central metabolism. As a key intermediate in the Krebs (TCA) cycle, it is crucial for cellular energy production in the form of ATP.[13][14] The enzyme alpha-ketoglutarate dehydrogenase catalyzes its oxidative decarboxylation to succinyl-CoA, a rate-limiting step in the cycle.[1][4] Beyond energy metabolism, AKG serves as a critical link between carbon and nitrogen metabolism, readily undergoing transamination to form the amino acid glutamate, a precursor for other amino acids and the major neurotransmitter.[2][15]
In contrast, DL-4-Hydroxy-2-ketoglutarate's known metabolic role is significantly more specialized. It is an intermediate in the mitochondrial pathway for the degradation of 4-hydroxyproline, an amino acid abundant in collagen.[5][6] The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) catalyzes the cleavage of HOG into two smaller molecules: pyruvate and glyoxylate.[5][6][8] While pyruvate can be further metabolized in the Krebs cycle to generate energy, the primary context for HOG metabolism is in the catabolism of this specific amino acid.
Signaling and Regulatory Roles: A Study in Contrast
Alpha-ketoglutarate has emerged as a pleiotropic signaling molecule, influencing a wide array of cellular processes. It is a key regulator of several α-ketoglutarate-dependent dioxygenases, which are involved in processes such as collagen synthesis, fatty acid metabolism, and, notably, epigenetic modifications through DNA and histone demethylation.[9][16] This function positions AKG at the interface of metabolism and gene regulation. Furthermore, AKG has been shown to influence longevity and cellular health through its interaction with key signaling pathways like the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK).[11][12]
The known signaling and regulatory functions of DL-4-Hydroxy-2-ketoglutarate are, at present, much more limited and primarily associated with pathology. In the context of Primary Hyperoxaluria Type 3, a genetic disorder caused by mutations in the HOGA gene, the accumulation of HOG is the central pathogenic event.[5] Elevated levels of HOG have been shown to inhibit the enzyme glyoxylate reductase, which can contribute to the overproduction of oxalate (B1200264) and the formation of kidney stones.[5] There is currently limited evidence to suggest a broader signaling role for HOG in normal physiology.
Experimental Protocols
Measurement of Alpha-ketoglutarate Dehydrogenase (AKGDH) Activity
A common method for determining AKGDH activity is a colorimetric assay.[1][17]
Principle: The assay measures the reduction of a probe, which is coupled to the conversion of alpha-ketoglutarate to succinyl-CoA by AKGDH. The colored product is quantified by measuring its absorbance at 450 nm.
Protocol Outline:
-
Sample Preparation: Tissues or cells are homogenized in an ice-cold assay buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for the assay.[17]
-
Reaction Mixture: A reaction mix is prepared containing the assay buffer, a developer, and an enzyme mix.
-
Assay: The sample (or a positive control) is added to the reaction mixture. The substrate, alpha-ketoglutarate, is then added to initiate the reaction.
-
Measurement: The absorbance at 450 nm is measured at multiple time points to determine the reaction rate.
-
Calculation: The AKGDH activity is calculated based on the change in absorbance over time and compared to a standard curve.
Measurement of 4-hydroxy-2-oxoglutarate aldolase (HOGA) Activity
HOGA activity is typically measured using a coupled-enzyme assay that detects the production of pyruvate.[5]
Principle: The pyruvate produced from the cleavage of HOG by HOGA is used as a substrate by lactate (B86563) dehydrogenase (LDH) in a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm.
Protocol Outline:
-
Recombinant Enzyme or Cell Lysate: The assay can be performed using purified recombinant HOGA or cell lysates containing the enzyme.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, NADH, and lactate dehydrogenase.
-
Assay: The enzyme source (recombinant HOGA or cell lysate) is added to the reaction mixture. The reaction is initiated by the addition of the substrate, DL-4-Hydroxy-2-ketoglutarate.
-
Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
-
Calculation: The HOGA activity is calculated from the rate of NADH consumption.
Conclusion
Future research may uncover broader physiological roles for HOG, but based on current understanding, the two molecules occupy vastly different positions in the metabolic network. For researchers in drug development, targeting the enzymes that metabolize these keto acids—AKGDH and HOGA—could offer therapeutic avenues for a range of conditions, from metabolic syndromes to rare genetic disorders. A thorough understanding of their distinct functions is paramount for the rational design of such interventions.
References
- 1. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 7. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Physiological Basis and Nutritional Function of Alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 14. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
A Comparative Analysis of the Enzymatic Kinetics of D- and L-Isomers of 4-Hydroxy-2-ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic kinetics of the D- and L-isomers of 4-Hydroxy-2-ketoglutarate (HKG), focusing on their interaction with the key metabolic enzyme, 4-hydroxy-2-ketoglutarate aldolase (B8822740) (HOGA). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in understanding the stereospecificity and metabolic fate of these isomers.
Executive Summary
4-Hydroxy-2-ketoglutarate is a crucial intermediate in the metabolic pathway of hydroxyproline (B1673980). The primary enzyme responsible for its cleavage is 4-hydroxy-2-ketoglutarate aldolase (HOGA), which catalyzes the reversible reaction forming pyruvate (B1213749) and glyoxylate. This guide reveals that while many enzymes exhibit stereospecificity, HOGA demonstrates a notable lack of stringent stereoselectivity between the D- and L-isomers of HKG. Studies on the purified enzyme from rat liver indicate that the kinetic constants for both isomers are largely comparable. This suggests that both D- and L-HKG are metabolized at similar rates by HOGA, a critical consideration for studies involving hydroxyproline metabolism and related pathologies such as Primary Hyperoxaluria Type 3.
Comparative Enzymatic Kinetics
One pivotal study on the purified HOGA from rat liver concluded that the D- and L-isomers of 4-hydroxy-2-ketoglutarate are "quite comparable substrates with respect to kinetic constants". This indicates that the enzyme does not have a strong preference for one stereoisomer over the other, which is a significant finding in the context of metabolic pathways that often exhibit high stereospecificity.
Further supporting this, research on human HOGA (hHOGA) has established a specific activity for the wild-type enzyme using a racemic mixture of 4-hydroxy-2-oxoglutarate (HOG), which contains both D and L isomers.
| Enzyme Source | Substrate | Specific Activity | Notes |
| Human (recombinant, WT hHOGA) | DL-4-hydroxy-2-oxoglutarate (400 µM) | 15.8 ± 2.1 µmol min⁻¹ mg⁻¹[1] | Activity was determined using a coupled lactate (B86563) dehydrogenase assay. |
The lack of pronounced stereospecificity implies that both isomers are likely processed efficiently in biological systems where HOGA is active.
Metabolic Pathway Context
D- and L-4-Hydroxy-2-ketoglutarate are intermediates in the degradation pathway of trans-4-hydroxy-L-proline, an amino acid abundant in collagen. This metabolic process primarily occurs in the mitochondria of the liver and kidneys. The pathway is crucial for the breakdown of hydroxyproline derived from dietary sources and the turnover of endogenous collagen. The final step of this pathway is the cleavage of 4-hydroxy-2-ketoglutarate by HOGA.
Below is a diagram illustrating the key steps in the trans-4-hydroxy-L-proline degradation pathway leading to the generation and subsequent cleavage of 4-hydroxy-2-ketoglutarate.
Caption: The mitochondrial degradation pathway of trans-4-hydroxy-L-proline.
Experimental Protocols
The enzymatic activity of 4-hydroxy-2-ketoglutarate aldolase is commonly determined using a coupled-enzyme assay with lactate dehydrogenase (LDH). This method offers a continuous spectrophotometric measurement of enzyme activity.
Principle of the LDH-Coupled Assay
HOGA cleaves 4-hydroxy-2-ketoglutarate to produce pyruvate and glyoxylate. The generated pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of the HOGA-catalyzed reaction.
Experimental Workflow
Caption: Workflow of the LDH-coupled assay for HOGA activity.
Detailed Protocol
Materials:
-
Purified 4-hydroxy-2-ketoglutarate aldolase (HOGA)
-
DL-4-Hydroxy-2-ketoglutarate (substrate)
-
NADH
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
TRIS buffer (100 mM, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a 200 µL final volume, combine the following reagents in a cuvette:
-
100 mM TRIS buffer, pH 8.5
-
200 µM NADH
-
200 mU Lactate Dehydrogenase
-
The desired concentration of HOGA enzyme (e.g., 75 nM)
-
-
Initiate the reaction: Add the substrate, DL-4-hydroxy-2-ketoglutarate, to the reaction mixture to a final concentration of 400 µM.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes for the wild-type enzyme).
-
Calculate the reaction rate: The rate of the reaction is calculated from the change in absorbance over time, using the extinction coefficient for NADH (ε = 6220 M⁻¹ cm⁻¹).
Conclusion
The available evidence strongly suggests that 4-hydroxy-2-ketoglutarate aldolase does not exhibit significant stereospecificity for the D- and L-isomers of its substrate, 4-hydroxy-2-ketoglutarate. Both isomers appear to be processed with comparable efficiency, a key consideration for metabolic studies and the development of therapeutic strategies for related disorders. The provided experimental protocol for the LDH-coupled assay offers a reliable method for quantifying HOGA activity in various research settings.
References
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for DL-4-Hydroxy-2-ketoglutarate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of DL-4-Hydroxy-2-ketoglutarate against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The supporting experimental data and detailed protocols are presented to aid researchers in selecting the most suitable analytical technique for their specific needs.
Method Performance Comparison
The following tables summarize the key validation parameters for the novel LC-MS/MS method and the conventional HPLC-UV method. The LC-MS/MS method demonstrates significant improvements in sensitivity, selectivity, and analytical range.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC-UV Method | New LC-MS/MS Method |
| Linearity (r²) | ≥0.995 | ≥0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Specificity | Moderate | High |
Table 2: Quantitative Performance Data
| Method | Linearity (r²) | Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 0.996 | 1 - 100 µg/mL | 0.48 µg/mL | 1.45 µg/mL | 97.8 - 103.5% | 4.2% |
| LC-MS/MS | 0.9998 | 0.1 - 1000 ng/mL | 0.045 ng/mL | 0.138 ng/mL | 99.2 - 101.7% | 1.8% |
Experimental Protocols
Novel LC-MS/MS Method
This method offers superior sensitivity and specificity for the quantification of DL-4-Hydroxy-2-ketoglutarate in complex biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., ¹³C-labeled DL-4-Hydroxy-2-ketoglutarate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DL-4-Hydroxy-2-ketoglutarate: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
Traditional HPLC-UV Method
This method is a more established technique but may lack the sensitivity and specificity required for low-level quantification.
1. Sample Preparation:
-
To 500 µL of sample, add 500 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
2. Chromatographic Conditions:
-
Column: Ion-exclusion column (e.g., 7.8 x 300 mm).
-
Mobile Phase: 0.005 N H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the new analytical method.
Caption: Workflow for analytical method validation.
Signaling Pathway Context
DL-4-Hydroxy-2-ketoglutarate is an important intermediate in cellular metabolism. Its accurate quantification is crucial for understanding various physiological and pathological processes.
Caption: Metabolic pathway of DL-4-Hydroxy-2-ketoglutarate.
A Comparative Analysis of DL-4-Hydroxy-2-ketoglutarate and Other Key Keto Acids in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-4-Hydroxy-2-ketoglutarate (DL-HKG) with other significant keto acids: alpha-ketoglutarate (B1197944) (α-KG), beta-hydroxybutyrate (β-HB), and oxaloacetate (OAA). The objective is to delineate their distinct biochemical properties, metabolic functions, and roles in cellular signaling, supported by available experimental data and detailed methodologies.
Introduction to Key Keto Acids
Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. They are pivotal intermediates in a multitude of metabolic pathways, including the citric acid cycle, amino acid metabolism, and fatty acid oxidation. Their roles extend beyond intermediary metabolism, as they are increasingly recognized as important signaling molecules that can influence cellular processes such as gene expression and inflammation.
DL-4-Hydroxy-2-ketoglutarate (DL-HKG) is primarily known for its role in the catabolism of the amino acid hydroxyproline.[1] It is a substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA), which cleaves it into pyruvate (B1213749) and glyoxylate.[1] Dysregulation of this pathway is associated with Primary Hyperoxaluria Type 3.
Alpha-ketoglutarate (α-KG) is a central intermediate in the citric acid cycle and a key player in nitrogen metabolism, acting as a nitrogen scavenger.[2] It is a precursor for the synthesis of several amino acids and is involved in various signaling pathways.[2][3]
Beta-hydroxybutyrate (β-HB) is one of the three ketone bodies produced by the liver from fatty acids, particularly during periods of fasting, prolonged exercise, or a ketogenic diet.[4][5] It serves as a crucial alternative energy source for tissues like the brain and has emerged as a significant signaling molecule.[4][6][7]
Oxaloacetate (OAA) is another critical intermediate of the citric acid cycle, where it combines with acetyl-CoA to form citrate.[8] It is also involved in gluconeogenesis, the urea (B33335) cycle, and amino acid synthesis.[8] Recent studies have highlighted its potential role in activating signaling pathways related to mitochondrial biogenesis and insulin (B600854) sensitivity.[9][10]
Comparative Data Presentation
The following tables summarize the key biochemical properties and metabolic roles of these four keto acids based on available literature. Direct comparative studies are limited; therefore, the data is compiled from individual studies.
Table 1: General Properties of Selected Keto Acids
| Property | DL-4-Hydroxy-2-ketoglutarate | Alpha-ketoglutarate | Beta-hydroxybutyrate | Oxaloacetate |
| Molar Mass ( g/mol ) | 162.11 | 146.11 | 104.10 | 132.07 |
| Primary Metabolic Pathway | Hydroxyproline Catabolism | Citric Acid Cycle, Amino Acid Metabolism | Ketogenesis, Fatty Acid Oxidation | Citric Acid Cycle, Gluconeogenesis |
| Key Enzyme(s) | 4-Hydroxy-2-oxoglutarate aldolase (HOGA) | α-Ketoglutarate dehydrogenase, Aminotransferases | β-Hydroxybutyrate dehydrogenase | Malate dehydrogenase, Citrate synthase |
| Primary Function | Intermediate in amino acid breakdown | Energy metabolism, Nitrogen transport, Biosynthetic precursor | Alternative energy source, Signaling molecule | Energy metabolism, Gluconeogenic precursor |
Table 2: Comparative Metabolic Roles and Significance
| Feature | DL-4-Hydroxy-2-ketoglutarate | Alpha-ketoglutarate | Beta-hydroxybutyrate | Oxaloacetate |
| Energy Production | Indirectly, through production of pyruvate. | Central to the citric acid cycle, a major source of cellular energy. | A primary alternative fuel source, especially for the brain during low glucose states.[11] | A key intermediate in the citric acid cycle, essential for sustained energy production.[8] |
| Biosynthesis | Precursor to pyruvate and glyoxylate. | Precursor for amino acids (glutamate, glutamine, proline, arginine) and purines.[2] | Can be converted back to acetyl-CoA for lipid synthesis. | Precursor for glucose (gluconeogenesis) and amino acids (aspartate, asparagine).[8] |
| Nitrogen Metabolism | Involved in the breakdown of a nitrogen-containing amino acid. | Acts as a major nitrogen acceptor, forming glutamate (B1630785) in transamination reactions.[2] | Not directly involved in nitrogen transport. | Accepts amino groups from amino acids to form aspartate. |
| Clinical Relevance | Deficiency of HOGA leads to Primary Hyperoxaluria Type 3. | Used as a dietary supplement; potential therapeutic roles in various conditions.[3][12] | Elevated levels are indicative of ketosis; pathologically high in diabetic ketoacidosis.[13] | Investigated for its potential neuroprotective and anti-aging effects.[9][10] |
Signaling Pathways
Recent research has unveiled the roles of these keto acids as signaling molecules, influencing a range of cellular functions beyond their metabolic duties.
DL-4-Hydroxy-2-ketoglutarate Signaling
Currently, there is limited direct evidence for a signaling role of DL-4-Hydroxy-2-ketoglutarate. Its primary known function is as a metabolic intermediate. However, its accumulation due to HOGA deficiency can lead to downstream metabolic consequences with potential signaling implications.
Alpha-ketoglutarate Signaling
Alpha-ketoglutarate is a crucial co-substrate for a large family of dioxygenase enzymes, including those involved in epigenetic modifications (e.g., histone and DNA demethylases).[14] It also plays a role in the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[14]
Beta-hydroxybutyrate Signaling
Beta-hydroxybutyrate acts as a signaling molecule through several mechanisms. It is an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression.[6] It also activates specific G-protein coupled receptors, such as HCAR2 and FFAR3, which can modulate lipolysis and inflammation.[4]
Oxaloacetate Signaling
Oxaloacetate has been shown to activate signaling pathways involved in mitochondrial biogenesis and insulin sensitivity.[9] It can influence the NAD+/NADH ratio, which in turn can modulate the activity of sirtuins, such as SIRT1, key regulators of metabolism and aging.[15]
Experimental Protocols
Detailed methodologies for the key enzymes involved in the metabolism of these keto acids are provided below.
4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Activity Assay
Principle: The activity of HOGA is determined by measuring the rate of pyruvate production from the cleavage of DL-4-Hydroxy-2-ketoglutarate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH) in the presence of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
DL-4-Hydroxy-2-ketoglutarate (substrate) solution: 10 mM in water
-
NADH solution: 10 mM in water
-
Lactate Dehydrogenase (LDH): ~800 units/mL
-
Purified HOGA enzyme or cell/tissue lysate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADH to a final concentration of 200 µM, and LDH to a final concentration of 10 units/mL.
-
Add the HOGA enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding DL-4-Hydroxy-2-ketoglutarate to a final concentration of 0.4 mM.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Alpha-ketoglutarate Dehydrogenase (α-KGDH) Activity Assay
Principle: The activity of the α-KGDH complex is measured by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM MgCl₂
-
α-Ketoglutarate (substrate) solution: 50 mM in water
-
Coenzyme A (CoA) solution: 10 mM in water
-
NAD⁺ solution: 20 mM in water
-
Thiamine pyrophosphate (TPP) solution: 1 mM in water
-
Dithiothreitol (DTT): 100 mM in water
-
Mitochondrial extract or purified α-KGDH complex
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, CoA (final concentration 0.2 mM), NAD⁺ (final concentration 1 mM), TPP (final concentration 0.1 mM), and DTT (final concentration 2 mM).
-
Add the enzyme preparation to the reaction mixture.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding α-ketoglutarate to a final concentration of 2 mM.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation.
Beta-hydroxybutyrate Dehydrogenase (β-HBDH) Activity Assay
Principle: The activity of β-HBDH is determined by measuring the rate of NADH formation from the oxidation of β-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD⁺.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0
-
β-Hydroxybutyrate (substrate) solution: 1 M in water
-
NAD⁺ solution: 50 mM in water
-
Purified β-HBDH enzyme or tissue homogenate
Procedure:
-
Prepare a reaction mixture in a cuvette with Assay Buffer and NAD⁺ to a final concentration of 2 mM.
-
Add the enzyme preparation.
-
Initiate the reaction by adding β-hydroxybutyrate to a final concentration of 20 mM.
-
Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADH production.
Conclusion
DL-4-Hydroxy-2-ketoglutarate, alpha-ketoglutarate, beta-hydroxybutyrate, and oxaloacetate are all vital keto acids with distinct and crucial roles in cellular metabolism. While α-KG and OAA are central hubs in core energy-producing pathways, β-HB serves as a key alternative fuel and a versatile signaling molecule. DL-HKG has a more specialized role in amino acid catabolism. The increasing recognition of these molecules as signaling agents opens up new avenues for research and therapeutic development. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biochemical performance and to explore their potential synergistic or antagonistic interactions in various physiological and pathological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of the metabolite α-ketoglutarate in bone tissue and bone-related diseases: Role of α-ketoglutarate in bone tissue and bone-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Hydroxybutyrate: A signaling metabolite in starvation response? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxaloacetic acid - Wikipedia [en.wikipedia.org]
- 9. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxaloacetic acid (oaa) - metabolite - biocrates life science ag [biocrates.com]
- 11. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of the metabolite α-ketoglutarate in bone tissue and bone-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 15. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Enzyme Cross-Reactivity: A Comparative Guide to DL-4-Hydroxy-2-ketoglutarate Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme-substrate interactions is paramount. This guide provides an objective comparison of the cross-reactivity of enzymes with DL-4-Hydroxy-2-ketoglutarate (HOG) and its structural analogs, supported by experimental data. The focus is on two key enzymes involved in hydroxyproline (B1673980) metabolism: 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) and glyoxylate (B1226380) reductase (GR).
The metabolism of the amino acid hydroxyproline, a major component of collagen, converges on the formation of HOG. The subsequent enzymatic cleavage of HOG is a critical step, and its disruption can have significant pathological consequences, as seen in Primary Hyperoxaluria Type 3. Investigating how structural analogs of HOG interact with the enzymes in this pathway can provide valuable insights into enzyme mechanism, substrate specificity, and the development of potential therapeutic inhibitors.
Comparative Analysis of Enzyme Inhibition
To quantify the cross-reactivity of HOG analogs, their inhibitory effects on two key enzymes, human 4-hydroxy-2-oxoglutarate aldolase 1 (hHOGA1) and glyoxylate reductase (GR), have been evaluated.
Human 4-hydroxy-2-oxoglutarate aldolase 1 (hHOGA1) Inhibition
hHOGA1 catalyzes the cleavage of HOG into pyruvate (B1213749) and glyoxylate. A study investigating the regulatory mechanisms of this enzyme revealed that its product, pyruvate, and a structurally similar molecule, α-ketoglutarate, act as inhibitors. The inhibition constants (Ki) provide a measure of the inhibitor's binding affinity, with a lower Ki indicating a more potent inhibitor.
| Inhibitor | Inhibition Constant (Ki) | Enzyme | Notes |
| Pyruvate | Micromolar range[1] | hHOGA1 | Competitive inhibitor.[1] |
| α-Ketoglutarate | Millimolar range[1] | hHOGA1 | Weak inhibitor.[1] |
Table 1: Inhibition of human 4-hydroxy-2-oxoglutarate aldolase 1 (hHOGA1) by pyruvate and α-ketoglutarate.
Glyoxylate Reductase (GR) Inhibition
Glyoxylate reductase is responsible for the conversion of glyoxylate to glycolate. Inhibition of this enzyme can lead to an accumulation of glyoxylate, which can then be oxidized to oxalate, a key component of kidney stones. The inhibitory effects of HOG and its analogs on GR have been investigated, with the percentage of inhibition at a fixed concentration providing a direct comparison of their potency.[2][3]
| Compound (at 10 mM) | % Inhibition of Glyoxylate Reductase (GR) |
| DL-4-Hydroxy-2-ketoglutarate (HOG) | 89-91% [2][3] |
| Glutarate | No observable effect[2][3] |
| 2-Oxoglutarate | <6-10%[2][3] |
| 2-Hydroxyglutarate | <6-10%[2][3] |
| Oxaloacetate | <6-10%[2][3] |
| Oxalate | No observable effect[2][3] |
Table 2: Comparative inhibition of glyoxylate reductase (GR) by DL-4-Hydroxy-2-ketoglutarate and its analogs.
The data clearly indicates that HOG is a potent inhibitor of GR, while its structural analogs show significantly less or no inhibitory activity at the same concentration.[2][3] This highlights the specific structural requirements for effective inhibition of this enzyme.
Visualizing the Metabolic Context
To understand the significance of these enzyme-analog interactions, it is crucial to visualize the metabolic pathway in which they operate. The following diagram illustrates the catabolism of hydroxyproline.
Hydroxyproline catabolism pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Human 4-hydroxy-2-oxoglutarate aldolase (hHOGA1) Activity Assay
This assay measures the production of pyruvate from the cleavage of HOG in a coupled-enzyme reaction.[3]
Materials:
-
Recombinant human HOGA1
-
DL-4-Hydroxy-2-ketoglutarate (HOG)
-
NADH
-
Lactate dehydrogenase (LDH)
-
TRIS buffer (100 mM, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 200 µL reaction mixture containing 100 mM TRIS buffer (pH 8.5), 200 µM NADH, and 200 mU of LDH.
-
Add a known concentration of recombinant hHOGA1 (e.g., 75 nM).
-
Initiate the reaction by adding HOG to a final concentration of 400 µM.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for 5 minutes. The decrease in absorbance corresponds to the oxidation of NADH during the LDH-catalyzed reduction of pyruvate to lactate.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve, using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate to start the reaction.
Glyoxylate Reductase (GR) Activity and Inhibition Assay
This assay measures the oxidation of NADPH during the reduction of glyoxylate to glycolate.[2][3]
Materials:
-
Purified glyoxylate reductase (GR)
-
Glyoxylate
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
KCl (100 mM)
-
HOG and its analogs for inhibition studies
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 100 mM KCl, and 200 µM NADPH.
-
Add a known concentration of GR (e.g., 3 nM).
-
For inhibition studies, pre-incubate the enzyme with the desired concentration of the HOG analog (e.g., 10 mM) for 10 minutes at 37°C.
-
Initiate the reaction by adding glyoxylate to a final concentration in the range of 44-700 µM.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
The reaction rate is calculated from the linear portion of the absorbance curve using the extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.
Conclusion
The presented data demonstrates the varying degrees of cross-reactivity of DL-4-Hydroxy-2-ketoglutarate analogs with key enzymes in the hydroxyproline metabolic pathway. While hHOGA1 is inhibited by its product, pyruvate, and to a lesser extent by the structurally similar α-ketoglutarate, glyoxylate reductase exhibits a high degree of specificity, being strongly inhibited by HOG itself but not by several of its close structural relatives.
This comparative guide provides a foundation for further investigation into the structure-activity relationships of these enzymes and their ligands. The detailed experimental protocols offer a starting point for researchers aiming to explore the effects of novel HOG analogs, which could lead to the development of targeted therapies for metabolic disorders such as Primary Hyperoxaluria. The provided visualization of the metabolic pathway further aids in contextualizing the importance of these enzymatic reactions.
References
- 1. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
A Comparative Guide to HPLC and Mass Spectrometry for DL-4-Hydroxy-2-ketoglutarate Quantification
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantification of DL-4-Hydroxy-2-ketoglutarate, a key intermediate in various metabolic pathways.
In the realm of metabolic research and drug development, the accurate quantification of small molecule intermediates is paramount. DL-4-Hydroxy-2-ketoglutarate (HKG), a crucial component in cellular metabolism, presents analytical challenges due to its polar nature and lack of a strong chromophore. This guide provides a comprehensive comparison of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This comparison is supported by experimental data from validated methods for similar keto acids, offering a clear perspective on the strengths and limitations of each approach.
At a Glance: HPLC vs. Mass Spectrometry for HKG Analysis
| Feature | HPLC-UV | Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Lower; relies on chromatographic retention time. Potential for co-eluting interferences. | Higher; provides structural information based on mass, enabling definitive identification. |
| Sensitivity | Generally lower, often in the µg/mL range.[1][2] | Significantly higher, capable of detecting levels in the ng/mL to pg/mL range.[3] |
| Derivatization | Typically mandatory to introduce a UV-absorbing chromophore.[1][2][4] | Often used to improve chromatographic separation and ionization efficiency, but direct analysis is also possible. |
| Sample Throughput | Can be lower due to longer run times and derivatization steps. | Can be higher with the use of ultra-high-performance liquid chromatography (UHPLC) systems. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and more complex maintenance. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Susceptible to matrix effects which can impact quantification. |
Experimental Workflows
The analytical workflow for both techniques involves several key stages, from sample preparation to data analysis. The necessity of a derivatization step in HPLC-UV is a significant differentiating factor.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of alpha-keto acids, the class of molecules to which DL-4-Hydroxy-2-ketoglutarate belongs. These protocols are based on established and validated methods.
HPLC-UV Method with Derivatization
This protocol is adapted from methods using o-phenylenediamine (B120857) (OPD) for the derivatization of alpha-keto acids, which are then detected by UV.[5]
1. Sample Preparation and Derivatization:
-
Deproteinize tissue or plasma samples by homogenization in a suitable acid, followed by centrifugation.
-
To the supernatant, add an equal volume of o-phenylenediamine (OPD) solution (in 3 M HCl).
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for 30 minutes to form the quinoxalinol derivative.
-
Cool the reaction mixture and extract the derivative with an organic solvent like ethyl acetate (B1210297).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetonitrile (B52724) (e.g., 42:56:2, v/v/v).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Injection Volume: 20 µL.
Mass Spectrometry (LC-MS/MS) Method
This protocol is based on methods for the direct quantification of related keto acids without derivatization.[3]
1. Sample Preparation:
-
For serum or muscle samples, perform protein precipitation by adding a cold organic solvent such as methanol.
-
Vortex the mixture and centrifuge at high speed to pellet the proteins.
-
Collect the supernatant and concentrate it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A suitable reverse-phase column such as a C18 (e.g., 2.1 x 100 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 10 mmol/L ammonium (B1175870) acetate in water.[3]
-
Solvent B: Acetonitrile.[3]
-
-
Flow Rate: 0.3 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and an internal standard.
Performance Comparison: Quantitative Data
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of alpha-keto acids, providing an expected range for DL-4-Hydroxy-2-ketoglutarate analysis.
| Parameter | HPLC-UV with Derivatization | LC-MS/MS (Direct Analysis) |
| Linearity Range | 0.2 - 100 µg/mL[2] | 0.06 - 0.23 µmol/L (in serum)[3] |
| Limit of Detection (LOD) | 0.05 - 0.26 µg/mL[1] | ~0.02 - 0.08 µmol/L (in serum)[3] |
| Limit of Quantification (LOQ) | 0.15 - 0.8 µg/mL[1] | 0.06 - 0.23 µmol/L (in serum)[3] |
| Precision (%RSD) | < 3%[1] | < 10%[3] |
| Recovery | Generally > 85% | 78.4% - 114.3%[3] |
Signaling Pathways and Logical Relationships
The choice of analytical method is often dictated by the specific research question and the biological context. For instance, in studying metabolic pathways, the high specificity of mass spectrometry is crucial to differentiate between structurally similar isomers.
Conclusion
Both HPLC-UV and mass spectrometry are viable techniques for the quantification of DL-4-Hydroxy-2-ketoglutarate, each with its own set of advantages and disadvantages.
-
HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not a primary concern and where the sample matrix is relatively simple. The mandatory derivatization step, however, adds complexity and time to the workflow.
-
Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the method of choice for complex biological matrices and for studies requiring the definitive identification and quantification of low-abundance metabolites. While the initial investment is higher, the detailed structural information and high throughput capabilities often justify the cost for demanding research and clinical applications.
For researchers and professionals in drug development, the selection between these two powerful techniques will ultimately depend on the specific requirements of their study, including the desired level of sensitivity, the complexity of the sample, and budgetary considerations.
References
A Comparative Analysis of the Biological Effects of DL-4-Hydroxy-2-ketoglutarate and 2-Hydroxyglutarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of DL-4-Hydroxy-2-ketoglutarate (DL-4-HG) and 2-Hydroxyglutarate (2-HG), focusing on their distinct roles in cellular metabolism and signaling. While structurally similar, these two metabolites exhibit divergent biological activities, with 2-HG established as a potent oncometabolite and DL-4-HG primarily recognized as a substrate in a specific metabolic pathway with some noted inhibitory activity on a different class of enzymes.
Introduction to DL-4-Hydroxy-2-ketoglutarate and 2-Hydroxyglutarate
2-Hydroxyglutarate (2-HG) is a well-characterized oncometabolite that accumulates to high levels in certain cancers harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[1] It exists in two enantiomeric forms, D-2-HG and L-2-HG, with D-2-HG being the predominant form produced by mutant IDH enzymes. The primary mechanism of 2-HG's oncogenic activity is its competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[1] These enzymes play crucial roles in various cellular processes, including epigenetic regulation through histone and DNA demethylation.
DL-4-Hydroxy-2-ketoglutarate (DL-4-HG) , also known as 4-hydroxy-2-oxoglutarate, is primarily known as a substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA).[2][3] This enzyme is involved in the catabolism of hydroxyproline. While its role as an enzyme substrate is well-defined, its broader biological effects, particularly in comparison to 2-HG, are less characterized. However, emerging evidence suggests it may have specific inhibitory activities distinct from those of 2-HG.
Comparative Biological Effects
The primary biological distinction between 2-HG and DL-4-HG lies in their enzymatic targets. 2-HG is a potent inhibitor of α-KG-dependent dioxygenases, while DL-4-HG has been shown to inhibit glyoxylate (B1226380) reductase.
Inhibition of α-Ketoglutarate-Dependent Dioxygenases
A major biological effect of 2-HG is its ability to competitively inhibit a wide range of α-KG-dependent dioxygenases. This inhibition leads to significant downstream consequences, including alterations in the epigenetic landscape of cells.
Key α-KG-Dependent Dioxygenases Inhibited by 2-HG:
-
Histone Demethylases (e.g., JMJD family): Inhibition of these enzymes by 2-HG leads to histone hypermethylation, altering chromatin structure and gene expression.[4][5][6][7]
-
TET (Ten-Eleven Translocation) Enzymes: 2-HG inhibits TET enzymes, which are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in DNA demethylation. This inhibition results in DNA hypermethylation.
-
Prolyl Hydroxylases (e.g., PHD, C-P4H): These enzymes are involved in processes such as HIF-1α degradation and collagen biosynthesis. While 2-HG can inhibit these enzymes, the IC50 values are generally higher compared to histone demethylases.[4][6]
In contrast, there is currently a lack of evidence to suggest that DL-4-Hydroxy-2-ketoglutarate is a significant inhibitor of α-ketoglutarate-dependent dioxygenases.
Inhibition of Glyoxylate Reductase
A study has shown that 4-hydroxy-2-oxoglutarate is a specific and potent inhibitor of glyoxylate reductase (GR).[2][3] In the same study, 2-hydroxyglutarate and α-ketoglutarate showed only minimal inhibition of GR.[2][3] This finding highlights a distinct biological activity of DL-4-HG compared to 2-HG.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the available quantitative data on the inhibitory activities of 2-Hydroxyglutarate against various enzymes. Data for DL-4-Hydroxy-2-ketoglutarate is limited to its effect on Glyoxylate Reductase.
| Enzyme Family | Specific Enzyme | Inhibitor | IC50 (µM) |
| α-KG-Dependent Dioxygenases | |||
| Histone Demethylases | |||
| JMJD2A | R-2-HG | ~25[4][5][7] | |
| JMJD2C | R-2-HG | 79 ± 7 | |
| FBXL11 | R-2-HG | 160 ± 40 | |
| TET Enzymes | |||
| TET1 | R-2-HG | 1470 ± 260 | |
| TET2 | R-2-HG | 460 ± 110 | |
| Prolyl Hydroxylases | |||
| PHD2 | R-2-HG | >5000[4][6] | |
| FIH | R-2-HG | 900 ± 200 | |
| Other Enzymes | |||
| Glyoxylate Reductase | 4-Hydroxy-2-oxoglutarate | Potent inhibitor (qualitative)[2][3] | |
| 2-Hydroxyglutarate | Minimal inhibition[2][3] |
Signaling Pathways and Cellular Processes
The differential enzyme inhibition profiles of 2-HG and DL-4-HG lead to distinct impacts on cellular signaling and processes.
2-Hydroxyglutarate Signaling
The accumulation of 2-HG in cancer cells triggers a cascade of events stemming from the inhibition of α-KG-dependent dioxygenases.
DL-4-Hydroxy-2-ketoglutarate Metabolic Pathway and Potential Effects
DL-4-HG is an intermediate in the catabolism of hydroxyproline. Its accumulation due to deficiencies in the HOGA enzyme is associated with Primary Hyperoxaluria Type 3. The inhibition of glyoxylate reductase by 4-hydroxy-2-oxoglutarate is a key pathological mechanism in this disease.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological effects of these metabolites.
In Vitro Histone Demethylase (JMJD2A) Activity Assay (AlphaLISA)
This protocol describes a homogenous, no-wash assay to measure the demethylase activity of JMJD2A.
Materials:
-
JMJD2A (human), recombinant (BPS BioScience #50103)
-
Biotinylated Histone H3 (21-44), H3K36(me3) peptide (AnaSpec #64441)
-
AlphaLISA® anti-Methyl-Histone H3 Lysine 36 (H3K36me2) Acceptor beads (Revvity #AL123)
-
Alpha Streptavidin Donor beads (Revvity #6760002)
-
AlphaLISA 5X Epigenetics Buffer 1 Kit (Revvity #AL008)
-
α-Ketoglutaric acid potassium salt (2OG) (Sigma #K2000)
-
Ammonium iron(II) sulfate (B86663) hexahydrate (Fe(II)) (Sigma #215406)
-
(+) Sodium L-ascorbate (Sigma #11140)
-
Test compounds (DL-4-Hydroxy-2-ketoglutarate, 2-Hydroxyglutarate)
-
White opaque OptiPlate™-384 (Revvity #6007299)
-
TopSeal™-A films (Revvity #6005185)
-
Assay Buffer: 50 mM Hepes pH 7.5, 0.01% Tween-20, 0.1% BSA
Procedure:
-
Prepare serial dilutions of test compounds (DL-4-HG and 2-HG) in Assay Buffer.
-
Add 5 µL of the test compound dilutions or Assay Buffer (for control) to the wells of a 384-well OptiPlate.
-
Add 2.5 µL of JMJD2A enzyme (at 4x final concentration) to each well.
-
Prepare a mix of biotinylated Histone H3K36me3 peptide, 2OG, Fe(II), and ascorbate (B8700270) at 4x final concentration in Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of the substrate mix to each well.
-
Cover the plate with a TopSeal-A film and incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads (diluted in 1x Epigenetics Buffer 1).
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin Donor beads (diluted in 1x Epigenetics Buffer 1) in subdued light.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Read the signal in Alpha mode using an appropriate plate reader.
In Vitro Glyoxylate Reductase Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of glyoxylate reductase.
Materials:
-
Glyoxylate Reductase enzyme
-
Potassium Phosphate Buffer (50 mM, pH 6.4)
-
Glyoxylic Acid solution (702 mM)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (β-NADH) solution (12.8 mM)
-
Test compounds (DL-4-Hydroxy-2-ketoglutarate, 2-Hydroxyglutarate)
-
Deionized water
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in Potassium Phosphate Buffer.
-
In a cuvette, combine 2.44 mL of Potassium Phosphate Buffer, 0.50 mL of Glyoxylic Acid solution, and 0.05 mL of β-NADH solution.
-
Add the desired volume of the test compound dilution.
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a small volume of Glyoxylate Reductase enzyme solution (e.g., 10 µL of a 1-2 units/mL solution).
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH oxidation (decrease in A340nm/minute) from the linear portion of the curve.
-
Compare the rates in the presence of inhibitors to the control (no inhibitor) to determine the percent inhibition.
Conclusion
DL-4-Hydroxy-2-ketoglutarate and 2-Hydroxyglutarate, despite their structural similarities, exhibit distinct biological effects primarily due to their different enzyme targets. 2-HG is a well-established oncometabolite that drives oncogenesis through the broad inhibition of α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic dysregulation. In contrast, the known biological activity of DL-4-HG is more specific, with its primary role as a metabolic intermediate and a potent inhibitor of glyoxylate reductase.
Further research is warranted to explore whether DL-4-HG has any inhibitory effects on the broader family of α-ketoglutarate-dependent dioxygenases, which would provide a more direct comparison with 2-HG. Understanding the full spectrum of biological activities of these metabolites is crucial for the development of targeted therapies for cancers and metabolic disorders.
References
- 1. Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
A Comparative Guide: DL-4-Hydroxy-2-ketoglutarate Lithium Salt vs. 4-Hydroxy-2-ketoglutaric Acid as an Enzyme Substrate
For researchers, scientists, and drug development professionals, the choice of substrate form can be critical for the accuracy and reproducibility of enzymatic assays. This guide provides a comprehensive comparison of DL-4-Hydroxy-2-ketoglutarate, commonly available as a lithium salt, and its free acid form, 4-Hydroxy-2-ketoglutaric acid, as substrates for enzymes such as 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA).
In a typical buffered enzymatic reaction at physiological pH (e.g., pH 7.4-8.5), both the free acid and its corresponding salt will exist in equilibrium. Therefore, the enzymatic activity observed is likely to be independent of the initial form used, provided the substrate is fully solubilized and stable in the assay buffer. The key differentiator lies in the practicality and reliability of preparing the substrate solution.
Physicochemical Properties and Practical Considerations
| Property | DL-4-Hydroxy-2-ketoglutarate Lithium Salt | 4-Hydroxy-2-ketoglutaric Acid |
| Common Form | White to off-white powder[1][2] | Not commonly available commercially in pure, isolated form |
| Storage Stability | Recommended for long-term storage at -20°C[1] | Less stable, prone to degradation |
| Solubility | Readily soluble in aqueous buffers | Predicted to have good water solubility, but may be less stable in solution |
| Typical Use | Widely used as a substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA) in enzymatic assays[3] | Primarily referenced as the chemical entity, but the salt form is used for experiments |
Enzymatic Reaction and Stereospecificity
DL-4-Hydroxy-2-ketoglutarate is a substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA), an enzyme that catalyzes its cleavage into pyruvate (B1213749) and glyoxylate. The designation "DL" indicates that the compound is a racemic mixture of both the D and L stereoisomers. The stereospecificity of HOGA varies depending on the source of the enzyme. For instance, the enzyme from E. coli is specific for the (4S) or L-enantiomer. In contrast, mammalian HOGA, from sources such as bovine and rat liver, has been shown to act on both enantiomers. This is a critical consideration for kinetic studies, as with the E. coli enzyme, only 50% of the substrate in a DL-mixture will be active.
Experimental Protocols
A widely used method for measuring the activity of HOGA is a coupled-enzyme assay. This continuous spectrophotometric assay monitors the production of pyruvate, which is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+. The corresponding decrease in absorbance at 340 nm is proportional to the rate of the HOGA-catalyzed reaction.
Coupled-Enzyme Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Activity
Materials:
-
This compound salt
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
NADH
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
Purified HOGA enzyme or cell lysate containing HOGA
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound salt in the assay buffer to a desired stock concentration (e.g., 40 mM).
-
Prepare the reaction mixture: In a quartz cuvette, combine the Tris-HCl buffer, NADH (final concentration, e.g., 200 µM), and LDH (final concentration, e.g., 200 units/mL).
-
Initiate the reaction: Add the HOGA enzyme preparation to the cuvette and mix gently.
-
Establish a baseline: Monitor the absorbance at 340 nm for a few minutes to ensure a stable baseline.
-
Start the reaction: Add the DL-4-Hydroxy-2-ketoglutarate substrate to the cuvette to a final desired concentration (e.g., 400 µM) and mix immediately.
-
Monitor the reaction: Record the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction is used to calculate the enzyme activity.
Calculation of Enzyme Activity:
The rate of NADH consumption can be calculated using the Beer-Lambert law (ε = 6220 M⁻¹cm⁻¹ for NADH at 340 nm).[3]
Signaling and Metabolic Pathways
Caption: Metabolic pathway of 4-Hydroxy-2-ketoglutarate.
Caption: Workflow for the HOGA coupled-enzyme assay.
Conclusion
References
Comparative Analysis of DL-4-Hydroxy-2-ketoglutarate Lithium from Diverse Suppliers: A Guide to Ensuring Experimental Reproducibility
For researchers, scientists, and professionals in drug development, the consistency and purity of chemical reagents are paramount to achieving reproducible experimental outcomes. This guide provides a comprehensive comparison of DL-4-Hydroxy-2-ketoglutarate lithium from various commercial suppliers, offering a framework for assessing product performance and ensuring the reliability of your research.
DL-4-Hydroxy-2-ketoglutarate is a key substrate for several enzymes, including 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA) and glutamic oxalacetic aminotransferase (GOT).[1][2] Its role in cellular metabolism, particularly in pathways involving amino acid and energy production, makes it a critical reagent in numerous biological assays.[3][4] However, variability in purity, formulation, and the presence of contaminants between suppliers can significantly impact experimental results. This guide outlines a series of recommended quality control experiments and presents a hypothetical comparison to illustrate potential differences.
Recommended Experimental Workflow for Supplier Validation
To ensure the consistency of experimental results, a systematic validation of this compound from each new supplier is crucial. The following workflow provides a structured approach to this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-4-Hydroxy-2-ketoglutaric acid lithium salt ≥90.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Essential role of the metabolite α-ketoglutarate in bone tissue and bone-related diseases: Role of α-ketoglutarate in bone tissue and bone-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-4-Hydroxy-2-ketoglutarate Lithium Salt: A Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of DL-4-Hydroxy-2-ketoglutarate lithium salt. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance is classified as a combustible solid and is highly hazardous to water, necessitating rigorous disposal practices.
Hazard Assessment and Safety Information
Before handling, it is crucial to understand the primary hazards associated with this compound salt.
| Hazard Classification | Description |
| Physical Hazard | Combustible Solid (Storage Class 11) |
| Environmental Hazard | Water Hazard Class 3 (WGK 3) - Highly hazardous to water |
Source: Sigma-Aldrich Safety Information
All personnel handling this compound must be trained in laboratory safety procedures and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound salt must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof, and compatible container for the collection of solid this compound salt waste. The container must be marked with the words "Hazardous Waste" and the full chemical name.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Step 2: Container Management
-
Securely Sealed: Keep the hazardous waste container tightly closed when not in use.
-
Safe Storage: Store the waste container in a designated, well-ventilated, and cool, dry area away from ignition sources and incompatible materials. A flammable storage cabinet is recommended.
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or a licensed hazardous waste disposal contractor must be contacted to arrange for the pickup and proper disposal of the waste.
-
Provide Documentation: Be prepared to provide the full chemical name and hazard information to the disposal service.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound salt must be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from this cleaning process must be collected and treated as hazardous waste.
-
Final Disposal of Container: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.
Experimental Protocol Reference
While no specific experimental protocols for the disposal of this compound salt are cited in the safety data sheets, the procedures outlined above are based on established best practices for the disposal of combustible solids and chemicals with a high water hazard classification. These general protocols are mandated by regulatory bodies to minimize safety risks and environmental impact.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound salt.
Caption: Disposal decision workflow for this compound salt.
Personal protective equipment for handling DL-4-Hydroxy-2-ketoglutarate lithium
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DL-4-Hydroxy-2-ketoglutarate lithium (CAS 1187-99-1). Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance and adhere to strict laboratory safety protocols.
Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1187-99-1 (free acid basis) | [1][2][3][4] |
| Molecular Formula | C₅H₆O₆ · xLi⁺ | [1][3][4] |
| Molecular Weight | 162.10 g/mol (free acid basis) | [1][2][3][4] |
| Appearance | White to off-white solid/powder | [3][4] |
| Purity | ≥90% (TLC) to ≥97.0% (HPLC) | [1][2][3] |
| Storage Temperature | -20°C for long-term storage | [1][2][3][4] |
| Short-term Storage | Room temperature may be acceptable | [3][4][5] |
Personal Protective Equipment (PPE)
As a precaution, a comprehensive PPE strategy is mandatory when handling this compound. The unknown nature of its toxicological profile necessitates treating it as a hazardous compound.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A splash hazard warrants the use of chemical safety goggles. For procedures with a higher risk of splashing or aerosolization, a face shield worn over safety goggles is recommended.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. Inspect gloves for any signs of degradation or puncture before use. For extended contact, consider double-gloving.
-
Body Protection: A standard laboratory coat is required. For procedures involving larger quantities or a significant risk of contamination, a chemical-resistant apron or disposable coveralls should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.
Operational and Disposal Plans
Handling and Storage
-
Handling: Only personnel trained in general laboratory procedures should handle this compound.[3][4] Avoid creating dust when handling the solid material.[6] Use in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling, even if gloves were worn.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[1][2][3][4] Keep away from incompatible materials. Ensure containers are clearly labeled.
Spill Response Plan
In the event of a spill, follow these procedural steps. Treat all spills of this material as potentially hazardous.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined above, including respiratory protection.
-
Contain the Spill: For a solid powder spill, carefully cover it with a damp paper towel or absorbent pad to avoid generating airborne dust.
-
Clean Up: Gently sweep the contained material into a designated waste container using a scoop or dustpan. Avoid dry sweeping, which can create dust.
-
Decontaminate: Wipe the spill area with a wet sponge or paper towel. Wash the area with soap and water.
-
Dispose: Place all contaminated materials, including paper towels, gloves, and absorbent pads, into a sealed, labeled hazardous waste bag or container.
-
Report: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department.
References
- 1. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
